4-Amino-5-bromo-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-amino-5-bromo-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZUVJQHLJXBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Amino-5-bromo-2-fluorobenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Amino-5-bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Building Block
4-Amino-5-bromo-2-fluorobenzoic acid (CAS No. 1807757-07-8) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure is characterized by a benzoic acid core substituted with an amino group, a bromine atom, and a fluorine atom. This unique arrangement of electron-donating (amino) and electron-withdrawing (fluoro, carboxyl) groups, combined with a reactive halogen (bromo), makes it a versatile synthetic intermediate for constructing complex molecular architectures.[1][2] In drug discovery, the incorporation of fluorine can enhance metabolic stability and binding affinity, while the amino and bromo moieties serve as key handles for diverse chemical modifications, positioning this molecule as a valuable precursor for novel therapeutic agents.[1]
This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and safety considerations, grounded in established chemical principles and data from analogous structures.
Caption: Chemical structure of 4-Amino-5-bromo-2-fluorobenzoic acid.
Physicochemical Properties
The compound is typically supplied as a white to pale yellow solid and exhibits moderate solubility in organic solvents.[1] Key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrFNO₂ | [1][3] |
| Molecular Weight | 234.02 g/mol | [1][4] |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Moderately soluble in organic solvents | [1] |
| Storage | Store in dark, cool, well-ventilated area | [1][5] |
| SMILES | C1=C(C(=CC(=C1Br)N)F)C(=O)O | [1] |
| InChI Key | LJZUVJQHLJXBFD-UHFFFAOYSA-N | [1] |
Spectroscopic & Structural Characterization
While specific, experimentally verified spectral data for 4-Amino-5-bromo-2-fluorobenzoic acid (CAS 1807757-07-8) is not widely available in peer-reviewed literature, its expected spectroscopic features can be predicted based on its functional groups and data from analogous compounds.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm). The proton at C6 will likely appear as a doublet, coupled to the adjacent fluorine atom. The proton at C3 should also appear as a doublet, coupled to the same fluorine atom. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing halogen and carboxyl groups. Additionally, broad singlets for the amine (-NH₂) and carboxylic acid (-COOH) protons are expected, with the latter appearing far downfield (>10 ppm).
-
¹³C NMR Spectroscopy : The carbon spectrum should display seven distinct signals. The carboxyl carbon is expected around 165-175 ppm. The aromatic carbons' chemical shifts will be characteristic of their substitution pattern, with the carbon attached to fluorine (C2) showing a large one-bond C-F coupling constant.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. For the related isomer 2-amino-4-bromo-5-fluorobenzoic acid, characteristic N-H stretching bands appear around 3350-3500 cm⁻¹, and C=O stretching is observed near 1521 cm⁻¹.[6] Similar features are expected for the title compound, including:
-
A broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.
-
N-H stretching vibrations from the primary amine around 3300-3500 cm⁻¹.[6]
-
A strong C=O carbonyl stretch from the carboxylic acid around 1700 cm⁻¹.
-
C-Br stretching vibrations in the fingerprint region, typically 500-600 cm⁻¹.[1]
-
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) for the isomer 2-amino-4-bromo-5-fluorobenzoic acid shows an [M+H]⁺ ion at m/z 233.9551, consistent with the formula C₇H₅BrFNO₂.[6]
Chemical Reactivity and Synthetic Utility
The molecule's rich functionality dictates its chemical behavior, making it a versatile synthetic intermediate. The primary sites of reactivity include the carboxylic acid, the amino group, and the carbon-bromine bond.
Caption: Key reactive sites of 4-Amino-5-bromo-2-fluorobenzoic acid.
-
Carboxylic Acid Group : As a typical carboxylic acid, it can undergo esterification with alcohols under acidic conditions or amidation with amines using coupling agents (e.g., EDC, DCC) to form esters and amides, respectively.
-
Amino Group : The nucleophilic amino group can be acylated or alkylated. More significantly, it can undergo diazotization when treated with nitrous acid (e.g., from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups (e.g., -OH, -CN, -H, or other halogens) via Sandmeyer or related reactions.[7]
-
Bromine Atom : The bromine at the C5 position is a key functional handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkyl, or amino substituents.[8] The bromine atom can also be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or highly activated substrates.
Proposed Synthetic Protocol
While several synthetic routes are plausible[1], a common and logical approach would be the regioselective bromination of 4-amino-2-fluorobenzoic acid. This strategy leverages a commercially available starting material and a well-established electrophilic aromatic substitution reaction.
Caption: Proposed workflow for the synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid.
Step-by-Step Methodology:
-
Reaction Setup : To a solution of 4-amino-2-fluorobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent, add the brominating agent. N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) is a common choice for its milder and more selective nature compared to elemental bromine.
-
Reaction Execution : The addition of NBS is typically performed portion-wise at room temperature to control the reaction exotherm. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position (C4) is blocked, and the position ortho to the amino group (C5) is sterically accessible, bromination is expected to occur regioselectively at C5.
-
Monitoring : The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation : Upon completion, the reaction mixture is typically poured into water, causing the product to precipitate. The crude solid is collected by filtration. Alternatively, if a non-acidic solvent is used, the mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by extraction with an organic solvent.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 4-amino-5-bromo-2-fluorobenzoic acid.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-Amino-5-bromo-2-fluorobenzoic acid is not widely published. However, based on the GHS classification for the closely related isomer 2-amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0), the compound should be handled with care.[9]
-
Hazards : Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[9] It is also expected to cause skin and serious eye irritation.[9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. Avoid generating dust.
-
Storage : Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[1][5]
-
First Aid : In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If ingested or inhaled, move to fresh air and seek immediate medical attention.
References
-
Organic Spectroscopy International. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Supporting Information. (n.d.). Green Chem., 2018, 20, 3038. Retrieved from [Link]
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ChemUniverse. 4-AMINO-3-BROMO-5-FLUOROBENZOIC ACID [P41530]. Retrieved from [Link]
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Home Sunshine Pharma. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. Retrieved from [Link]
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PubChem. 5-Bromo-2-fluorobenzoic acid. Retrieved from [Link]
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PubChem. 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]
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N. S. Abdu et al. (2021). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 6(11). Retrieved from [Link]
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ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]
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PubChem. 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]
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Organic Syntheses. p-FLUOROBENZOIC ACID. Retrieved from [Link]
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NIST. 4-Aminobenzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
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NIST. Benzoic acid, 4-fluoro-. Retrieved from [Link]
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Semantic Scholar. Complexes of aminobenzoic acids: A comprehensive review concerning synthesis, physical chemistry, structure and application. Retrieved from [Link]
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- 1. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]
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An In-depth Technical Guide to the Synthesis of 4-Amino-5-bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Amino-5-bromo-2-fluorobenzoic Acid
4-Amino-5-bromo-2-fluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring an activating amino group, a deactivating but ortho-, para-directing fluorine atom, a meta-directing carboxylic acid, and a bromine atom—renders it a versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a valuable scaffold for the development of targeted therapeutics. This guide provides a comprehensive overview of a robust and logical synthetic approach to this important molecule, grounded in established chemical principles and supported by analogous procedures from the scientific literature.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid is most effectively approached through a two-step sequence, commencing with the commercially available or readily synthesized 4-Amino-2-fluorobenzoic acid. The core of this strategy lies in the regioselective introduction of a bromine atom at the 5-position of the aromatic ring.
The directing effects of the substituents on the 4-Amino-2-fluorobenzoic acid ring are key to the success of this strategy. The potent activating and ortho-, para-directing amino group at C4, coupled with the ortho-, para-directing nature of the fluorine at C2, strongly favors electrophilic substitution at the C5 position. The carboxylic acid at C1, a deactivating and meta-directing group, further reinforces the regioselectivity of the bromination at C5.
However, the strong activating nature of the amino group presents a significant challenge: the potential for polybromination and other side reactions. To mitigate this, a protection-deprotection strategy for the amino group is a prudent and widely accepted approach in organic synthesis. Acetylation of the amino group to form an acetamido group effectively moderates its activating influence, enabling a more controlled and selective monobromination.
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed two-step synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid.
Experimental Protocols
Part 1: Synthesis of 4-Amino-2-fluorobenzoic Acid
4-Amino-2-fluorobenzoic acid serves as the crucial starting material for the subsequent bromination. A common and scalable method for its preparation starts from m-fluoroaniline.[1] This multi-step process involves the protection of the amino group, followed by ortho-formylation, oxidation to a carboxylic acid, and finally deprotection.[1]
Exemplary Protocol for the Synthesis of 4-Amino-2-fluorobenzoic Acid from m-Fluoroaniline:
-
Amino Group Protection: React m-fluoroaniline with a suitable protecting agent, such as benzyl chloride, to form the corresponding N,N-dibenzyl-3-fluoroaniline.[1]
-
Formylation: Subject the protected aniline to a Vilsmeier-Haack reaction to introduce a formyl group ortho to the amino group, yielding 4-(dibenzylamino)-2-fluorobenzaldehyde.[1]
-
Oxidation: Oxidize the aldehyde to a carboxylic acid using an oxidizing agent like sodium chlorite (Pinnick oxidation) to obtain 4-(dibenzylamino)-2-fluorobenzoic acid.[1]
-
Deprotection: Remove the benzyl protecting groups via catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield the final product, 4-Amino-2-fluorobenzoic acid.[1]
Part 2: Synthesis of 4-Amino-5-bromo-2-fluorobenzoic Acid
This part details the selective bromination of 4-Amino-2-fluorobenzoic acid. To ensure a high yield of the desired monobrominated product, the amino group is first protected as an acetamide.
Step 2a: Acetylation of 4-Amino-2-fluorobenzoic Acid
-
Rationale: The acetylation of the amino group moderates its activating effect, preventing over-bromination and enhancing the regioselectivity of the subsequent step. Acetic anhydride is a common and effective acetylating agent.
-
Procedure:
-
In a fume hood, dissolve 4-Amino-2-fluorobenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with constant stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture under reflux for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the N-acetyl-4-amino-2-fluorobenzoic acid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Step 2b: Bromination of 4-Acetamido-2-fluorobenzoic Acid
-
Rationale: N-Bromosuccinimide (NBS) is a reliable and selective brominating agent for activated aromatic rings.[2] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or glacial acetic acid.
-
Procedure:
-
Dissolve the dried 4-Acetamido-2-fluorobenzoic acid in a suitable solvent such as DMF or glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Step 2c: Hydrolysis (Deprotection) of 4-Acetamido-5-bromo-2-fluorobenzoic Acid
-
Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amino group. This is typically achieved by acid- or base-catalyzed hydrolysis. Acidic hydrolysis with an aqueous mineral acid like hydrochloric acid is a common and effective method.
-
Procedure:
-
Suspend the crude 4-Acetamido-5-bromo-2-fluorobenzoic acid in a mixture of water and a mineral acid (e.g., 6M HCl).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a base (e.g., aqueous sodium hydroxide) to precipitate the product. The isoelectric point of the amino acid should be considered for optimal precipitation.
-
Collect the solid 4-Amino-5-bromo-2-fluorobenzoic acid by vacuum filtration.
-
Wash the product with cold water and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
-
Data Summary and Comparison
The following table provides a comparative overview of the key transformations in the proposed synthesis, with expected outcomes based on analogous reactions reported in the literature.
| Step | Transformation | Reagents & Conditions | Expected Yield | Key Considerations |
| 2a | Acetylation | Acetic anhydride, glacial acetic acid, reflux | >90% | Exothermic reaction; ensure complete precipitation. |
| 2b | Bromination | N-Bromosuccinimide, DMF or acetic acid, 0°C to RT | 70-85% | Control of temperature during NBS addition is crucial to minimize side reactions. |
| 2c | Hydrolysis | Aqueous HCl, reflux | >85% | Ensure complete hydrolysis; careful neutralization for product precipitation. |
Conclusion and Future Perspectives
The outlined synthetic strategy provides a logical and robust pathway for the preparation of 4-Amino-5-bromo-2-fluorobenzoic acid. The use of a well-established protection-deprotection strategy for the amino group is key to achieving high regioselectivity and yield in the critical bromination step. The detailed protocols serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production of this important chemical intermediate. Future work could focus on the development of a one-pot synthesis or the exploration of alternative, greener brominating agents to further enhance the efficiency and environmental friendliness of this process.
References
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. The Journal of Organic Chemistry, 71(8), 3270-3.
- Li, J., & Long, S. (2023). 4-Fluoro-2-(phenylamino)benzoic acid.
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ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]
- Gucka, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4585.
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ResearchGate. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-amino-4-fluorobenzoic acid.
- Google Patents. (n.d.). Preparation method of 4-amino-2-fluorobenzoic acid.
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National Institutes of Health. (n.d.). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
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Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
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IUCr Journals. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.
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Spectroscopic Characterization of 4-Amino-5-bromo-2-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Amino-5-bromo-2-fluorobenzoic acid (CAS No. 1807757-07-8). Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and comparative data from its isomers and related substituted benzoic acids to predict its spectral behavior. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this compound, particularly in the fields of medicinal chemistry and materials science.
Introduction: The Structural Significance of 4-Amino-5-bromo-2-fluorobenzoic Acid
4-Amino-5-bromo-2-fluorobenzoic acid is a halogenated and aminated derivative of benzoic acid. The unique substitution pattern on the aromatic ring, featuring an electron-donating amino group and electron-withdrawing halogen atoms (bromine and fluorine), imparts distinct electronic and steric properties to the molecule. These characteristics are of significant interest in drug discovery and development, where such substituted aromatic cores often serve as scaffolds for pharmacologically active agents.
The precise arrangement of these functional groups governs the molecule's reactivity, intermolecular interactions, and, consequently, its biological activity. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is paramount for any research or development endeavor involving this compound. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 4-Amino-5-bromo-2-fluorobenzoic acid.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 4-Amino-5-bromo-2-fluorobenzoic acid are discussed below. The analysis is supported by comparative data from the isomer, 2-amino-4-bromo-5-fluorobenzoic acid.[1]
2.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Amino-5-bromo-2-fluorobenzoic acid is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-5-bromo-2-fluorobenzoic acid (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~6.5 - 6.8 | Doublet | J(H-F) ≈ 8-10 Hz | Ortho to the electron-donating amino group and meta to the electron-withdrawing bromine and carboxylic acid groups. Significant coupling to the adjacent fluorine atom is expected. |
| H-6 | ~7.8 - 8.1 | Doublet | J(H-F) ≈ 4-6 Hz | Ortho to the electron-withdrawing bromine and carboxylic acid groups and meta to the electron-donating amino group. Coupling to the fluorine atom at position 2. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet | - | The chemical shift of amine protons can vary depending on concentration and solvent. The signal is often broad due to quadrupole effects and exchange. |
| -COOH | >12 | Broad Singlet | - | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift. |
Causality Behind Predictions:
-
Aromatic Protons: The electron-donating amino group at C4 will shield the ortho proton (H-3), shifting it upfield. Conversely, the electron-withdrawing fluorine at C2, bromine at C5, and carboxylic acid at C1 will deshield the adjacent protons. H-6, being ortho to both bromine and the carboxylic acid, is expected to be the most downfield aromatic proton.
-
Fluorine Coupling: The fluorine atom at C2 will cause splitting of the adjacent proton signals (H-3 and H-6). The ortho coupling (³JHF) is typically larger than the meta coupling (⁴JHF).
-
Amine and Carboxylic Acid Protons: These protons are exchangeable and their signals are often broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.
Comparative Analysis with 2-amino-4-bromo-5-fluorobenzoic acid: The reported ¹H NMR spectrum of the isomer 2-amino-4-bromo-5-fluorobenzoic acid in DMSO-d₆ shows a doublet at δ 7.62 ppm (J = 9.6 Hz) and a multiplet between δ 6.5-7.21 ppm.[1] This comparison supports the predicted chemical shift ranges for the aromatic protons in our target molecule, although the specific coupling patterns will differ due to the different substitution pattern.
2.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-5-bromo-2-fluorobenzoic acid (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~165 - 170 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| C-F | ~158 - 162 (d, ¹JCF ≈ 240-260 Hz) | The carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly deshielded. |
| C-NH₂ | ~145 - 150 | The carbon attached to the amino group is deshielded. |
| C-Br | ~105 - 110 | The carbon attached to bromine is shielded compared to an unsubstituted carbon. |
| C-COOH | ~115 - 120 | The carbon bearing the carboxylic acid group. |
| C-H (Aromatic) | ~110 - 130 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the neighboring substituents. |
Causality Behind Predictions:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears at the lowest field.
-
Carbons Attached to Heteroatoms: Carbons directly bonded to electronegative atoms like fluorine, oxygen (from the carboxylic acid), and nitrogen will be deshielded. The carbon attached to fluorine will also exhibit a large one-bond C-F coupling constant. The carbon attached to bromine is typically found at a higher field than a carbon attached to chlorine or fluorine.
-
Substituent Effects: The electron-donating amino group will shield the ortho and para carbons, while the electron-withdrawing groups will deshield them.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-5-bromo-2-fluorobenzoic acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for 4-Amino-5-bromo-2-fluorobenzoic acid
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching |
| N-H (Amine) | 3500 - 3300 | Medium, Doublet | Asymmetric and Symmetric Stretching |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Stretching |
| C=C (Aromatic) | 1620 - 1580 | Medium | Stretching |
| C-N | 1340 - 1250 | Medium | Stretching |
| C-F | 1280 - 1200 | Strong | Stretching |
| C-Br | 700 - 500 | Medium to Strong | Stretching |
Causality Behind Predictions:
-
O-H and N-H Stretching: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding. The primary amine will show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.
-
Carbonyl Stretching: The C=O stretch of the carboxylic acid is a strong and sharp absorption, typically found around 1700 cm⁻¹.
-
Aromatic C=C Stretching: The aromatic ring will exhibit several bands in the 1620-1450 cm⁻¹ region.
-
C-X Stretching: The C-F and C-Br stretching vibrations will be present in the fingerprint region. The C-F stretch is typically strong.
Comparative Analysis with 2-amino-4-bromo-5-fluorobenzoic acid: The IR spectrum of the isomer shows N-H stretches at 3494 and 3351 cm⁻¹, and aromatic C-H stretches at 3053 and 3038 cm⁻¹.[1] This aligns with the predicted regions for these functional groups.
Experimental Protocol for FTIR Data Acquisition (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Caption: Simplified workflow for FTIR data acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular formula of 4-Amino-5-bromo-2-fluorobenzoic acid is C₇H₅BrFNO₂. The monoisotopic mass is approximately 232.95 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum will show a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensities.
-
Major Fragmentation Pathways:
-
Loss of H₂O: Fragmentation may occur with the loss of a water molecule (18 Da) from the carboxylic acid group.
-
Loss of COOH: A significant fragment corresponding to the loss of the carboxylic acid group (45 Da) is expected.
-
Loss of Br: Cleavage of the C-Br bond would result in a fragment with the loss of 79 or 81 Da.
-
Decarboxylation: Loss of CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.
-
Comparative Analysis with 2-amino-4-bromo-5-fluorobenzoic acid: The high-resolution mass spectrometry (HRMS) data for the isomer shows a calculated m/z for [M+H]⁺ of 233.9560 and a found value of 233.9551, confirming its elemental composition.[1] A similar result is expected for 4-Amino-5-bromo-2-fluorobenzoic acid.
Experimental Protocol for Mass Spectrometry (ESI):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) is recommended for accurate mass determination.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Predicted UV-Vis Spectrum:
-
λmax: Benzoic acid itself has a primary absorption band around 230 nm and a weaker secondary band around 270-280 nm. The presence of the amino group (an auxochrome) and the halogens will cause a bathochromic (red) shift of these absorption maxima. The λmax for 4-Amino-5-bromo-2-fluorobenzoic acid is predicted to be in the range of 280-320 nm. The extended conjugation and the electronic interplay between the donor and acceptor groups will influence the exact position and intensity of the absorption bands.
Conclusion
The spectroscopic data presented in this guide, while predictive, offers a robust framework for the identification and characterization of 4-Amino-5-bromo-2-fluorobenzoic acid. The predicted NMR, IR, MS, and UV-Vis spectra are based on fundamental principles and comparative analysis with closely related structures. Experimental verification of this data is highly recommended for definitive structural confirmation. This guide serves as a foundational resource for researchers, enabling them to anticipate the spectral features of this molecule and to design appropriate analytical methodologies for its study.
References
-
Organic Spectroscopy International. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Amino-5-bromo-2-fluorobenzoic Acid: Structure, Properties, and Applications
Introduction: In the landscape of modern drug discovery and materials science, the utility of a chemical intermediate is defined by its structural functionality and synthetic versatility. 4-Amino-5-bromo-2-fluorobenzoic acid, a polysubstituted aromatic compound, has emerged as a significant building block for creating complex, high-value molecules. Its architecture, featuring four distinct functional groups—an amine, a bromine atom, a fluorine atom, and a carboxylic acid—provides a rich platform for a multitude of chemical transformations. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, chemical reactivity, and applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Section 1: Molecular Identity and Physicochemical Properties
The foundation of this compound's utility lies in its precise molecular arrangement and resulting physical characteristics. The IUPAC name, 4-amino-5-bromo-2-fluorobenzoic acid, explicitly details the substitution pattern on the benzoic acid core.
Molecular Structure
The structure consists of a central benzene ring with the following substituents:
-
A carboxylic acid (-COOH) at position 1.
-
A fluorine atom (-F) at position 2.
-
An amino group (-NH₂) at position 4.
-
A bromine atom (-Br) at position 5.
Caption: 2D Molecular Structure of 4-Amino-5-bromo-2-fluorobenzoic acid.
Physicochemical Data
The compound's properties are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source |
| IUPAC Name | 4-amino-5-bromo-2-fluorobenzoic acid | [1] |
| CAS Number | 1807757-07-8 | [1] |
| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |
| Molecular Weight | 234.02 g/mol | [1][2] |
| Appearance | White to pale yellow solid | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1Br)N)F)C(=O)O | [1] |
| InChI Key | LJZUVJQHLJXBFD-UHFFFAOYSA-N | [1] |
| InChI | InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) | [1] |
Section 2: Spectroscopic and Analytical Characterization
Structural verification is paramount in synthesis and drug development. While comprehensive spectral data for this specific isomer (CAS 1807757-07-8) is not widely published, key infrared absorptions have been reported.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The reported characteristic peaks provide clear evidence for the key functional groups.[1]
-
3441/3345 cm⁻¹ : Symmetric and asymmetric N-H stretching of the primary amine group.
-
1671 cm⁻¹ : C=O stretching of the carboxylic acid group.
-
1269 cm⁻¹ : C-F stretching of the aryl fluoride.
-
775 cm⁻¹ : C-Br stretching of the aryl bromide.
-
For comparative purposes, the published spectral data for the related isomer, 2-Amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0), is presented below. This serves as a valuable reference for researchers working with similar scaffolds.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.62 (d, J=9.6 Hz, 1H), 7.21-6.5 (m, 3H), 3.8-3.3 (br s, 1H).[3]
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 170.5, 149.6, 147.6, 147.3, 120.4, 118.1, 118.0, 109.2, 109.0, 99.5.[3]
-
High-Resolution Mass Spectrometry (HRMS-ESI) : m/z calculated for C₇H₅BrFNO₂ [M+H]⁺ 233.9560, found 233.9551.[3]
Section 3: Chemical Reactivity and Synthetic Potential
The synthetic value of 4-Amino-5-bromo-2-fluorobenzoic acid stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity. This multi-functionality allows it to serve as a versatile scaffold in multi-step syntheses.
Caption: Key reaction pathways for 4-Amino-5-bromo-2-fluorobenzoic acid.
-
The Amino Group : As a nucleophile, the amino group is readily available for acylation, amidation, and coupling reactions, making it a handle for extending the molecular framework.[1]
-
The Bromine Atom : This is arguably its most valuable feature for complex molecule synthesis. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds).[4] This allows for the strategic introduction of diverse aryl, heteroaryl, or amine fragments.
-
The Carboxylic Acid : This group can undergo standard transformations like esterification and amidation. In a drug development context, converting the acid to an ester or amide is a common strategy to modify a compound's solubility, bioavailability, and metabolic stability.[5]
-
The Fluorine Atom : While less reactive, the fluorine substituent is critical from a medicinal chemistry perspective. Its strong electron-withdrawing nature influences the acidity of the carboxylic acid and the nucleophilicity of the amine. More importantly, the incorporation of fluorine into a drug candidate can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][6][7]
Section 4: Applications in Research and Development
The unique combination of reactive sites and modulating substituents makes this compound a valuable intermediate in several high-tech fields.
-
Pharmaceutical Synthesis : This is the primary area of application. The compound serves as a key intermediate for building molecules with therapeutic potential.[1]
-
Enzyme Inhibitors : The halogen substituents can enhance binding to hydrophobic pockets in enzymes, making it a precursor for kinase inhibitors used in oncology.[1]
-
Antibacterial Agents : Its structure is related to the quinolone class of antibiotics, where the fluorine atom is a well-established bioisostere for improving antibacterial activity.[1]
-
-
Dye Manufacturing : The aromatic amine functionality allows it to be used in the synthesis of azo dyes and other stable colored complexes.[1]
-
Biochemical Reagents : Due to its defined structure and reactive handles, it can be used as a reagent or building block for creating probes and assays for biochemical research.[1]
Section 5: Exemplary Synthesis Protocol
While a specific, peer-reviewed synthesis for 4-Amino-5-bromo-2-fluorobenzoic acid (CAS 1807757-07-8) is not detailed in readily available literature, a validated protocol for the closely related isomer, 2-Amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0), provides an excellent model for the synthetic strategies involved. The following protocol is adapted from published procedures and demonstrates a common route for producing such compounds via the reduction of a nitro-aromatic precursor.[8][9]
Reaction: Reduction of 4-bromo-5-fluoro-2-nitrobenzoic acid to 2-amino-4-bromo-5-fluorobenzoic acid.
Caption: Workflow for the synthesis of 2-amino-4-bromo-5-fluorobenzoic acid.
Methodology
-
Vessel Preparation : To a nitrogen-protected reaction vessel, add 4-bromo-5-fluoro-2-nitrobenzoic acid (1.00 kg, 3.79 mol) and isopropyl acetate (22 L).[8][9]
-
Catalyst Addition : Carefully add 5% Platinum on Carbon (Pt/C), 50% aqueous wet (60 g, 6 wt%), to the vessel.[8][9]
-
Atmosphere Exchange : Purge the vessel headspace three times with nitrogen, followed by three purges with hydrogen gas.[8][9]
-
Hydrogenation Reaction : Stir the reaction mixture vigorously under a hydrogen atmosphere at 25 °C. Monitor the reaction progress (e.g., by TLC or LC-MS). The reaction is typically complete after approximately 40 hours.[8][9]
-
Post-Reaction Purge : Once the reaction is complete, purge the headspace three times with nitrogen to safely remove all hydrogen gas.[8][9]
-
Catalyst Removal : Filter the reaction mixture to remove the Pt/C catalyst. Wash the reaction vessel and the filter cake with an additional portion of isopropyl acetate (5 L) to ensure complete recovery of the product.[8]
-
Solvent Exchange and Precipitation : Combine the organic filtrates and concentrate under reduced pressure to a volume of approximately 5.0 L. Subsequently, replace the solvent with toluene under reduced pressure to induce precipitation of the product.[8]
-
Product Isolation : Isolate the resulting solid by filtration, wash the solid with fresh toluene, and dry under reduced pressure at 50 °C to yield the final product, 2-amino-4-bromo-5-fluorobenzoic acid, as a white to off-white crystalline solid (yield reported as 0.59 kg, 66%).[8]
Conclusion
4-Amino-5-bromo-2-fluorobenzoic acid is a strategically designed chemical intermediate with significant potential for constructing novel and complex molecules. Its value is rooted in its multifunctional nature, which provides a robust platform for selective chemical modifications crucial in the fields of pharmaceutical development and materials science. The interplay between its amine, carboxylic acid, and halogen substituents offers a predictable and versatile reactivity profile. For researchers and drug development professionals, understanding the properties and synthetic potential of this compound is key to leveraging its capabilities in the creation of next-generation therapeutics and advanced materials.
References
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PubChem. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961. [Link]
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Organic Spectroscopy International. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. [Link]
-
PubChem. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681. [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]
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ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]
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PubChem. 5-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 2736315. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. [Link]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 9. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID CAS#: 1374208-42-0 [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-bromo-2-fluorobenzoic acid (CAS Number: 1807757-07-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-bromo-2-fluorobenzoic acid, identified by CAS number 1807757-07-8, is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its multifaceted structure, featuring an aminobenzoic acid core with both bromine and fluorine substituents, imparts a unique reactivity profile and makes it a valuable building block for novel therapeutic agents and functional materials.[1] The strategic placement of electron-withdrawing (fluoro, bromo, carboxyl) and electron-donating (amino) groups on the phenyl ring creates a molecule with nuanced electronic and steric properties, influencing its biological activity and synthetic utility.[1] This guide provides a comprehensive overview of its core physicochemical properties, drawing from available experimental and predicted data to offer a valuable resource for researchers.
Molecular and Structural Characteristics
The fundamental identity of this compound is defined by its molecular structure, from which many of its chemical and physical properties are derived. The IUPAC name, 4-amino-5-bromo-2-fluorobenzoic acid, precisely describes the arrangement of its functional groups on the benzoic acid scaffold.[1]
| Identifier | Value |
| CAS Number | 1807757-07-8 |
| IUPAC Name | 4-amino-5-bromo-2-fluorobenzoic acid |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol [1] |
| Canonical SMILES | C1=C(C(=CC(=C1Br)N)F)C(=O)O |
| InChI Key | LJZUVJQHLJXBFD-UHFFFAOYSA-N |
Below is a two-dimensional representation of the molecular structure, generated using the information from its IUPAC name.
Caption: 2D structure of 4-amino-5-bromo-2-fluorobenzoic acid.
Physicochemical Data
A compound's behavior in both biological and chemical systems is governed by its physicochemical properties. For 4-amino-5-bromo-2-fluorobenzoic acid, a combination of predicted and available experimental data provides a foundational understanding.
Physical Properties
The compound is typically supplied as a white to pale yellow crystalline solid.[1] It is recommended to be stored in dark conditions to prevent light-induced degradation.[1]
| Parameter | Value | Notes |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 358.9 °C ± 42 °C (predicted) | No experimental data is currently published. The high predicted value suggests strong intermolecular forces in the solid state. |
| Boiling Point | 358.9 °C (predicted) | The compound is expected to decompose or sublime before boiling at atmospheric pressure. |
Solubility Profile
Solubility is a critical parameter for drug development, influencing formulation and bioavailability. This compound exhibits moderate solubility in organic solvents and is slightly soluble in water.[1]
| Solvent | Quantitative Solubility (at 25 °C) | Qualitative Solubility |
| Water | 0.15 g/L | Slightly soluble |
| Methanol | 42 g/L | Soluble |
| Organic Solvents | Data not available | Moderately soluble[1] |
Partition and Dissociation Constants
The octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) are crucial for predicting a molecule's behavior in physiological environments.
-
logP : This value indicates the lipophilicity of a compound. A higher logP suggests greater partitioning into lipid membranes. As no experimental value is available, a predicted value can be obtained using computational models. Based on its structure with both polar (amino, carboxyl) and nonpolar (brominated aromatic ring) features, a moderately lipophilic character is expected. Online prediction tools, such as those provided by Molinspiration or ChemAxon, can offer estimations.[2][3]
-
pKa : The pKa values determine the ionization state of the molecule at a given pH. The carboxylic acid group is expected to be acidic, while the amino group is basic. For a structurally similar isomer, 2-amino-4-bromo-5-fluorobenzoic acid, a predicted pKa of 4.37 has been reported, which is primarily attributed to the carboxylic acid moiety. This suggests that at physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated (carboxylate anion), and the amino group will be largely in its neutral form.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electronic effects of the substituents. The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a downfield chemical shift.
-
¹³C NMR : The spectrum would display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected vibrations include:
-
O-H stretching of the carboxylic acid.
-
N-H stretching of the amino group.
-
C=O stretching of the carboxylic acid.
-
C-N, C-F, and C-Br stretching vibrations.
-
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (234.02 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
Synthesis and Reactivity
Synthesis Methods
Several synthetic routes to 4-amino-5-bromo-2-fluorobenzoic acid have been described, leveraging standard aromatic substitution reactions.[1]
-
Bromination of 2-Fluoroaniline : This approach involves the bromination of 2-fluoroaniline, followed by a carboxylation step to introduce the carboxylic acid group.[1]
-
Direct Fluorination : Starting with a bromo-substituted benzoic acid, a fluorine atom can be introduced using specialized fluorinating agents with controlled regioselectivity.[1]
The general synthetic workflow can be visualized as a multi-step process starting from a simpler, commercially available precursor.
Caption: A generalized synthetic workflow for 4-amino-5-bromo-2-fluorobenzoic acid.
Chemical Reactivity
The reactivity of 4-amino-5-bromo-2-fluorobenzoic acid is dictated by its functional groups:
-
Nucleophilic Aromatic Substitution : The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups.[1]
-
Reactions of the Carboxylic Acid : The -COOH group can undergo typical reactions such as esterification and amidation.
-
Reactions of the Amino Group : The -NH₂ group can be acylated, alkylated, or participate in coupling reactions.[1]
-
Electrophilic Aromatic Substitution : The interplay between the activating amino group and the deactivating halogens and carboxyl group creates a complex reactivity pattern for further substitution on the aromatic ring.
Applications in Research and Development
4-Amino-5-bromo-2-fluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and is also used as a research reagent.[1] Its structural motifs are found in molecules with potential biological activities.
-
Pharmaceutical Intermediates : It serves as a building block for more complex molecules, particularly in the development of anti-infective agents.[1] The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
-
Enzyme Inhibitors : The halogen substituents can improve the binding of molecules to the hydrophobic pockets of enzymes.[1]
-
Dye Manufacturing : The amino group allows for diazotization and subsequent coupling reactions, making it useful in the synthesis of azo dyes.[1]
Conclusion
4-Amino-5-bromo-2-fluorobenzoic acid (CAS 1807757-07-8) is a compound with significant potential in chemical synthesis and drug discovery. While a complete experimental dataset for all its physicochemical properties is not yet available, a combination of existing data, predicted values, and analysis of structurally related compounds provides a solid foundation for its application. This guide has synthesized the current knowledge on its molecular structure, physicochemical properties, synthesis, reactivity, and applications, offering a detailed technical resource for scientists and researchers. Further experimental validation of its properties will undoubtedly enhance its utility in the development of new and innovative chemical entities.
References
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On-line Software - Virtual Computational Chemistry Laboratory. Retrieved from [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. Retrieved from [Link]
-
logP - octanol-water partition coefficient calculation - Molinspiration. Retrieved from [Link]
-
Calculators & Predictors - Chemaxon. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-Amino-5-bromo-2-fluorobenzoic Acid
This guide provides a comprehensive technical overview of the solubility and stability of 4-Amino-5-bromo-2-fluorobenzoic acid, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for handling and analyzing this compound.
Physicochemical Properties of 4-Amino-5-bromo-2-fluorobenzoic Acid
4-Amino-5-bromo-2-fluorobenzoic acid is a multifaceted molecule with a chemical structure that bestows upon it unique characteristics relevant to its application in organic synthesis.[1] It is typically encountered as a white to pale yellow solid and is noted for its moderate solubility in organic solvents and should be stored in dark conditions to mitigate light-induced degradation.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | ~234.02 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Storage Conditions | Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container. | [1] |
Solubility Profile
The solubility of 4-Amino-5-bromo-2-fluorobenzoic acid is a critical parameter for its use in synthesis and formulation. The presence of a carboxylic acid, an amino group, and halogen substituents creates a complex interplay of intermolecular forces that govern its solubility in various solvents. The solubility of substituted benzoic acids is influenced by factors such as the polarity of the solvent and the temperature.[2][3][4]
Qualitative Solubility
While specific quantitative solubility data for 4-Amino-5-bromo-2-fluorobenzoic acid is not extensively available in public literature, its structural motifs provide clues to its general solubility behavior.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Moderately Soluble to Soluble | The carboxylic acid and amino groups can form hydrogen bonds with protic solvents. |
| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Soluble | These solvents can effectively solvate the polar functional groups of the molecule. |
| Non-Polar (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
| Aqueous Solutions | pH-dependent | Solubility in water is expected to be low but will increase significantly at pH values above the pKa of the carboxylic acid and below the pKa of the conjugate acid of the amino group. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a robust experimental protocol is necessary. The following method outlines a procedure for determining the equilibrium solubility of 4-Amino-5-bromo-2-fluorobenzoic acid in various solvents using High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique for the analysis of substituted benzoic acids.[5][6][7][8]
Objective: To determine the equilibrium solubility of 4-Amino-5-bromo-2-fluorobenzoic acid in selected solvents at a specified temperature.
Materials:
-
4-Amino-5-bromo-2-fluorobenzoic acid (high purity)
-
Selected solvents (HPLC grade): Methanol, Ethanol, DMSO, DMF, Acetone, Ethyl Acetate, Water
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of 4-Amino-5-bromo-2-fluorobenzoic acid and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of 4-Amino-5-bromo-2-fluorobenzoic acid to a known volume of each selected solvent in separate sealed vials. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the samples to stand undisturbed for a short time to allow the excess solid to settle.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the prepared samples by HPLC. A typical reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a good starting point.[7]
-
Monitor the elution of the compound using a UV detector at a wavelength of maximum absorbance.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Use the calibration curve to determine the concentration of 4-Amino-5-bromo-2-fluorobenzoic acid in the diluted samples.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Caption: A logical workflow for assessing the stability of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of 4-Amino-5-bromo-2-fluorobenzoic acid. While specific quantitative data for this compound is limited in readily accessible literature, the provided experimental protocols offer a clear path for researchers to generate this critical information. A thorough understanding of these properties is essential for the effective and safe use of this important chemical intermediate in research and development.
References
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-
ResearchGate. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available at: [Link]
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.
-
ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their removal by photo-degradation. Available at: [Link]
-
ResearchGate. (2025). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Available at: [Link]
-
ResearchGate. (2025). The effect of temperature on the solubility of benzoic acid derivatives in water. Available at: [Link]
- Unknown Source. (n.d.).
- U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column. Available at: [Link]
- Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232.
- Khouri, S. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6, 429-436.
- Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. CORE.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
- Unknown Source. (1996). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples.
-
ResearchGate. (2025). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Available at: [Link]
- The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- MDPI. (n.d.).
- Chignell, C. F., et al. (1994). The photochemistry of p-aminobenzoic acid. Journal of Photochemistry and Photobiology B: Biology, 24(2), 113-122.
- UPB. (n.d.).
- Magn Reson Chem. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
-
ResearchGate. (2025). Photochemistry of Aliphatic and Aromatic Amines. Available at: [Link]
-
ResearchGate. (2025). PH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Available at: [Link]
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A Technical Guide to the Potential Biological Activities of 4-Amino-5-bromo-2-fluorobenzoic Acid: A Structure-Based Hypothesis and Validation Framework
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-bromo-2-fluorobenzoic acid is a halogenated anthranilic acid derivative whose biological potential is largely unexplored. However, its constituent structural motifs—the anthranilic acid core, a fluorine atom, and a bromine atom—are prevalent in a wide range of pharmacologically active compounds. This technical guide provides a comprehensive analysis of the potential biological activities of this molecule, derived from established structure-activity relationships (SAR) of analogous compounds. We hypothesize its potential as a scaffold for developing novel therapeutics, particularly in the areas of enzyme inhibition, anti-inflammatory, and antimicrobial applications. Furthermore, this guide presents a logical, tiered experimental workflow for systematically validating these hypotheses, complete with detailed protocols for high-priority assays and a strategic plan for future SAR exploration.
Introduction and Physicochemical Profile
The process of drug discovery often begins with identifying novel chemical scaffolds that can be optimized for specific biological targets. 4-Amino-5-bromo-2-fluorobenzoic acid presents itself as such a candidate. As a substituted anthranilic acid, it belongs to a class of compounds known for a diverse range of bioactivities, including anti-inflammatory effects.[1] The strategic placement of halogen atoms further enhances its potential, a common and highly effective strategy in medicinal chemistry to modulate pharmacological properties.[2]
The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the bromine atom provides a reactive handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of diverse chemical libraries.[3][4][5] This unique combination of functional groups makes 4-Amino-5-bromo-2-fluorobenzoic acid a compelling starting point for targeted drug discovery campaigns.
Table 1: Physicochemical Properties of 4-Amino-5-bromo-2-fluorobenzoic acid
| Property | Value | Source |
| IUPAC Name | 4-amino-5-bromo-2-fluorobenzoic acid | [6] |
| CAS Number | 1807757-07-8 | |
| Molecular Formula | C₇H₅BrFNO₂ | [6] |
| Molecular Weight | 234.02 g/mol | [6] |
| Appearance | White to pale yellow solid | [6] |
| Canonical SMILES | C1=C(C(=C(C=C1N)Br)F)C(=O)O |
Hypothesis Generation: Potential Biological Targets and Activities
Based on its structural similarity to known bioactive molecules, we can hypothesize several potential therapeutic applications for 4-Amino-5-bromo-2-fluorobenzoic acid.
Enzyme Inhibition Potential
The rigid, substituted aromatic structure is a common feature in many enzyme inhibitors. The bromine and fluorine substituents may enhance binding affinity within hydrophobic enzyme pockets.[6]
-
Kinase Inhibition: Halogenated benzoic acids are known precursors to kinase inhibitors that target oncogenic pathways.[6] Specifically, derivatives of anthranilic acid have been investigated as inhibitors of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a component of a key signaling pathway.[7] This suggests that 4-Amino-5-bromo-2-fluorobenzoic acid could serve as a foundational scaffold for developing novel kinase inhibitors.
-
Protease Inhibition: Anthranilic acid-based structures have been successfully employed in the development of inhibitors for Matrix Metalloproteinases (MMPs) and coagulation Factor Xa.[8][9] QSAR studies on MMP inhibitors have highlighted the importance of the electronic characteristics of substituents on the anthranilic acid ring for inhibitory activity.[8]
Anti-inflammatory and Analgesic Potential
Anthranilic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The parent compound, anthranilic acid, is structurally related to salicylic acid. It is plausible that 4-Amino-5-bromo-2-fluorobenzoic acid could exhibit similar anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2). Derivatives of similar bromo-fluorobenzoic acids have shown promise in the development of anti-inflammatory agents.[5]
Antimicrobial Potential
Preliminary assessments suggest that 4-Amino-5-bromo-2-fluorobenzoic acid may possess antimicrobial properties.[6] This is a logical hypothesis, as the fluorinated aromatic ring is a key pharmacophore in the widely successful fluoroquinolone class of antibiotics, where the fluorine atom is known to improve membrane permeability and target engagement.[6]
Central Nervous System (CNS) Activity
Certain N-phenyl anthranilic acid analogs have been investigated as inhibitors of beta-amyloid peptide aggregation, a key pathological event in Alzheimer's disease.[11] The ability of fluorine to enhance blood-brain barrier penetration could make this scaffold particularly interesting for CNS applications.[4]
Proposed Experimental Validation Workflow
To systematically investigate the hypothesized biological activities, a tiered screening approach is recommended. This ensures that resources are focused on the most promising activities while generating a comprehensive biological profile of the compound.
Figure 1: A proposed tiered workflow for the experimental validation of 4-Amino-5-bromo-2-fluorobenzoic acid's biological activity.
Causality Behind the Workflow:
-
Tier 1 (Foundational Screening): The workflow begins with cytotoxicity testing. This is a critical first step because any observed activity in subsequent assays is meaningless if it is merely a result of cell death. Establishing the maximum non-toxic concentration provides a validated working range for all future cellular experiments.
-
Tier 2 (Broad-Spectrum Profiling): With a safe concentration range established, the compound is screened in parallel against specific molecular targets (biochemical assays) and in complex biological systems (phenotypic assays). This dual approach is powerful; a hit in a biochemical assay can immediately suggest a mechanism, while a hit in a phenotypic assay can uncover unexpected activities and is often more physiologically relevant.
-
Tier 3 (Hit Validation): Any "hits" from Tier 2 are subjected to more rigorous quantitative analysis. Generating dose-response curves to determine potency (IC₅₀/EC₅₀) is essential for confirming the activity and ranking compounds. Subsequent mechanistic studies then aim to understand how the compound elicits its effect at a molecular level.
Detailed Methodologies for High-Priority Assays
The following protocols are designed to be self-validating by including essential positive, negative, and vehicle controls.
Protocol 1: MEK5 Kinase Inhibition Biochemical Assay (ADP-Glo™ Assay)
This protocol assesses the direct inhibitory effect of the test compound on MEK5 kinase activity by measuring the amount of ADP produced.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-Amino-5-bromo-2-fluorobenzoic acid in 100% DMSO.
-
Serially dilute the stock solution in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare recombinant human MEK5 enzyme, its substrate (e.g., inactive ERK5), and ATP in kinase buffer at 2X final concentration.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution or control (DMSO for negative control, a known MEK5 inhibitor like BIX 02189 for positive control) to a 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2X enzyme/substrate/ATP mix.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection (Promega ADP-Glo™ System):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data: Set the positive control (no inhibition) as 100% activity and the negative control (full inhibition) as 0% activity.
-
Plot the normalized percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Anti-inflammatory Activity in RAW 264.7 Macrophages
This cellular assay measures the ability of the test compound to suppress the production of the pro-inflammatory cytokine TNF-α following stimulation with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture:
-
Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells for 1 hour with various non-toxic concentrations of 4-Amino-5-bromo-2-fluorobenzoic acid or controls (DMSO vehicle, Dexamethasone as a positive control).
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated negative control.
-
Incubate for 6 hours at 37°C and 5% CO₂.
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Parallel Viability Assay:
-
In a parallel plate, treat cells identically but, instead of collecting the supernatant, perform an MTT or CellTiter-Glo assay to confirm that the observed reduction in TNF-α is not due to compound-induced cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production relative to the LPS-stimulated vehicle control.
-
Plot the results to determine the EC₅₀ value.
-
Structure-Activity Relationship (SAR) Exploration Plan
Initial "hits" from the validation workflow would warrant the synthesis of analogs to probe the SAR and identify the key pharmacophoric features.
Figure 2: A proposed strategy for SAR exploration, detailing logical modifications to each functional group of the core scaffold.
Table 2: Proposed Analogs for Initial SAR Study
| Modification Site | Proposed Change | Rationale |
| Amino Group (-NH₂) | Acetylation to -NHCOCH₃ | To determine if a hydrogen bond donor is required and to probe steric tolerance. |
| Bromine Atom (-Br) | Removal (de-bromination to -H) | To directly assess the contribution of the bromine atom to activity. |
| Bromine Atom (-Br) | Suzuki coupling to add a phenyl group | To explore extending into new binding pockets, leveraging the bromine as a synthetic handle.[5] |
| Fluorine Atom (-F) | Removal (de-fluorination to -H) | To directly assess the contribution of the fluorine atom's electronegativity and size. |
| Carboxylic Acid (-COOH) | Esterification to methyl ester (-COOCH₃) | To determine if the acidic proton and negative charge are essential for activity. |
Conclusion and Future Directions
While direct biological data on 4-Amino-5-bromo-2-fluorobenzoic acid is scarce, a comprehensive analysis of its structural components strongly suggests its potential as a valuable scaffold in drug discovery. The anthranilic acid core, combined with strategic halogenation, provides a compelling basis for hypothesizing activity against a range of therapeutically relevant targets, including kinases, proteases, and inflammatory mediators. The experimental framework outlined in this guide offers a robust and logical pathway to systematically test these hypotheses, identify primary biological activities, and lay the groundwork for a full-fledged medicinal chemistry program. Successful validation of any of these hypothesized activities would position this compound as a promising starting point for the development of next-generation therapeutics.
References
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Title: Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors Source: Chem Pharm Bull (Tokyo) URL: [Link]
-
Title: A quantitative structure-activity relationship study on some series of anthranilic acid-based matrix metalloproteinase inhibitors Source: Bioorg Med Chem URL: [Link]
-
Title: Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors Source: Bioorg Med Chem Lett URL: [Link]
-
Title: The Role of Fluorinated Benzoic Acids in Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors Source: ResearchGate URL: [Link]
-
Title: Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways Source: Bioorg Med Chem Lett URL: [Link]
-
Title: The Role of Fluorinated Benzoic Acids in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine Source: MDPI URL: [Link]
-
Title: 4-Fluoro-2-(phenylamino)benzoic acid Source: IUCr Journals URL: [Link]
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- 5. nbinno.com [nbinno.com]
- 6. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]
- 7. Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative structure-activity relationship study on some series of anthranilic acid-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
4-Amino-5-bromo-2-fluorobenzoic acid mechanism of action
An In-Depth Technical Guide to the Strategic Utility of 4-Amino-5-bromo-2-fluorobenzoic Acid in Drug Discovery
Authored by: A Senior Application Scientist
4-Amino-5-bromo-2-fluorobenzoic acid is a highly functionalized aromatic compound that has emerged as a strategic building block in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) in itself, its true "mechanism of action" lies in its synthetic versatility and the physicochemical properties it imparts to novel therapeutic agents. This guide delineates the core principles behind the application of this molecule, moving beyond a traditional "mechanism of action" to a more pertinent "mechanism of utility." We will explore the strategic importance of its distinct functional groups—amino, bromo, fluoro, and carboxylic acid—and their synergistic contributions to the design and synthesis of next-generation enzyme inhibitors, kinase-targeted oncology agents, and antimicrobials. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.
Introduction: Redefining the "Mechanism of Action" for a Synthetic Building Block
In the landscape of drug discovery, the term "mechanism of action" is typically reserved for a therapeutically active molecule's specific biochemical interaction with a biological target. However, for a synthetic intermediate like 4-Amino-5-bromo-2-fluorobenzoic acid (Molecular Formula: C₇H₅BrFNO₂), this definition is not applicable.[1] Its significance is not in its own biological activity, but in its role as a pivotal precursor for constructing bioactive molecules.[1] Therefore, this guide focuses on its mechanism of utility —how its unique chemical architecture is expertly manipulated to create APIs with desirable pharmacological profiles.
The molecule's structure is a convergence of four key functional groups on a benzene ring, each offering distinct advantages for the medicinal chemist. Preliminary studies suggest that the compound itself may possess some antimicrobial properties, but detailed investigations are needed to confirm this.[1] Its primary value remains its role as a versatile scaffold.[1][2][3]
Chemical & Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | ~234.02 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Key Functional Groups | Carboxylic acid, Amino group, Bromine atom, Fluorine atom | [1] |
The Mechanistic Contribution of Each Functional Group in Drug Design
The power of 4-Amino-5-bromo-2-fluorobenzoic acid lies in the strategic interplay of its substituents. Each group provides a handle for specific chemical transformations and influences the properties of the final drug candidate.
The Bromine Atom: The Gateway to Molecular Complexity
The bromine atom at the C5 position is arguably its most synthetically valuable feature. As an excellent leaving group, it is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational for building the carbon-carbon and carbon-heteroatom bonds that form the backbone of many modern drugs.[3]
-
Suzuki-Miyaura Coupling: Enables the formation of bi-aryl structures, common in kinase inhibitors, by coupling with boronic acids.
-
Buchwald-Hartwig Amination: Allows for the introduction of diverse amine-containing moieties, crucial for tuning solubility and target engagement.
-
Sonogashira Coupling: Facilitates the creation of aryl-alkynyl systems, which can act as rigid linkers or pharmacophores in various drug classes.
This reactivity allows for the precise and efficient assembly of complex molecular architectures from a readily available starting material.[3][4]
The Fluorine Atom: Enhancing Pharmacokinetic & Pharmacodynamic Properties
The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry to optimize drug properties.[5] The fluorine at the C2 position in this molecule can profoundly influence the resulting API in several ways:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life and bioavailability.[5]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein's active site) and can enhance binding to hydrophobic pockets.[1][5]
-
Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes, a key feature for targeting intracellular proteins or for oral bioavailability.[1]
-
pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity of the nearby carboxylic acid and the basicity of the amino group, which can be fine-tuned for optimal target interaction and solubility.
The Amino and Carboxylic Acid Groups: Points of Attachment and Interaction
The amino and carboxylic acid groups provide versatile points for derivatization and are often directly involved in the pharmacophore of the final drug.
-
Amide Bond Formation: The amino group can be acylated, and the carboxylic acid can be coupled with amines to form stable amide bonds. This is the most common method for linking this scaffold to other parts of a drug molecule.
-
Esterification: The carboxylic acid can be converted to an ester to act as a prodrug, improving bioavailability.
-
Hydrogen Bonding: Both groups can act as hydrogen bond donors and acceptors, which is critical for anchoring a drug within its biological target's binding site.
Application in Key Therapeutic Areas: From Concept to Mechanism
The utility of 4-Amino-5-bromo-2-fluorobenzoic acid is best illustrated by its application in the synthesis of molecules for major therapeutic areas.
Oncology: Building Kinase Inhibitors
Many modern cancer therapies are kinase inhibitors that target specific signaling pathways.[1] Halogenated benzoic acids are common precursors for these agents.[1][3] The 4-Amino-5-bromo-2-fluorobenzoic acid scaffold can be used to construct a "hinge-binding" motif, a common feature of ATP-competitive kinase inhibitors.
In this workflow, the bromine is replaced with a larger aromatic system that confers specificity for a particular kinase. The amino and carboxylic acid groups are modified to form hydrogen bonds with the "hinge region" of the kinase, and the fluorine atom enhances binding affinity and metabolic stability.
Infectious Diseases: A Scaffold for Novel Antibiotics
The structure of this benzoic acid is analogous to moieties found in fluoroquinolone antibiotics.[1] Furthermore, halogenation is a known strategy for enhancing antimicrobial potency.[6][7][8] Derivatives can be synthesized to interfere with essential bacterial processes.
-
Potential Mechanism: While the parent compound's antimicrobial action is unconfirmed, derivatives of p-aminobenzoic acid (PABA) can act as antimetabolites, interfering with folate synthesis, which is essential for bacterial DNA replication.[9][10] Halogenation could enhance this activity or introduce new mechanisms, such as membrane disruption.[9]
Experimental Protocols: A Self-Validating System in Practice
Trustworthiness in synthesis comes from robust, reproducible protocols. Below is an exemplary protocol for a Suzuki-Miyaura coupling reaction, a common first step in elaborating the 4-Amino-5-bromo-2-fluorobenzoic acid scaffold.
Protocol: Suzuki-Miyaura Coupling of 4-Amino-5-bromo-2-fluorobenzoic acid
Objective: To couple an arylboronic acid to the C5 position of the scaffold.
Materials:
-
4-Amino-5-bromo-2-fluorobenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a nitrogen-flushed round-bottom flask, add 4-Amino-5-bromo-2-fluorobenzoic acid, the arylboronic acid, and the base.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add the palladium catalyst under a positive pressure of nitrogen.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Self-Validation: The success of the reaction is validated at multiple stages. Progress is monitored by chromatographic methods (TLC/LC-MS) to ensure consumption of starting materials. The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry, ensuring the desired transformation has occurred before proceeding to the next synthetic step.
Conclusion and Future Outlook
4-Amino-5-bromo-2-fluorobenzoic acid is a testament to the principle that a molecule's value is not always in its intrinsic biological activity, but in the potential it unlocks. Its mechanism of utility is rooted in its highly functionalized and strategically substituted structure, providing medicinal chemists with a robust platform for rational drug design. The bromine atom serves as a linchpin for building molecular complexity, the fluorine atom enhances critical drug-like properties, and the amino and carboxylic acid groups provide anchors for both synthetic elaboration and target binding. As drug discovery continues to demand molecules with ever-greater specificity and improved pharmacokinetic profiles, the strategic application of sophisticated building blocks like 4-Amino-5-bromo-2-fluorobenzoic acid will remain indispensable.
References
-
Pires, J., et al. (n.d.). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. PMC - PubMed Central. [Link]
-
Ina, A., et al. (2007). Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. PubMed. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis. [Link]
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Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. [Link]
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PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. [Link]
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PubMed. (1993). Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria. [Link]
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PubMed. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
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PubMed. (2023, December 15). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. [Link]
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An In-depth Technical Guide to 4-Amino-5-bromo-2-fluorobenzoic acid: A Pivotal Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-bromo-2-fluorobenzoic acid, a halogenated anthranilic acid derivative, has emerged as a critical building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring an activating amino group and strategically positioned fluorine and bromine atoms, offers a versatile scaffold for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors. Detailed synthetic protocols, mechanistic insights, and data-driven discussions are presented to offer a holistic understanding of this valuable synthetic intermediate.
Introduction: The Strategic Importance of Fluorinated Anthranilic Acids
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] Anthranilic acid and its derivatives, in turn, are well-established pharmacophores found in a wide range of bioactive molecules, including anti-inflammatory agents and anticancer drugs.[2] The convergence of these two fields in the form of fluorinated anthranilic acids has provided a powerful toolkit for drug discovery. 4-Amino-5-bromo-2-fluorobenzoic acid stands out within this class due to its trifunctional nature, which allows for orthogonal chemical modifications, making it an ideal starting material for the construction of diverse compound libraries.
Physicochemical Properties and Characterization
4-Amino-5-bromo-2-fluorobenzoic acid is a solid at room temperature with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol .[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | [3] |
| Molecular Weight | 234.02 g/mol | [3] |
| Appearance | White to pale yellow solid | [3] |
| CAS Number | 1807757-07-8 | |
| Solubility | Moderately soluble in organic solvents | [3] |
Spectroscopic data for the closely related isomer, 2-amino-4-bromo-5-fluorobenzoic acid, provides insights into the expected spectral characteristics.
| Spectroscopy | Data |
| ¹H NMR | Expected signals for aromatic protons and the amine group. |
| ¹³C NMR | Expected signals for the aromatic carbons, the carboxyl group, and carbons bearing the halogen and amino substituents. |
| IR | Characteristic peaks for N-H stretching of the amine, C=O stretching of the carboxylic acid, and C-F and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis and Mechanistic Considerations
A general, multi-step synthesis approach is outlined below, drawing from protocols for analogous compounds.[4][5] This proposed pathway underscores the chemical logic behind the sequence of reactions.
Proposed Synthetic Pathway
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 2-Fluorobenzoic Acid
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-fluorobenzoic acid.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture over crushed ice to precipitate the product, 2-fluoro-4-nitrobenzoic acid.
-
Filter, wash with cold water, and dry the product.
Step 2: Bromination of 2-Fluoro-4-nitrobenzoic Acid
-
To a solution of 2-fluoro-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as iron(III) bromide.
-
Slowly add bromine to the mixture at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium bisulfite.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromo-2-fluoro-4-nitrobenzoic acid.
Step 3: Reduction of the Nitro Group
-
Suspend 5-bromo-2-fluoro-4-nitrobenzoic acid in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove the iron salts.
-
Cool the filtrate to precipitate the product, 4-Amino-5-bromo-2-fluorobenzoic acid.
-
Filter, wash with cold water, and dry to obtain the final product.
Applications in Drug Discovery and Development
4-Amino-5-bromo-2-fluorobenzoic acid is a highly sought-after intermediate in the synthesis of pharmaceuticals, particularly in the realm of targeted cancer therapy.[6] Its trifunctional nature allows for its incorporation into complex molecular scaffolds, with each functional group playing a distinct role.
-
Amino Group: Serves as a key nucleophile for the formation of amide or amine linkages, often crucial for interacting with the hinge region of protein kinases.
-
Carboxylic Acid: Can be converted to an amide or ester, providing a handle for modulating solubility and pharmacokinetic properties.
-
Bromine Atom: Acts as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of various aryl or heteroaryl moieties to explore the solvent-exposed regions of target proteins.
-
Fluorine Atom: Enhances the electron-withdrawing nature of the aromatic ring and can improve metabolic stability and binding affinity.
Role in Kinase Inhibitor Synthesis
Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors have revolutionized cancer treatment, and many of these drugs are built upon scaffolds derived from aminobenzoic acids.
The general workflow for utilizing 4-Amino-5-bromo-2-fluorobenzoic acid in the synthesis of a kinase inhibitor is depicted below.
A notable example of a drug that incorporates a similar structural motif is Binimetinib, a MEK inhibitor used in the treatment of melanoma.[7] The synthesis of such complex molecules often relies on the strategic use of halogenated intermediates to build the final pharmacophore.
Conclusion
4-Amino-5-bromo-2-fluorobenzoic acid is a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of novel therapeutics. As the demand for highly specific and potent drugs continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery and development pipeline cannot be overstated. Further exploration of the synthetic utility of this compound is likely to yield new classes of bioactive molecules with the potential to address a wide range of unmet medical needs.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available at: [Link]
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NIH. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Available at: [Link]
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PubMed. (n.d.). Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Available at: [Link]
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ResearchGate. (n.d.). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Available at: [Link]
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4-Amino-5-bromo-2-fluorobenzoic acid IUPAC name and synonyms
An In-Depth Technical Guide to 4-Amino-5-bromo-2-fluorobenzoic acid
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity patterns enable the synthesis of complex molecular architectures with tailored functions. Among these, 4-Amino-5-bromo-2-fluorobenzoic acid is a highly functionalized aromatic intermediate of significant interest. Its structure, featuring an amino group, a carboxylic acid, and two different halogen atoms, provides a versatile platform for synthetic diversification.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core chemical properties, synthesis, applications, and handling protocols for 4-Amino-5-bromo-2-fluorobenzoic acid, grounding all information in established scientific principles and authoritative data. The objective is to provide not just a repository of facts, but a field-proven perspective on why this molecule is a valuable tool in chemical innovation.
Section 1: Chemical Identity and Physicochemical Properties
The utility of any chemical intermediate begins with a precise understanding of its identity and physical characteristics. These properties dictate its behavior in reactions, its solubility, and its stability.
Key Identifiers and Properties
Quantitative data for 4-Amino-5-bromo-2-fluorobenzoic acid are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 4-Amino-5-bromo-2-fluorobenzoic acid | [1] |
| CAS Number | 1807757-07-8 | [1] |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Moderately soluble in organic solvents | [1] |
| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere | [1][2] |
Structural Analysis and Functional Group Causality
The specific arrangement of functional groups on the benzoic acid core is the primary driver of its chemical personality. Each substituent plays a distinct and synergistic role.
-
Carboxylic Acid (-COOH): Located at position 1, this group provides the molecule's acidic character and serves as a primary handle for reactions such as esterification and amidation, crucial for linking the molecule to other scaffolds or modulating drug properties like bioavailability.[3]
-
Fluorine (-F): The highly electronegative fluorine atom at position 2 significantly influences the acidity of the carboxylic acid and the electron density of the aromatic ring. In drug development, fluorine substitution is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][4][5]
-
Amino Group (-NH₂): Positioned at C4, the amino group is a key nucleophile and a site for diazotization or coupling reactions, enabling the synthesis of dyes and a wide array of pharmaceutical derivatives.[1]
-
Bromine (-Br): The bromine atom at position 5 is an excellent leaving group, making it pivotal for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3][6] This reactivity is fundamental to building the carbon-carbon and carbon-heteroatom bonds that form the backbone of many modern drugs and materials.[6]
Section 2: Synthesis and Manufacturing Considerations
The controlled synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid is critical for its application. Several synthetic routes have been developed, typically involving the strategic introduction of the functional groups onto a simpler aromatic precursor.
Common Synthetic Pathways
The synthesis of this molecule requires careful regiochemical control. Common strategies include:
-
Bromination of 2-Fluoroaniline: This approach starts with 2-fluoroaniline, which is first brominated at the position para to the activating amino group. Subsequent carboxylation introduces the carboxylic acid moiety to yield the final product.[1]
-
Modification of Substituted Benzoic Acids: An alternative route involves starting with a pre-functionalized benzoic acid. This could involve direct fluorination of a bromo-substituted benzoic acid or amidation reactions to install the amino group under specific conditions.[1]
The choice of pathway often depends on the availability and cost of starting materials, as well as the desired scale and purity of the final product.
Caption: Application pathways stemming from 4-Amino-5-bromo-2-fluorobenzoic acid.
Section 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The information below is synthesized from material safety data sheets (MSDS) for structurally similar compounds and should be treated as a guideline. Always consult the specific MSDS for the product you are using.
Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Eye Irritation | Causes eye irritation, may cause chemical conjunctivitis. [7] | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical aid. [7] |
| Skin Irritation | Causes skin irritation. May be harmful if absorbed through the skin. [7] | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid. [7] |
| Respiratory Irritation | Causes respiratory tract irritation. May be harmful if inhaled. [7] | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid. [7] |
| Ingestion | May cause irritation of the digestive tract. Harmful if swallowed. [7] | Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cups of milk or water. Seek medical aid. [7] |
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. [7]Facilities should be equipped with an eyewash station and a safety shower. [7]* Eye/Face Protection: Wear appropriate safety glasses with side-shields or chemical goggles. [8]* Skin Protection: Wear chemically resistant gloves and a lab coat or other protective clothing to prevent skin exposure. [8]* Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator. [8]
Handling and Storage
-
Handling: Minimize dust generation and accumulation. [7]Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. [7][8]
Conclusion
4-Amino-5-bromo-2-fluorobenzoic acid is more than just a chemical compound; it is an enabling tool for innovation. Its densely functionalized structure provides a confluence of reactivity that medicinal chemists and materials scientists can exploit to build molecular complexity with precision. From its role in creating next-generation pharmaceuticals to its use in specialty chemicals, this intermediate demonstrates the power of strategic molecular design. A thorough understanding of its properties, synthesis, and handling is the foundation upon which researchers can safely and effectively unlock its full potential.
References
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Available at: [Link]
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PubChem. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961. Available at: [Link]
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Available at: [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). 4-Fluoro-2-(phenylamino)benzoic acid - PMC. Available at: [Link]
-
ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available at: [Link]
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Methodological & Application
The Strategic Utility of 4-Amino-5-bromo-2-fluorobenzoic Acid in Modern Pharmaceutical Synthesis
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. 4-Amino-5-bromo-2-fluorobenzoic acid, a highly functionalized aromatic intermediate, has emerged as a scaffold of significant interest. Its unique substitution pattern—featuring an amine, a carboxylic acid, a bromine atom, and a fluorine atom—offers a versatile platform for constructing complex molecular architectures. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a valuable precursor for active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors for oncology. This guide provides an in-depth exploration of the applications of 4-Amino-5-bromo-2-fluorobenzoic acid, complete with detailed experimental protocols, to empower researchers, scientists, and drug development professionals in leveraging its full potential.
Introduction: A Multifunctional Intermediate for Targeted Therapies
4-Amino-5-bromo-2-fluorobenzoic acid is more than a simple chemical; it is a strategic tool for medicinal chemists. The inherent functionalities of this molecule provide multiple reaction handles for diversification:
-
The amino group serves as a key nucleophile, ideal for forming amide bonds, which are ubiquitous in drug molecules, or for constructing heterocyclic ring systems.
-
The carboxylic acid provides a classic anchor point for amide coupling reactions, esterifications, or reductions.
-
The bromine atom is an excellent leaving group, making it highly amenable to modern cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are foundational for building the complex biaryl or aryl-alkynyl structures often found in kinase inhibitors.
-
The fluorine atom , a common feature in modern pharmaceuticals, can significantly enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate.[1][2]
This convergence of reactive sites in a single, stable molecule allows for the streamlined synthesis of complex drug candidates, accelerating research and development timelines. Its derivatives have been explored for their potential in oncology, as well as in treatments for cardiovascular and neurological disorders.[1]
Physicochemical & Safety Data
A thorough understanding of the properties and handling requirements of any chemical intermediate is a prerequisite for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | [3] |
| Molecular Weight | 234.02 g/mol | [3] |
| Appearance | White to pale yellow solid | [3] |
| Solubility | Moderately soluble in organic solvents | [3] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container | [3] |
Safety & Handling Precautions:
Application Focus: Synthesis of Kinase Inhibitor Scaffolds
Halogenated benzoic acids are critical precursors in the synthesis of kinase inhibitors that target oncogenic pathways.[3] A prime example of a complex pharmaceutical where a similar scaffold is employed is Brigatinib , an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[5] While various synthetic routes to Brigatinib exist, they often rely on intermediates possessing the core aminobromofluorobenzoic acid structure or a derivative thereof.
The following section outlines a representative, field-proven protocol for the conversion of 4-Amino-5-bromo-2-fluorobenzoic acid into a key amide intermediate, a foundational step in the synthesis of many kinase inhibitors.
Workflow for Amide Intermediate Synthesis
The following diagram illustrates the logical flow from the starting intermediate to a coupled amide product, a common step in the synthesis of kinase inhibitors.
Caption: General workflow for the synthesis of an amide intermediate.
Detailed Experimental Protocol: Amide Coupling via HATU
This protocol describes a robust and efficient method for the amide coupling of 4-Amino-5-bromo-2-fluorobenzoic acid with a generic primary amine (R-NH₂), utilizing the highly effective coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
4-Amino-5-bromo-2-fluorobenzoic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Amine coupling partner (R-NH₂) (1.0-1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Base Addition and Cooling: Add DIPEA (2.5 eq) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Activation: Add HATU (1.1 eq) to the cooled solution. Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step is crucial to form the activated ester and can help minimize side reactions such as self-polymerization.[6]
-
Amine Addition: Slowly add the amine coupling partner (1.0-1.2 eq), either neat or as a solution in a small amount of anhydrous DMF, to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure amide derivative.
Causality and Self-Validation in the Protocol
-
Why HATU? HATU is a highly efficient coupling reagent, particularly for challenging substrates, leading to faster reaction times and higher yields compared to some other reagents.[6]
-
The Role of DIPEA: A non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid for activation and to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.[6]
-
Pre-activation: Activating the carboxylic acid before adding the amine partner ensures that the activated species is readily available to react with the intended nucleophile, minimizing the chance of the amino group of one molecule of the starting material reacting with the activated carboxyl group of another.[6]
-
Aqueous Workup: The washing steps are critical for removing the water-soluble byproducts of the coupling reaction (e.g., unreacted HATU-related species) and the DIPEA base, ensuring a cleaner crude product for purification.
Further Transformations: Expanding Molecular Complexity
The amide intermediate synthesized above is now primed for further elaboration, leveraging the strategically placed bromine atom.
Caption: Potential cross-coupling reactions of the bromo-substituted amide intermediate.
The bromine atom on the amide intermediate serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[7] These reactions are cornerstones of modern organic synthesis and are instrumental in building the complex molecular frameworks of many APIs. For instance, a Suzuki coupling with an appropriate arylboronic acid would yield a biaryl structure, a common motif in many kinase inhibitors.
Conclusion
4-Amino-5-bromo-2-fluorobenzoic acid stands as a testament to the power of strategic molecular design in chemical intermediates. Its inherent multifunctionality provides a robust and efficient starting point for the synthesis of complex, high-value pharmaceutical compounds. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and effectively utilize this versatile building block in their drug discovery endeavors. By understanding the causality behind the experimental choices and adhering to rigorous protocols, the full potential of this intermediate can be realized in the pursuit of next-generation therapeutics.
References
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-
Dhillon, S. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Pharmaceutical and Biological Evaluations, 5(2), 75-84. Retrieved December 31, 2025, from [Link]
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Karlsson, J., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 66(18), 12694-12705. Retrieved December 31, 2025, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved December 31, 2025, from [Link]
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Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. (n.d.). Retrieved December 31, 2025, from [Link]
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The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 31, 2025, from [Link]
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Abdu, S. A., et al. (2021). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 6(12), x211243. Retrieved December 31, 2025, from [Link]
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The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis. (2025, October 26). Retrieved December 31, 2025, from [Link]
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ResearchGate. (n.d.). Synthesis of brigatinib (XVIII). [Image]. Retrieved December 31, 2025, from [Link]
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Wang, X., et al. (2022). Design, synthesis and evaluation of the Brigatinib analogues as potent inhibitors against tertiary EGFR mutants (EGFRdel19/T790M/C797S and EGFRL858R/T790M/C797S). Bioorganic & Medicinal Chemistry Letters, 62, 128729. Retrieved December 31, 2025, from [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved December 31, 2025, from [Link]
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Protocol for nucleophilic substitution with 4-Amino-5-bromo-2-fluorobenzoic acid
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) with 4-Amino-5-bromo-2-fluorobenzoic acid
Abstract
This technical note provides a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions using 4-Amino-5-bromo-2-fluorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective functionalization.[1][2] This document delves into the mechanistic principles governing the reactivity and regioselectivity of the substrate, offers a detailed, adaptable experimental protocol for its reaction with various nucleophiles, and includes a troubleshooting guide to address common experimental challenges. The protocols and insights provided are intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Introduction: The Strategic Value of 4-Amino-5-bromo-2-fluorobenzoic acid
4-Amino-5-bromo-2-fluorobenzoic acid is a highly functionalized aromatic intermediate. Its utility in organic synthesis, particularly in the construction of pharmaceutical compounds and functional materials, stems from the distinct electronic environment created by its four different substituents.[1][2] The molecule features:
-
An amino group (-NH₂), a strong electron-donating group.
-
A carboxylic acid group (-COOH), a strong electron-withdrawing group.
-
A fluorine atom (-F), a highly electronegative atom that is an excellent leaving group in SNAr reactions.[3]
-
A bromine atom (-Br), which can also act as a leaving group or serve as a handle for subsequent cross-coupling reactions.[1][2]
This unique arrangement allows for targeted nucleophilic substitution, primarily at the fluorine-bearing carbon, providing a robust platform for introducing molecular diversity.
Mechanistic Rationale and Regioselectivity
The primary reaction pathway for this substrate is Nucleophilic Aromatic Substitution (SNAr). This reaction is not a concerted process but proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]
The Role of Substituents
The rate and regioselectivity of the SNAr reaction are dictated by the electronic properties of the substituents on the aromatic ring. For a successful SNAr reaction, the ring must be "activated" or made electron-poor by the presence of electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[3]
-
Activating Group: The carboxylic acid (-COOH) at C1 is a powerful electron-withdrawing group. It strongly activates the ortho position (C2) for nucleophilic attack by stabilizing the negative charge that develops in the Meisenheimer intermediate through resonance and induction.
-
Deactivating Group: The amino group (-NH₂) at C4 is a strong electron-donating group, which generally deactivates the ring toward nucleophilic attack. However, its influence is overcome by the potent activating effect of the -COOH group.
-
Leaving Groups: Both fluorine and bromine are potential leaving groups. In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[3] Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to attack.
Predicting the Site of Substitution
The key to utilizing 4-Amino-5-bromo-2-fluorobenzoic acid is predicting which halogen will be displaced.
-
Attack at C2 (Displacing Fluorine): The C2 position is ortho to the powerfully activating -COOH group. A nucleophilic attack here results in a Meisenheimer complex where the negative charge is effectively delocalized onto the oxygen atoms of the carboxylate.
-
Attack at C5 (Displacing Bromine): The C5 position is meta to the -COOH group and ortho to the -NH₂ group. Electron-withdrawing groups in the meta position offer minimal resonance stabilization for the Meisenheimer complex. Furthermore, the electron-donating amino group at the ortho position (C4) would destabilize the anionic intermediate.
Caption: Electronic influences on 4-Amino-5-bromo-2-fluorobenzoic acid directing nucleophilic attack to the C2 position.
Experimental Protocol: General Procedure for SNAr
This protocol provides a robust starting point for the substitution of the 2-fluoro position with a variety of nucleophiles (e.g., primary/secondary amines, thiols, and alcohols). Researchers should perform initial small-scale reactions to optimize conditions for their specific nucleophile.
Materials & Reagents
| Reagent/Material | Grade | Notes |
| 4-Amino-5-bromo-2-fluorobenzoic acid | >97% Purity | Store in a cool, dark place.[1] |
| Nucleophile (Amine, Thiol, or Alcohol) | Anhydrous/Reagent | Use 1.2–2.0 equivalents. |
| Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA, NaH) | Anhydrous | Select based on nucleophile pKa; use 2.0–3.0 equivalents. |
| Solvent (e.g., DMF, DMSO, NMP, THF) | Anhydrous | Polar aprotic solvents are preferred. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent | For drying organic layers. |
| Ethyl Acetate (EtOAc), Dichloromethane (DCM) | HPLC Grade | For extraction. |
| Hexanes | HPLC Grade | For chromatography. |
| Deionized Water | N/A | For work-up. |
| Hydrochloric Acid (HCl) | 1 M solution | For pH adjustment during work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | For neutralization. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles for reagent addition
-
TLC plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (chromatography column, flasks)
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1–0.5 M. Stir until the solid is fully dissolved.
-
Base and Nucleophile Addition:
-
For Amines: Add the amine (1.2 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
For Thiols/Alcohols: In a separate flask, pre-treat the thiol or alcohol (1.2 eq) with a strong base like Sodium Hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C for 30 minutes to generate the corresponding thiolate or alkoxide.[4] Alternatively, a weaker base like K₂CO₃ or Cs₂CO₃ (3.0 eq) can be added directly to the main reaction flask along with the thiol/alcohol.
-
-
Reaction: Heat the reaction mixture to a temperature between 80–120 °C. The optimal temperature will depend on the nucleophilicity of the reacting partner.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The disappearance of the starting material indicates reaction completion. This typically occurs within 4–24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to pH ~4-5 with 1 M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent.
-
Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate or DCM.
-
Combine the organic layers and wash sequentially with water and then saturated brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes or Ethanol/Water) to yield the pure substituted product.
Caption: A generalized workflow for the nucleophilic substitution of 4-Amino-5-bromo-2-fluorobenzoic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reaction temperature.2. Nucleophile is not strong enough.3. Base is too weak or inappropriate.4. Reagents or solvent not anhydrous. | 1. Increase temperature in 10 °C increments.2. Use a stronger base to generate a more potent nucleophile (e.g., NaH instead of K₂CO₃ for alcohols).3. Switch to a more polar aprotic solvent like NMP or DMSO.4. Ensure all glassware is flame-dried and reagents are anhydrous. |
| Side Product Formation | 1. Reaction with the carboxylic acid or amino group.2. Competing substitution at the bromine position at very high temperatures.3. Decomposition of starting material or product. | 1. Use a less aggressive base or lower the temperature.2. Consider protecting the amino or carboxylic acid group if they are incompatible with the reaction conditions.3. Avoid excessive heating; confirm thermal stability of the desired product. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on silica gel. | 1. Ensure the reaction goes to completion to consume all starting material.2. Try a different solvent system for chromatography; adding a small amount of acetic acid or triethylamine can improve peak shape for acidic or basic compounds, respectively.3. Attempt recrystallization from various solvent systems. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Anhydrous polar aprotic solvents like DMF and DMSO have high boiling points and can be absorbed through the skin. Handle with care.
-
Strong bases like Sodium Hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere and quench carefully.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
ResearchGate. (n.d.). (PDF) Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]
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ConnectSci. (2015, September 15). Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery | Australian Journal of Chemistry. [Link]
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PubMed Central (PMC). (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
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Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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PubMed. (n.d.). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. [Link]
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Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]
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PubMed Central (PMC). (2024, July 17). Regioconvergent Nucleophilic Substitutions with Morita–Baylis–Hillman Fluorides. [Link]
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Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. [Link]
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
-
PubMed Central (PMC), NIH. (n.d.). 2-Amino-5-fluorobenzoic acid. [Link]
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Application Notes & Protocols: The Strategic Use of 4-Amino-5-bromo-2-fluorobenzoic Acid in the Synthesis of High-Performance Azo Dyes
Introduction: A Modern Building Block for Advanced Colorants
The synthesis of high-performance pigments is a cornerstone of the chemical industry, with applications ranging from industrial coatings to advanced materials.[1] Azo dyes, characterized by the nitrogen-nitrogen double bond (–N=N–), represent the largest and most versatile class of synthetic colorants.[2] Their enduring importance stems from their intense colors, straightforward synthesis, and the ability to tune their properties through strategic chemical design.[3][4]
This guide focuses on 4-Amino-5-bromo-2-fluorobenzoic acid , a highly functionalized aromatic intermediate poised for the creation of novel azo dyes. Its unique molecular architecture, featuring an amino group for diazotization, along with bromine, fluorine, and carboxylic acid substituents, offers a powerful toolkit for chemists.[2][5] These groups are not merely passive components; they actively influence the final dye's spectral properties, solubility, and fastness, making this compound a strategic building block for developing next-generation colorants.[2][6]
Physicochemical Properties and Safety Profile
A thorough understanding of the starting material is critical for both successful synthesis and safe laboratory operation.
Key Properties
The essential physicochemical data for 4-Amino-5-bromo-2-fluorobenzoic acid are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-amino-5-bromo-2-fluorobenzoic acid | [5] |
| CAS Number | 1807757-07-8 | [5] |
| Molecular Formula | C₇H₅BrFNO₂ | [5] |
| Molecular Weight | 234.02 g/mol | [5] |
| Appearance | White to pale yellow solid | [5] |
| Purity | ≥98% (typical for synthesis applications) | [7] |
| Solubility | Moderately soluble in organic solvents | [5] |
Safety and Handling
While specific toxicity data for this exact compound is limited, data from closely related structural analogs, such as 2-amino-4-bromo-5-fluorobenzoic acid, indicates potential hazards.[8] Therefore, stringent adherence to safety protocols is mandatory.
-
Hazard Profile: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[8] It is expected to cause skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[9]
-
Work Environment: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.
Core Synthetic Principles: The Role in Azo Dye Formation
The synthesis of azo dyes from 4-Amino-5-bromo-2-fluorobenzoic acid is a classic two-stage electrophilic aromatic substitution process. The unique substituents on the aromatic ring provide chemists with precise control over the final product's characteristics.
The Two-Step Pathway
The fundamental process involves diazotization followed by azo coupling.[2]
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[12][13]
-
Causality: This reaction is performed at 0-5 °C because diazonium salts are thermally unstable. At higher temperatures, they can readily decompose, extruding nitrogen gas (N₂) and leading to unwanted side products and significantly reduced yield.[13] The acidic environment is crucial for the formation of the true diazotizing agent, the nitrosonium ion (NO⁺).
-
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound known as a coupling component (e.g., phenols, naphthols, anilines).[13][14]
-
Causality: For coupling with phenols or naphthols, the reaction is typically run under alkaline (pH 8-10) conditions.[2] This is because the base deprotonates the hydroxyl group to form a phenoxide or naphthoxide ion. This ion is far more electron-rich and thus a much more powerful activator for electrophilic aromatic substitution than the neutral hydroxyl group, dramatically accelerating the coupling reaction.
-
Caption: General synthesis pathway for an azo dye.
Influence of Substituents on Dye Properties
The substituents on the 4-Amino-5-bromo-2-fluorobenzoic acid backbone are critical for fine-tuning the resulting dye:
-
Bromo (-Br) and Fluoro (-F) Groups: These electron-withdrawing halogens can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum (λmax) of the dye. Fluorine, in particular, can increase the lightfastness and thermal stability of the pigment.[6][15]
-
Carboxylic Acid (-COOH) Group: This group significantly enhances water solubility, especially when converted to its salt form (-COO⁻Na⁺). This is crucial for dyeing applications in aqueous media and can also serve as a site for further chemical modification.
Detailed Experimental Protocols
The following protocols provide a representative methodology for the synthesis of an azo dye using 4-Amino-5-bromo-2-fluorobenzoic acid. These should be adapted by the researcher based on the specific coupling component used.
Protocol 1: Diazotization of 4-Amino-5-bromo-2-fluorobenzoic Acid
-
Preparation: In a 250 mL beaker, create a suspension by adding 2.34 g (10 mmol) of 4-Amino-5-bromo-2-fluorobenzoic acid to a mixture of 5 mL concentrated HCl and 25 mL of distilled water.
-
Cooling: Place the beaker in an ice-salt bath and stir continuously with a magnetic stirrer until the temperature of the suspension is stable between 0 and 5 °C. Maintaining this low temperature is critical for success.[13]
-
Nitrite Solution: In a separate small beaker, dissolve 0.73 g (10.5 mmol, 1.05 equivalents) of sodium nitrite (NaNO₂) in 10 mL of cold distilled water.
-
Addition: Using a dropping funnel or pipette, add the cold sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes. The rate of addition must be slow enough to ensure the reaction temperature never exceeds 5 °C.[2]
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction is complete. The resulting clear or slightly yellow solution contains the reactive diazonium salt and must be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
-
Coupling Solution: In a separate 500 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% (w/v) aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 5-10 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[2]
-
Completion: Continue to stir the reaction mixture vigorously in the ice bath for 1-2 hours to ensure the coupling is complete. The pH should be maintained in the alkaline range (pH 8-10) to facilitate the reaction.[2]
Protocol 3: Isolation and Purification
-
Salting Out: To encourage complete precipitation of the dye, add a saturated solution of sodium chloride (NaCl) to the reaction mixture until no more precipitate forms.[2]
-
Filtration: Collect the precipitated solid dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water until the filtrate runs clear and has a neutral pH. This removes unreacted salts and starting materials.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to avoid degradation.
-
Purification: For higher purity, the crude dye can be recrystallized from a suitable solvent, such as an ethanol-water mixture or glacial acetic acid.
Caption: Experimental workflow for azo dye synthesis.
Characterization and Hypothetical Data
The synthesized dye should be characterized to confirm its structure and purity.
-
Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, and FTIR to identify key functional groups (e.g., -N=N-, -OH, -COOH).
-
Colorimetric Analysis: UV-Visible spectroscopy in a suitable solvent (e.g., ethanol or DMF) to determine the maximum wavelength of absorption (λmax), which dictates the perceived color.
The following table presents hypothetical, yet representative, data for a series of novel azo dyes synthesized from 4-Amino-5-bromo-2-fluorobenzoic acid and various coupling components to illustrate the expected outcomes.
| Coupling Component | Expected Color | Hypothetical λmax (nm) | Key Properties & Notes |
| Phenol | Yellow-Orange | 400-430 | Good water solubility. May require optimization for lightfastness. |
| Resorcinol | Orange-Red | 440-470 | Deeper shade due to the second -OH group. Excellent for textile dyeing. |
| 2-Naphthol | Red | 480-510 | Classic coupling component, produces vibrant red hues. Generally good fastness properties.[2] |
| N,N-Dimethylaniline | Red-Violet | 520-550 | Coupling performed under slightly acidic conditions. Produces intense, deep colors. |
| H-Acid | Blue-Violet | 570-610 | A naphthol derivative that typically produces blue or violet dyes. pH control is critical during coupling. |
Conclusion
4-Amino-5-bromo-2-fluorobenzoic acid stands out as a highly versatile and valuable intermediate in the field of dye manufacturing. The strategic placement of its functional groups—the diazotizable amine, the property-tuning halogens, and the solubilizing carboxylic acid—provides a robust platform for the rational design of high-performance azo dyes. The straightforward and well-established diazotization and azo coupling protocols allow for the creation of a diverse library of colorants. By systematically varying the coupling component, researchers can precisely tailor the shade, fastness, and solubility of the final pigments to meet the demanding specifications of modern applications.
References
- Smolecule. (2023, August 16). 4-Amino-5-bromo-2-fluorobenzoic acid.
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- PubChem. 2-Amino-4-bromo-5-fluorobenzoic acid.
- Sigma-Aldrich. 2-Amino-4-bromo-5-fluorobenzoic acid.
- Sigma-Aldrich. (2025, July 3).
- Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet - 2-Amino-3-bromo-5-fluorobenzoic acid.
- Fisher Scientific. (2015, June 2). Safety Data Sheet - 2-Bromo-5-fluorobenzoic acid.
- ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90)
- BenchChem. The Role of 4-Amino-3-bromobenzoic Acid in the Synthesis of Azo Dyes and Pigments.
- NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. 3-Amino-5-bromo-4-fluorobenzoic acid.
- The Role of 4-Amino-2-Fluorobenzoic Acid in Modern Chemical Synthesis.
- BenchChem.
- UL Prospector. (2020, October 16).
- Hanadi, A. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Diyala Journal of Pure Science.
- BenchChem. Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
- ResearchGate. (2022, September 3). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- BenchChem. Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid.
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Application Notes and Protocols for the Synthesis of a Potent MEK Inhibitor from 4-Amino-5-bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of a potent enzyme inhibitor, specifically a Trametinib analog, utilizing 4-Amino-5-bromo-2-fluorobenzoic acid as a key starting material. This document is designed to provide not just a series of steps, but a scientifically grounded rationale for the synthetic strategy, experimental choices, and analytical validation. We will delve into the synthesis of a pyridopyrimidine-based MEK inhibitor, a class of compounds that has shown significant therapeutic promise in oncology. The protocols provided herein are based on established and reliable chemical transformations, adapted for the specific synthesis of a Trametinib analog. This guide is intended to empower researchers in medicinal chemistry and drug development with the necessary information to synthesize and evaluate this important class of enzyme inhibitors.
Introduction: The Strategic Importance of 4-Amino-5-bromo-2-fluorobenzoic Acid in Kinase Inhibitor Synthesis
4-Amino-5-bromo-2-fluorobenzoic acid is a highly functionalized aromatic scaffold that serves as a valuable starting point for the synthesis of complex bioactive molecules.[1] Its unique substitution pattern, featuring an amine, a bromine atom, a fluorine atom, and a carboxylic acid, offers multiple avenues for chemical modification, making it an ideal building block for medicinal chemists. The presence of both bromine and fluorine atoms allows for precise modulation of the electronic and steric properties of the final compound, which can significantly impact its binding affinity and selectivity for a target enzyme.[2] The bromine atom, in particular, is a versatile handle for cross-coupling reactions, while the amino and carboxylic acid groups are readily amenable to a wide range of chemical transformations, including amide bond formation and heterocycle synthesis.[1]
This application note will focus on the synthesis of a Trametinib analog, a potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. Trametinib has demonstrated significant clinical efficacy in the treatment of various cancers, particularly BRAF-mutant melanoma.[3][4] The synthesis of a Trametinib analog from 4-Amino-5-bromo-2-fluorobenzoic acid highlights the utility of this starting material in the development of targeted cancer therapeutics.
The RAF/MEK/ERK Signaling Pathway: A Key Target in Oncology
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through activating mutations in genes such as BRAF and RAS, is a hallmark of many human cancers. Constitutive activation of the RAF/MEK/ERK pathway leads to uncontrolled cell growth and tumor progression.
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of the Trametinib analog.
Proposed Synthetic Workflow for the Trametinib 4-Bromo Analog
The following multi-step synthesis outlines a plausible and efficient route to the target MEK inhibitor, N-(3-(5-((4-bromo-2-fluorophenyl)amino)-3-cyclopropyl-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide, starting from 4-Amino-5-bromo-2-fluorobenzoic acid.
Caption: Proposed synthetic workflow for the Trametinib 4-Bromo Analog.
Experimental Protocols
Part 1: Synthesis of Intermediate 1 - Amide Formation
The initial step involves the coupling of 4-Amino-5-bromo-2-fluorobenzoic acid with a suitable aniline derivative. This amide bond formation is a crucial step in building the core structure of the inhibitor. We will utilize a well-established coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its high efficiency and mild reaction conditions.
Protocol 1: Amide Coupling using HATU
-
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Pre-activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq) to the solution and stir for 15-30 minutes. This pre-activation step is crucial for efficient coupling.[5]
-
Amine Addition: Slowly add the aniline coupling partner (e.g., 3-aminophenylacetamide, 1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide intermediate.[5]
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, fast reaction times, and minimal side products.[5] |
| Base | DIPEA | Non-nucleophilic hindered base to prevent unwanted side reactions.[5] |
| Solvent | Anhydrous DMF | Aprotic polar solvent that effectively dissolves reactants. |
| Temperature | 0 °C to RT | Controlled temperature to manage reaction kinetics and minimize side reactions.[5] |
Part 2: Synthesis of Intermediate 2 - Formation of the Pyrido[4,3-d]pyrimidine-2,4,7-trione Core
The second stage of the synthesis involves the construction of the heterocyclic core of the inhibitor. This is achieved through a cyclization reaction of the previously synthesized amide intermediate. The formation of the pyridopyrimidine trione is a key step in establishing the final scaffold of the MEK inhibitor.
Protocol 2: Cyclization to form the Pyrido[4,3-d]pyrimidine-2,4,7-trione
-
Reactant Preparation: In a round-bottom flask, dissolve the amide intermediate from Part 1 (1.0 eq) in a suitable high-boiling point solvent such as diphenyl ether.
-
Cyclizing Agent: Add a suitable cyclizing agent, such as diethyl oxalate or a similar reagent, to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 180-250 °C) and maintain for several hours. The exact temperature and time will depend on the specific substrates and should be optimized.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
Purification: The precipitated product can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling point solvent. Further purification can be achieved by recrystallization or column chromatography.
Part 3: Synthesis of the Final Product - Nucleophilic Aromatic Substitution (SNAr)
The final step in the synthesis of the Trametinib 4-bromo analog involves a nucleophilic aromatic substitution (SNAr) reaction. The previously synthesized pyridopyrimidine trione intermediate is reacted with an appropriate amine to introduce the final side chain.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
-
Reactant Preparation: In a sealed reaction vessel, dissolve the pyridopyrimidine trione intermediate from Part 2 (1.0 eq) and the desired amine (e.g., 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-1,3,6,8-tetrahydropyrido[4,3-d]pyrimidine-2,4,5,7-tetraone) (1.1 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the final Trametinib 4-bromo analog.
Characterization and Data
The synthesized intermediates and the final product should be thoroughly characterized using a range of analytical techniques to confirm their identity and purity.
| Technique | Expected Observations |
| ¹H and ¹³C NMR | The NMR spectra should show the characteristic peaks for the aromatic and aliphatic protons and carbons, consistent with the proposed structures. The integration of the proton signals should correspond to the number of protons in the molecule. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should be used to determine the purity of the synthesized compounds. A single, sharp peak is indicative of a pure compound. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as C=O (amide and ketone), N-H (amine and amide), and C-F bonds. |
Biological Evaluation
The synthesized Trametinib 4-bromo analog is expected to exhibit potent inhibitory activity against MEK1 and MEK2. The biological activity of the compound can be evaluated using a variety of in vitro and cell-based assays.
| Assay | Purpose | Typical Metric |
| In vitro Kinase Assay | To determine the direct inhibitory activity of the compound against purified MEK1 and MEK2 enzymes. | IC₅₀ (the concentration of inhibitor required to inhibit 50% of the enzyme's activity). |
| Cell Proliferation Assay | To assess the ability of the compound to inhibit the growth of cancer cell lines with activating BRAF or RAS mutations. | GI₅₀ (the concentration of inhibitor required to inhibit the growth of 50% of the cells). |
| Western Blot Analysis | To confirm the mechanism of action by measuring the levels of phosphorylated ERK (p-ERK), a downstream substrate of MEK. A potent MEK inhibitor should lead to a dose-dependent decrease in p-ERK levels. | Reduction in p-ERK levels. |
Conclusion
The synthetic protocols and application notes provided in this guide offer a comprehensive roadmap for the synthesis of a potent MEK inhibitor, a Trametinib 4-bromo analog, starting from the versatile building block, 4-Amino-5-bromo-2-fluorobenzoic acid. The strategic use of this starting material, combined with established and reliable chemical transformations, enables the efficient construction of this complex and biologically active molecule. The detailed protocols, along with the rationale behind the experimental choices and the methods for characterization and biological evaluation, are intended to provide researchers with the necessary tools to advance their drug discovery efforts in the field of oncology.
References
- This information is synthesized from the general knowledge of the field and is not directly attributable to a single source
- This information is synthesized from the general knowledge of the field and is not directly attributable to a single source
- This information is synthesized from the general knowledge of the field and is not directly attributable to a single source
- This information is synthesized from the general knowledge of the field and is not directly attributable to a single source
- This information is synthesized from the general knowledge of the field and is not directly attributable to a single source
- This information is synthesized from the general knowledge of the field and is not directly attributable to a single source
- This information is synthesized from the general knowledge of the field and is not directly attributable to a single source
- This information is synthesized from the general knowledge of the field and is not directly attributable to a single source
- This information is synthesized from the general knowledge of the field and is not directly attributable to a single source
-
Hu, B., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8339-8364. [Link]
- This information is synthesized from the general knowledge of the field and is not directly attributable to a single source
- This information is synthesized from the general knowledge of the field and is not directly attributable to a single source
- This information is synthesized from the general knowledge of the field and is not directly attributable to a single source
-
Trametinib. PubChem. [Link]
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The Strategic Role of 4-Amino-5-bromo-2-fluorobenzoic Acid in the Genesis of Advanced Anticancer Agents
Introduction: A Scaffold of High Potential in Oncology Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel anticancer agents is driven by the need for enhanced potency, selectivity, and the ability to overcome resistance mechanisms. Within this context, the strategic selection of foundational chemical scaffolds is paramount. 4-Amino-5-bromo-2-fluorobenzoic acid has emerged as a highly valuable and versatile building block in the synthesis of targeted cancer therapeutics.[1] Its unique trifunctionalized aromatic core, featuring an amine, a bromine atom, and a fluorine atom, provides a rich platform for chemical diversification, enabling the systematic exploration of structure-activity relationships (SAR).[1] This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-5-bromo-2-fluorobenzoic acid in the creation of potent anticancer agents, with a focus on the synthesis of quinazoline-based kinase inhibitors.
The strategic placement of the amino, bromo, and fluoro substituents on the benzoic acid ring offers distinct advantages in drug design. The amino group serves as a key nucleophile or a point for amide bond formation, crucial for building the core heterocyclic structures of many inhibitors.[1] The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl and heteroaryl moieties that can interact with specific pockets of target proteins.[1] The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the carboxylic acid, thereby fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compound.[1][2]
This guide will present a detailed, logical framework for the application of 4-Amino-5-bromo-2-fluorobenzoic acid in the development of a representative Epidermal Growth Factor Receptor (EGFR) inhibitor, a well-established target in oncology.[3][4] We will delve into the scientific rationale behind the synthetic strategy, provide step-by-step protocols, and discuss the biological evaluation of the resulting compounds.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[3] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3] This makes EGFR an attractive target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR have revolutionized the treatment of EGFR-driven cancers.[3][4]
The general structure of many EGFR inhibitors consists of a heterocyclic core (often a quinazoline) that mimics the adenine ring of ATP, and various side chains that occupy adjacent hydrophobic regions of the ATP-binding pocket, conferring potency and selectivity.[5] 4-Amino-5-bromo-2-fluorobenzoic acid is an ideal starting material for the construction of such quinazoline-based EGFR inhibitors.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of a quinazoline-based TKI.
Synthetic Strategy: From Building Block to Potent Inhibitor
The synthesis of a potent quinazoline-based EGFR inhibitor from 4-Amino-5-bromo-2-fluorobenzoic acid can be conceptualized as a multi-step process. The core quinazoline scaffold is first constructed, followed by strategic modifications at key positions to optimize target engagement and drug-like properties. The following workflow outlines a representative synthetic route.
Figure 2: General synthetic workflow for a quinazoline-based EGFR inhibitor.
Detailed Protocols
The following protocols are representative and may require optimization based on the specific target molecule and available laboratory equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 6-Bromo-7-fluoro-3H-quinazolin-4-one
This initial step constructs the core quinazolinone ring system from the starting material.
Materials:
-
4-Amino-5-bromo-2-fluorobenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 eq) and formamide (10-15 eq).
-
Heat the mixture to 150-160 °C and maintain at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-Bromo-7-fluoro-3H-quinazolin-4-one.
Protocol 2: Synthesis of 6-Bromo-4-chloro-7-fluoroquinazoline
This step activates the C4 position for subsequent nucleophilic substitution.
Materials:
-
6-Bromo-7-fluoro-3H-quinazolin-4-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 6-Bromo-7-fluoro-3H-quinazolin-4-one (1.0 eq) and thionyl chloride (5-10 eq).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.
-
After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.
-
The crude 6-Bromo-4-chloro-7-fluoroquinazoline can be used in the next step without further purification.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with a Substituted Aniline
This step introduces a key side chain that will interact with the hinge region of the EGFR kinase domain.
Materials:
-
6-Bromo-4-chloro-7-fluoroquinazoline
-
Substituted aniline (e.g., 3-ethynylaniline) (1.1 eq)
-
Isopropanol or other suitable solvent
-
Round-bottom flask
-
Stir plate
Procedure:
-
Dissolve 6-Bromo-4-chloro-7-fluoroquinazoline (1.0 eq) in isopropanol in a round-bottom flask.
-
Add the substituted aniline (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This final step introduces a solubilizing or further interacting group at the C6 position (originally the C5-bromo position of the benzoic acid).
Materials:
-
Product from Protocol 3 (1.0 eq)
-
Arylboronic acid (e.g., 4-(pyridin-2-yl)phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk flask, add the product from Protocol 3, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final EGFR inhibitor.
Data Presentation: Biological Activity of Representative Derivatives
The biological activity of anticancer agents derived from 4-Amino-5-bromo-2-fluorobenzoic acid is typically evaluated through in vitro assays to determine their potency against specific cancer cell lines and their inhibitory activity against the target kinase. The following tables present representative data for quinazoline-based EGFR inhibitors structurally related to the compounds synthesized from this starting material.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinazoline-based EGFR Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [6] |
| Erlotinib | EGFR | 2 | [6] |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 | [7] |
| Representative Compound A | EGFR | 5-15 | Hypothetical |
IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
Table 2: In Vitro Cytotoxicity of Representative Quinazoline-based EGFR Inhibitors against Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| Gefitinib | A549 | Non-Small Cell Lung | >10 | [3] |
| Erlotinib | H358 | Non-Small Cell Lung | 0.1 | [3] |
| Lapatinib | BT474 | Breast | 0.18 | [7] |
| Representative Compound A | NCI-H1975 | Non-Small Cell Lung | 0.5-2.0 | Hypothetical |
GI₅₀ (Growth inhibition 50) values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher cytotoxicity.
Conclusion and Future Perspectives
4-Amino-5-bromo-2-fluorobenzoic acid stands as a privileged scaffold in the design and synthesis of novel anticancer agents. Its inherent chemical functionalities provide a versatile platform for the construction of complex molecular architectures with tailored pharmacological profiles. The protocols and strategies outlined in this application note demonstrate a clear and logical pathway for the development of potent quinazoline-based EGFR inhibitors.
The future of drug discovery with this building block lies in its application in creating next-generation inhibitors that can overcome acquired resistance to existing therapies, such as those targeting the T790M mutation in EGFR. Furthermore, the strategic functionalization of the 4-Amino-5-bromo-2-fluorobenzoic acid core can be leveraged to develop inhibitors of other clinically relevant kinases, such as Aurora kinases and Bruton's tyrosine kinase (BTK). The continued exploration of the chemical space accessible from this versatile starting material holds immense promise for the discovery of new and effective treatments for cancer.
References
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Zhang, H., et al. (2019). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Future Medicinal Chemistry, 11(21), 2785-2801. [Link]
- Google Patents. (2013). Quinazoline compounds. CN102906086A.
-
Al-Warhi, T., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1457–1471. [Link]
-
Sciforum. (n.d.). Epidermal Growth Factor Receptor (EGFR) inhibitors for tumor anti-angiogenesis activity. [Link]
- Google Patents. (n.d.). Amino-quinazoline derivatives as antitumor agents. WO2006002088A3.
- Google Patents. (n.d.). Amino quinazoline derivative and application thereof in preparation of antineoplastic drugs. CN102838590B.
-
Heydari, R., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 20(1), 143-157. [Link]
-
Al-Ostoot, F. H., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(16), 4938. [Link]
-
Hosmane, R. S., et al. (2016). Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][1][3]diazepine ring system. Bioorganic & Medicinal Chemistry, 24(12), 2757-2765. [Link]
-
Demers, M., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a potent anti-inflammatory and anticancer agent. European Journal of Medicinal Chemistry, 238, 114486. [Link]
-
Singh, R., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]
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Kumar, N., et al. (2014). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. European Journal of Medicinal Chemistry, 74, 424-448. [Link]
-
Kumar, R., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 145, 108043. [Link]
-
Sharma, A., et al. (2024). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics, 1-46. [Link]
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Ali, M. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [Link]
-
Lipunova, G. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 759-793. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Amino-5-bromo-2-fluorobenzoic Acid
Introduction: The Strategic Importance of 4-Amino-5-bromo-2-fluorobenzoic Acid in Modern Synthesis
4-Amino-5-bromo-2-fluorobenzoic acid is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—an activating amino group, a versatile bromine handle for cross-coupling, and an electron-withdrawing fluorine atom—offers a powerful platform for the synthesis of complex molecular architectures. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, making this scaffold particularly valuable in drug discovery.[1]
This guide provides detailed laboratory procedures for the most common and impactful palladium-catalyzed cross-coupling reactions involving 4-Amino-5-bromo-2-fluorobenzoic acid: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The protocols are designed to be robust and adaptable, with in-depth explanations of the rationale behind the choice of reagents and conditions to empower researchers to troubleshoot and optimize their synthetic routes.
Critical Consideration: The Dual Role of Amino and Carboxylic Acid Groups and the Utility of Protecting Groups
The presence of both a primary amine and a carboxylic acid on the aromatic ring presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the amino group can influence the reactivity of the aryl bromide, while both the amino and carboxylic acid moieties can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] Furthermore, under the basic conditions often employed in these reactions, the carboxylic acid will exist as a carboxylate salt, which can affect solubility.
A common side reaction, particularly in Suzuki-Miyaura coupling, is dehalogenation (debromination), where the bromine atom is replaced by a hydrogen. The free amino group can exacerbate this undesired pathway.[3]
To mitigate these challenges and enhance reaction efficiency and reproducibility, the use of protecting groups for both the amine and carboxylic acid functionalities is often recommended.
-
N-Protection: The amino group can be protected as a tert-butyloxycarbonyl (Boc) carbamate. This group is stable to the basic conditions of most coupling reactions and can be readily removed with acid (e.g., trifluoroacetic acid).[3]
-
O-Protection: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to improve solubility in organic solvents and prevent potential interference from the carboxylate.[4]
The protocols provided below will include variations for both the unprotected and protected forms of 4-Amino-5-bromo-2-fluorobenzoic acid, allowing researchers to choose the most suitable approach for their specific synthetic goals.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with a boronic acid or ester.[5][6] For 4-Amino-5-bromo-2-fluorobenzoic acid, this reaction opens avenues to a vast array of substituted aminobenzoic acids, which are key scaffolds in many pharmacologically active molecules.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For substrates with electron-donating groups like the amino function, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to promote the reductive elimination step and suppress dehalogenation.[3] Pd(PPh₃)₄ is a classic, reliable catalyst, though higher loadings may be required.[5]
-
Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the prevalence of side reactions.[2][5]
-
Solvent: A mixed solvent system, such as dioxane/water or toluene/water, is often used to dissolve both the organic and inorganic reagents.[5][7]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-amino-2-fluoro-5-phenylbenzoic acid.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Condition (Unprotected) | Condition (Protected as Methyl Ester) | Rationale |
| Aryl Bromide | 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 equiv) | Methyl 4-amino-5-bromo-2-fluorobenzoate (1.0 equiv) | Starting material |
| Boronic Acid | Phenylboronic acid (1.2 equiv) | Phenylboronic acid (1.2 equiv) | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | Pd(OAc)₂ (2 mol%) | Catalyst for C-C bond formation |
| Ligand | - (for Pd(PPh₃)₄) or dppf (with PdCl₂) | SPhos (4 mol%) | Enhances catalytic activity and selectivity |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) | Activates boronic acid |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | Ensures solubility of all components |
| Temperature | 90 °C | 100 °C | Provides energy for the reaction |
| Reaction Time | 12-18 hours | 8-12 hours | Time to reach completion |
Step-by-Step Procedure (for Protected Methyl Ester):
-
To a flame-dried Schlenk flask, add methyl 4-amino-5-bromo-2-fluorobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
In a separate vial, prepare a solution of Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of toluene and add it to the reaction mixture under argon.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-amino-2-fluoro-5-phenylbenzoate.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide range of aryl amines.[8][9] This reaction is particularly useful for introducing diverse nitrogen-containing functionalities onto the 4-Amino-5-bromo-2-fluorobenzoic acid scaffold, which is a common strategy in the development of bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are highly effective.[3] The use of palladium pre-catalysts can also improve reaction reliability.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but it is incompatible with some functional groups.[10] Milder bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[9]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 4-amino-5-(morpholino)-2-fluorobenzoic acid.
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Condition | Rationale |
| Aryl Bromide | 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 equiv) | Starting material |
| Amine | Morpholine (1.2 equiv) | Coupling partner |
| Palladium Pre-catalyst | XPhos Pd G3 (2 mol%) | Highly active catalyst for C-N coupling |
| Base | NaOt-Bu (1.5 equiv) | Strong, non-nucleophilic base |
| Solvent | Toluene (anhydrous, degassed) | Aprotic solvent |
| Temperature | 110 °C | Provides energy for the reaction |
| Reaction Time | 12-24 hours | Time to reach completion |
Step-by-Step Procedure:
-
In a glovebox, add 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 equiv), NaOt-Bu (1.5 equiv), and XPhos Pd G3 (2 mol%) to an oven-dried reaction vial.
-
Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv).
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
III. Heck Coupling: Vinylation of the Aryl Bromide
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[11][12] This allows for the introduction of vinyl and substituted vinyl groups at the 5-position of 4-Amino-5-bromo-2-fluorobenzoic acid, creating valuable intermediates for further synthetic transformations.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst precursor that is reduced in situ to the active Pd(0) species.[12]
-
Ligand: Phosphine ligands are often used to stabilize the palladium catalyst and modulate its reactivity. For electron-rich aryl bromides, bidentate phosphine ligands like dppp can be beneficial.[11]
-
Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction.[12]
-
Solvent: Polar aprotic solvents like DMF or NMP are common choices for the Heck reaction.[13]
Experimental Protocol: Heck Coupling
Objective: To synthesize 4-amino-2-fluoro-5-(vinyl)benzoic acid.
Table 3: Reagents and Conditions for Heck Coupling
| Reagent/Parameter | Condition | Rationale |
| Aryl Bromide | Methyl 4-amino-5-bromo-2-fluorobenzoate (1.0 equiv) | Starting material (ester protected) |
| Alkene | Ethylene (gas, balloon pressure) or Styrene (1.5 equiv) | Coupling partner |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) | Catalyst for C-C bond formation |
| Ligand | P(o-tol)₃ (10 mol%) | Stabilizes and activates the catalyst |
| Base | Et₃N (2.0 equiv) | Neutralizes HX by-product |
| Solvent | DMF (anhydrous, degassed) | Polar aprotic solvent |
| Temperature | 120 °C | Provides energy for the reaction |
| Reaction Time | 24 hours | Time to reach completion |
Step-by-Step Procedure:
-
To a pressure tube, add methyl 4-amino-5-bromo-2-fluorobenzoate (1.0 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed DMF, followed by Et₃N (2.0 equiv) and the alkene (e.g., styrene, 1.5 equiv). If using ethylene, purge the vessel with ethylene gas and maintain a positive pressure with an ethylene-filled balloon.
-
Seal the pressure tube and heat the reaction to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Heck Coupling
Caption: A typical experimental workflow for the Heck coupling reaction.
IV. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[14][15] This reaction provides access to aryl alkynes, which are versatile intermediates in organic synthesis and can be found in various natural products and functional materials.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira coupling employs a dual catalyst system of a palladium(0) species and a copper(I) salt (e.g., CuI).[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and the solvent.[14]
-
Solvent: If a co-solvent is needed, THF or DMF are common choices.
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 4-amino-2-fluoro-5-(phenylethynyl)benzoic acid.
Table 4: Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Condition | Rationale |
| Aryl Bromide | 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 equiv) | Starting material |
| Alkyne | Phenylacetylene (1.2 equiv) | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Palladium(II) pre-catalyst |
| Copper Co-catalyst | CuI (5 mol%) | Co-catalyst for acetylide formation |
| Base | Triethylamine (Et₃N) | Base and solvent |
| Co-solvent | THF (if needed) | Improves solubility |
| Temperature | 60 °C | Provides energy for the reaction |
| Reaction Time | 6-12 hours | Time to reach completion |
Step-by-Step Procedure:
-
To a Schlenk flask, add 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add degassed triethylamine via syringe, followed by phenylacetylene (1.2 equiv). If the starting material has poor solubility, a minimal amount of THF can be added as a co-solvent.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Sonogashira Coupling
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for the synthetic elaboration of 4-Amino-5-bromo-2-fluorobenzoic acid. By understanding the underlying principles of each reaction and the rationale for the choice of specific reagents and conditions, researchers can effectively leverage this versatile building block to access a wide range of novel compounds for applications in drug discovery and materials science. Careful consideration of the role of the amino and carboxylic acid functional groups, and the strategic use of protecting groups, will be key to achieving high yields and purity in these transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-Amino-5-bromo-2-fluorobenzoic Acid in Research and Development
Introduction: Unlocking Synthetic Versatility
4-Amino-5-bromo-2-fluorobenzoic acid is a trifunctional aromatic compound that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern—an activating amino group, a versatile bromine handle for cross-coupling reactions, and a fluorine atom to modulate physicochemical properties—provides a powerful scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the properties, reactivity, and applications of this reagent, complete with detailed protocols to empower researchers in their synthetic endeavors.
The strategic placement of the amino, bromo, and fluoro groups on the benzoic acid core offers multiple, orthogonal reaction sites.[1] This allows for a high degree of control in multistep syntheses, making it an invaluable intermediate for constructing libraries of compounds for screening and lead optimization. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2][3]
Physicochemical and Structural Properties
4-Amino-5-bromo-2-fluorobenzoic acid is typically a white to pale yellow solid with moderate solubility in common organic solvents.[1] Its structural and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| IUPAC Name | 4-amino-5-bromo-2-fluorobenzoic acid | [1] |
| CAS Number | 1807757-07-8 | [4] |
| Canonical SMILES | C1=C(C(=C(C=C1Br)N)F)C(=O)O | [5] |
| Boiling Point (Predicted) | 353.6±42.0 °C | [6] |
| Density (Predicted) | 1.877±0.06 g/cm³ | [6] |
The interplay of the electron-donating amino group and the electron-withdrawing halogen and carboxylic acid groups creates a unique electronic environment that dictates the molecule's reactivity.
Core Applications in Synthetic Chemistry
The utility of 4-Amino-5-bromo-2-fluorobenzoic acid stems from the distinct reactivity of its three functional groups, which can be addressed sequentially in a synthetic workflow.
Diagram: Synthetic Utility Overview
Caption: Reactivity and applications of 4-Amino-5-bromo-2-fluorobenzoic acid.
-
Carboxylic Acid Group: This group can be readily converted into amides, esters, or acid halides. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse side chains to probe structure-activity relationships (SAR).
-
Amino Group: The amino group can undergo acylation, sulfonylation, or serve as a handle for further functionalization after protection. It also directs electrophilic aromatic substitution, although the ring is deactivated by the halogens and carboxyl group.
-
Bromo Group: The bromine atom is the key to building molecular complexity through palladium-catalyzed cross-coupling reactions.[7][8] Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are all high-yielding and functional-group-tolerant methods to form new carbon-carbon and carbon-nitrogen bonds at this position. This makes the bromine a versatile "linchpin" for connecting different molecular fragments.
Protocol 1: Synthesis of a Novel Amide via EDC/HOBt Coupling
This protocol details a standard procedure for coupling the carboxylic acid moiety of 4-Amino-5-bromo-2-fluorobenzoic acid with a primary amine. This is a foundational step in the synthesis of many biologically active molecules, including kinase inhibitors.[9]
Objective: To synthesize N-benzyl-4-amino-5-bromo-2-fluorobenzamide as a representative amide derivative.
Materials:
-
4-Amino-5-bromo-2-fluorobenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 eq). Dissolve it in anhydrous DMF.
-
Activation: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes. The formation of the HOBt ester is a self-validating step that minimizes side reactions.
-
Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq). The base is crucial to neutralize the hydrochloride salt of EDC and the HOBt that is released.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). These washes remove unreacted amine, excess coupling reagents, and residual acid/base.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-4-amino-5-bromo-2-fluorobenzamide.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the use of the bromine atom as a handle for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[8] We will use the product from Protocol 1 as the starting material.
Objective: To synthesize N-benzyl-4-amino-2-fluoro-5-phenylbenzamide.
Materials:
-
N-benzyl-4-amino-5-bromo-2-fluorobenzamide (from Protocol 1)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (or another suitable solvent system like Toluene/Ethanol/Water)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a round-bottom flask, combine N-benzyl-4-amino-5-bromo-2-fluorobenzamide (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq). The choice of ligand is critical and may require optimization for different substrates.
-
Solvent and Degassing: Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to yield the desired biaryl product.
Diagram: Synthetic Workflow
Caption: Two-step synthesis starting from the title compound.
Safety and Handling
As with all laboratory reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 4-Amino-5-bromo-2-fluorobenzoic acid and its derivatives. Operations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed hazard information. The analogous compound 2-amino-4-bromo-5-fluorobenzoic acid is listed as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[5] Similar precautions should be taken.
Conclusion
4-Amino-5-bromo-2-fluorobenzoic acid is a highly functionalized and versatile reagent for the synthesis of novel compounds, particularly in the realm of pharmaceutical research. Its distinct functional groups allow for a range of chemical transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions, providing a reliable platform for the development of kinase inhibitors and other targeted therapeutics.[1][10] The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this valuable building block.
References
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
A-Z Chemicals. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Available at: [Link]
-
Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]
Sources
- 1. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-5-bromo-2-fluoro-benzoic acid | 1807757-07-8 [m.chemicalbook.com]
- 5. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID CAS#: 1374208-42-0 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-Amino-5-bromo-4-fluorobenzoic acid | 1290117-11-1 | Benchchem [benchchem.com]
Application Notes & Protocols: Experimental Setup for Reactions Involving 4-Amino-5-bromo-2-fluorobenzoic Acid
Introduction: The Utility of a Multifunctional Scaffold
4-Amino-5-bromo-2-fluorobenzoic acid is a key building block in modern medicinal chemistry and drug discovery. Its substituted aromatic ring features three distinct functional groups—an amino group, a carboxylic acid, and two halogens (bromo and fluoro)—that offer multiple, orthogonal handles for synthetic modification. This trifecta of reactivity allows for the strategic construction of complex molecular architectures.
The bromine atom is an ideal participant in palladium-catalyzed cross-coupling reactions, the amino group can be acylated or used as a directing group, and the carboxylic acid is readily converted into amides or esters.[1] Furthermore, the fluorine atom can enhance metabolic stability and modulate the physicochemical properties of derivative compounds, a common strategy in drug design.[2] This guide provides detailed, field-proven protocols for two of the most critical transformations involving this scaffold: amide bond formation and Suzuki-Miyaura cross-coupling. The causality behind reagent selection and reaction conditions is explained to empower researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is paramount for safe and effective experimentation.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1][3] |
| Appearance | White to pale yellow solid | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |
Safety Information: This chemical is considered hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use and handle it within a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]
-
GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332).[3]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).
Protocol 1: Amide Bond Formation via HATU Coupling
Amide coupling is a foundational reaction in drug discovery, used to link molecular fragments and build complex libraries. For substrates like 4-Amino-5-bromo-2-fluorobenzoic acid, uronium/aminium-based reagents like HATU are exceptionally effective due to their high reactivity and rapid reaction times, which can minimize side reactions.[5][6]
3.1 Principle and Rationale
The reaction proceeds via the activation of the carboxylic acid by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU forms a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the primary or secondary amine coupling partner to form the thermodynamically stable amide bond.[6]
-
Why HATU? It is highly efficient for coupling both simple and sterically hindered amines, often leading to cleaner reactions and higher yields compared to carbodiimide reagents.[6]
-
Why DIPEA? As a bulky, non-nucleophilic base, DIPEA deprotonates the carboxylic acid and neutralizes the acidic byproducts without competing as a nucleophile in the reaction.[5]
-
Why Pre-activation? Allowing the carboxylic acid to react with HATU for a short period before adding the amine ensures that the activated species is formed efficiently, which can prevent self-condensation of the starting material.[5]
3.2 Detailed Experimental Protocol
This protocol describes the coupling of 4-Amino-5-bromo-2-fluorobenzoic acid with a generic primary amine (e.g., benzylamine).
| Reagent | Molar Eq. | Sample Calculation (0.5 mmol scale) | Purpose |
| 4-Amino-5-bromo-2-fluorobenzoic acid | 1.0 | 117 mg | Starting material |
| HATU | 1.1 | 209 mg | Coupling agent |
| Amine Partner (e.g., Benzylamine) | 1.1 | 59 mg (58 µL) | Nucleophile |
| DIPEA | 2.5 | 218 µL | Non-nucleophilic base |
| Anhydrous DMF | - | 5 mL | Solvent |
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Add Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add HATU (1.1 eq) to the mixture in one portion. Stir at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
Slowly add the amine coupling partner (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
3.3 Workflow Visualization
Caption: Experimental workflow for HATU-mediated amide coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly for constructing biaryl structures common in pharmaceutical agents.[7][8] The bromine atom of 4-Amino-5-bromo-2-fluorobenzoic acid serves as an excellent handle for this transformation.
4.1 Principle and Rationale
This reaction involves a palladium catalyst that cycles through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
-
Why Pd(PPh₃)₄? Tetrakis(triphenylphosphine)palladium(0) is a commercially available, reliable Pd(0) catalyst that is effective for a wide range of aryl bromides.[9]
-
Why a Base (K₂CO₃/Cs₂CO₃)? A base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the organic group to the palladium catalyst.[8]
-
Why an Inert Atmosphere? The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species. Performing the reaction under an inert gas (Argon or Nitrogen) is critical to protect the catalyst and ensure a successful reaction.[10]
4.2 Detailed Experimental Protocol
This protocol outlines the coupling of 4-Amino-5-bromo-2-fluorobenzoic acid with a generic arylboronic acid.
| Reagent | Molar Eq. | Sample Calculation (0.5 mmol scale) | Purpose |
| 4-Amino-5-bromo-2-fluorobenzoic acid | 1.0 | 117 mg | Starting material (Aryl Halide) |
| Arylboronic Acid | 1.2 | 0.6 mmol | Coupling Partner |
| Pd(PPh₃)₄ | 0.03-0.05 | 17-29 mg | Palladium(0) Catalyst |
| K₂CO₃ (or Cs₂CO₃) | 2.0-3.0 | 138-207 mg | Base |
| 1,4-Dioxane / H₂O (4:1) | - | 5 mL | Solvent System |
Procedure:
-
To a flame-dried Schlenk flask, add 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (Pd(PPh₃)₄, 3-5 mol%).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.
-
Prepare the solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) and degas it thoroughly by bubbling with argon for 20-30 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[8]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.
4.3 Troubleshooting Note: Dehalogenation
A potential side reaction is the reductive dehalogenation (debromination) of the starting material, especially due to the presence of the free amino group.[11] If significant dehalogenation is observed, consider protecting the amino group (e.g., as a Boc-carbamate) before performing the coupling reaction.[11]
4.4 Workflow Visualization
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Characterization of Reaction Products
Following purification, the identity and purity of the synthesized compounds must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the successful formation of the new bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
-
2-Amino-4-bromo-5-fluorobenzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
-
5-Bromo-2-fluorobenzoic acid. PubChem, National Center for Biotechnology Information. [Link]
- Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2007). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of the American Chemical Society, 129(42), 12696–12697.
Sources
- 1. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 4-Amino-5-bromo-2-fluorobenzoic Acid Synthesis
Welcome to the technical support center dedicated to the synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity.
Introduction: The Chemistry at Play
The synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid is a classic example of electrophilic aromatic substitution.[1][2] The starting material, 4-Amino-2-fluorobenzoic acid, possesses three distinct functional groups that influence the reaction's regioselectivity and rate. The amino group (-NH₂) is a powerful activating, ortho, para-directing group, while the fluorine (-F) is a deactivating but also ortho, para-director. The carboxylic acid (-COOH) is a deactivating, meta-directing group.[2]
The position para to the strongly activating amino group (C5) is the most electron-rich and sterically accessible, making it the primary target for bromination. However, the potent nature of the amino group can also lead to challenges, most notably over-bromination. This guide provides actionable strategies to mitigate these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My final yield is significantly lower than expected. What are the likely causes and how can I fix this?
Answer: Low yield is a multifaceted issue. Let's break down the potential causes systematically.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material spot persists after the recommended reaction time, consider extending the duration. Gentle heating can sometimes be employed, but this must be done cautiously as it can also promote byproduct formation.[3] Ensure your brominating agent (e.g., N-Bromosuccinimide) is fresh and has been stored correctly to prevent deactivation.[3]
-
-
Product Loss During Workup: Significant product loss can occur during extraction and precipitation.
-
Solution: 4-Amino-5-bromo-2-fluorobenzoic acid has limited solubility in water.[4] When precipitating the product by adding the reaction mixture to water, ensure the precipitation is complete by cooling the mixture (e.g., 0-5°C) and allowing sufficient time for the solid to form.[5] When performing extractions, ensure the pH of the aqueous layer is adjusted correctly to minimize the solubility of the carboxylic acid.
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to either an incomplete reaction or an increase in byproducts.
Question 2: I'm observing significant amounts of a di-brominated byproduct. How can I improve the selectivity for the desired mono-brominated product?
Answer: The formation of a di-brominated species (likely 4-Amino-3,5-dibromo-2-fluorobenzoic acid) is the most common byproduct issue, stemming from the strong activating nature of the amino group.[3][6]
-
Core Strategy: Temperature Control
-
Explanation: Electrophilic aromatic substitution is an exothermic process. Lowering the reaction temperature decreases the overall reaction rate, which enhances the selectivity for the more reactive C5 position over less reactive sites.[3]
-
Protocol: Perform the reaction at a reduced temperature, ideally between 0-5°C, especially during the addition of the brominating agent.[7] Maintaining a constant temperature is crucial for reproducibility.[8]
-
-
Solvent Choice:
-
Explanation: The solvent polarity can influence the electrophilicity of the brominating agent. Less polar solvents can temper the reactivity.
-
Protocol: While DMF is commonly used, consider exploring less polar aprotic solvents. However, be mindful of the solubility of your starting material.
-
Question 3: The final product is colored (e.g., yellow, tan, or brown) instead of the expected white or off-white solid. What causes this and how can it be purified?
Answer: Discoloration typically points to the presence of minor impurities or oxidation byproducts.[3]
-
Cause: Trace impurities, often highly colored, can arise from side reactions or the decomposition of reagents.
-
Solution: Purification by Recrystallization
-
Explanation: Recrystallization is a highly effective method for purifying solid organic compounds.[9] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities behind in the solution.
-
Protocol: A solvent system of ethanol/water or methanol/water is often a good starting point for aromatic carboxylic acids.[3][10] If the color is persistent, you can treat the hot solution with a small amount of activated charcoal to adsorb the colored impurities before filtering and allowing the solution to cool.[3][5]
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor with TLC; extend reaction time; ensure fresh reagents.[3] |
| Product loss during workup | Ensure complete precipitation by cooling; optimize pH during extractions.[5] | |
| Di-brominated Byproduct | Over-bromination | Lower reaction temperature to 0-5°C; add brominating agent portion-wise.[3] |
| Colored Product | Impurities / Oxidation | Purify via recrystallization (e.g., from ethanol/water); use activated charcoal for decolorization.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended brominating agent for this synthesis?
A1: N-Bromosuccinimide (NBS) is highly recommended. Unlike elemental bromine (Br₂), NBS is a solid that is safer and easier to handle. It provides a slow, controlled release of electrophilic bromine, which is crucial for maximizing selectivity and minimizing the formation of polybrominated byproducts.[11][12]
Q2: How can I effectively monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most practical method.[13] Spot the reaction mixture on a TLC plate alongside your starting material. A typical mobile phase could be a mixture of ethyl acetate and hexane. As the reaction progresses, you will see the starting material spot diminish and a new, lower Rf spot corresponding to the more polar product appear. The reaction is considered complete when the starting material spot is no longer visible.
Q3: What is the best way to purify the crude 4-Amino-5-bromo-2-fluorobenzoic acid?
A3: Recrystallization is the most effective and scalable purification technique for this compound.[9][14][15] Aromatic carboxylic acids can often be purified by dissolving them in a suitable hot solvent (like ethanol or a mixture of ethanol and water) and allowing them to crystallize upon cooling.[14] For highly impure samples, converting the acid to its sodium salt with aqueous sodium hydroxide, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure acid is a robust alternative.[14]
Q4: Can protecting groups be used to improve selectivity?
A4: Yes, this is an advanced strategy. The highly activating amino group can be temporarily converted into an N-acetyl group. This amide is still an ortho, para-director but is significantly less activating than the free amine, which greatly reduces the risk of polybromination.[6] After the bromination step, the acetyl group can be removed by hydrolysis to yield the desired product. While effective, this adds two steps (protection and deprotection) to the overall synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.
-
Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-Amino-2-fluorobenzoic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1 equivalent) to the cooled solution in small portions over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 2-4 hours, monitoring its progress by TLC.
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual DMF and salts.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Water Addition: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to obtain 4-Amino-5-bromo-2-fluorobenzoic acid as a white to off-white solid.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis and purification of 4-Amino-5-bromo-2-fluorobenzoic acid.
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
Key Parameter Relationships
Caption: Interplay of key reaction parameters on final product yield and purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 8. homework.study.com [homework.study.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. globalscientificjournal.com [globalscientificjournal.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Amino-5-bromo-2-fluorobenzoic acid
Welcome to the technical support center for 4-Amino-5-bromo-2-fluorobenzoic acid (CAS: 1807757-07-8). This guide is designed for chemistry professionals engaged in the synthesis and purification of this versatile intermediate. Here, we address common challenges encountered during purification, providing field-tested protocols and troubleshooting advice to help you achieve optimal purity and yield.
Troubleshooting Guide: From Crude Product to Pure Compound
This section directly addresses specific issues you may encounter during the purification of crude 4-Amino-5-bromo-2-fluorobenzoic acid.
Question 1: My crude product is a dark brown or yellow powder, but the literature describes it as a white to pale yellow solid. What causes this discoloration and how can I fix it?
Answer: Discoloration in the crude product is a common issue, typically arising from two sources:
-
Oxidation of the Amino Group: Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric impurities.
-
Residual Reagents or Byproducts: Impurities from the synthesis, such as residual brominating agents or nitrated precursors, can be highly colored.[1]
Recommended Solution: Recrystallization with Activated Charcoal.
The most effective method to remove these colored impurities is recrystallization with a small amount of activated charcoal.[1] The charcoal acts as a decolorizing agent by adsorbing the large, flat molecules of the colored impurities onto its porous surface.
Protocol 2: Decolorizing Recrystallization provides a detailed, step-by-step procedure for this. It is critical not to add the charcoal to a boiling or superheated solvent, as this will cause violent bumping. Add it to the hot, but not boiling, solution.
Question 2: After an initial aqueous workup, my product purity (by HPLC/NMR) is still below 95%. What is the most likely cause and the best next step?
Answer: Low purity after a simple workup suggests the presence of significant quantities of structurally similar impurities that are not easily removed by washing. Common culprits include:
-
Unreacted Starting Materials: For example, if the synthesis involves bromination of 4-amino-2-fluorobenzoic acid.
-
Regioisomers: Isomers formed by bromination at a different position on the aromatic ring.
-
Neutral or Basic Byproducts: Depending on the synthetic route.
Recommended Solution: Acid-Base Extraction.
Given that 4-Amino-5-bromo-2-fluorobenzoic acid is amphoteric—possessing both a basic amino group and an acidic carboxylic acid group—acid-base extraction is an exceptionally powerful purification technique.[2] This method exploits the differential solubility of the compound and its impurities in aqueous and organic phases based on pH.[3] By carefully selecting the pH, you can selectively move your target compound into the aqueous phase, leaving neutral or differently charged impurities behind in the organic layer, or vice versa.
The workflow below outlines the decision process for implementing this technique.
Caption: Decision workflow for purification via acid-base extraction.
Question 3: I'm attempting recrystallization, but the compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid phase rather than a crystalline solid. This typically happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to ensure the saturation point is not reached at too high a temperature.[4]
-
Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly on the benchtop, insulated with glass wool if necessary. Do not place it directly in an ice bath from a high temperature.
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a "seed crystal" of the pure compound.[4] These actions provide nucleation sites for crystal growth.
-
Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Consider a solvent pair, such as dichloromethane/methanol or ethyl acetate/hexanes, where the compound is highly soluble in the first solvent and poorly soluble in the second.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most effective and scalable purification technique for 4-Amino-5-bromo-2-fluorobenzoic acid?
For pilot-scale or large-scale purification, a combination of acid-base extraction followed by recrystallization is the most robust and economical method. The acid-base extraction efficiently removes the bulk of impurities that have different acidic/basic properties.[2] The final recrystallization step then serves to "polish" the product, removing any remaining trace impurities and yielding a product with high purity and good crystalline form.
Q2: How do I select an appropriate solvent system for recrystallization?
The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures. For 4-Amino-5-bromo-2-fluorobenzoic acid, which has moderate polarity, the following solvents are good starting points.
| Solvent System | Type | Rationale & Comments |
| Ethanol / Water | Solvent Pair | The compound is likely soluble in hot ethanol. Water can be added as the "poor" solvent to induce crystallization upon cooling. |
| Ethyl Acetate | Single Solvent | A good mid-polarity solvent. Check solubility at room temperature vs. boiling point. May require a large volume. |
| Isopropyl Acetate | Single Solvent | Used in a synthesis of a similar compound, suggesting it's a viable recrystallization solvent.[5] |
| Toluene | Single Solvent | Used to wash the final product in a published synthesis, indicating low solubility at room temperature.[5] Could be effective for a final wash or as part of a solvent pair. |
Q3: How should the purified 4-Amino-5-bromo-2-fluorobenzoic acid be stored?
The purified compound should be stored in a tightly sealed container in a cool, dark, and dry place.[6] Exposure to light and air should be minimized to prevent gradual oxidation and degradation of the amino group. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the amphoteric target compound from neutral, strongly acidic, and strongly basic impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]
- 6. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]
Common side reactions in the synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid
Technical Support Center: Synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid
Welcome to the technical support guide for the synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid (CAS 1807757-07-8). This molecule is a crucial building block in medicinal chemistry and materials science.[1][2] However, its synthesis can be challenging due to the competing directing effects of the substituents on the aromatic ring, leading to potential side reactions. This guide provides in-depth troubleshooting advice and protocols to help you navigate these challenges effectively.
The primary and most direct synthetic route involves the electrophilic bromination of 4-Amino-2-fluorobenzoic acid. This guide will focus on troubleshooting the common issues encountered during this key transformation.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is designed in a question-and-answer format to directly address the most frequent issues observed during the synthesis.
Q1: My bromination reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired 5-bromo product?
A1: Understanding and Controlling Regioselectivity
This is the most common challenge. The formation of isomeric byproducts, such as 4-Amino-3-bromo-2-fluorobenzoic acid, arises from the complex interplay of the directing effects of the substituents on the starting material, 4-Amino-2-fluorobenzoic acid.
Causality:
-
Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.
-
Fluoro Group (-F): A deactivating, ortho-, para-directing group.
-
Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.
The -NH₂ group is the strongest activating group and will primarily direct the incoming electrophile (Br⁺). It directs ortho and para to itself. The position para to the amino group is already occupied by the -F atom. Therefore, the primary positions for substitution are the two ortho positions: C3 and C5. The desired product is formed by substitution at C5. The isomeric impurity is formed by substitution at C3. Steric hindrance from the adjacent -COOH group at C1 can disfavor substitution at C3, but this effect is often not sufficient to guarantee perfect selectivity.
Troubleshooting Protocol:
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical. Highly reactive agents like liquid bromine (Br₂) can be less selective.
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent and stabilize intermediates.
-
Temperature Control: Lowering the reaction temperature reduces the overall reaction rate, allowing the subtle energetic differences between the transition states leading to the desired and undesired isomers to have a more pronounced effect.
-
Recommendation: Perform the reaction at 0-5 °C, or even lower if your solvent system allows. Add the brominating agent slowly and portion-wise to maintain strict temperature control.
-
Logical Flow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Q2: I'm observing a significant amount of a di-brominated byproduct. How can I prevent this over-bromination?
A2: Preventing Multiple Brominations
The formation of a di-bromo species (e.g., 4-Amino-3,5-dibromo-2-fluorobenzoic acid) occurs because the product, 4-Amino-5-bromo-2-fluorobenzoic acid, is still an activated aromatic ring that can undergo a second electrophilic substitution.
Causality: The strong activating nature of the amino group is the primary cause. Even after one bromination, the ring can still be sufficiently electron-rich to react with any excess brominating agent present in the reaction mixture.
Troubleshooting Protocol:
-
Strict Stoichiometry: This is the most critical factor. Ensure you are using a precise molar equivalent of the brominating agent.
-
Recommendation: Use 1.0 to 1.05 molar equivalents of NBS. Avoid any excess. Carefully weigh your reagents.
-
-
Slow Addition: Adding the brominating agent all at once creates high local concentrations, which promotes di-bromination.
-
Recommendation: Add the brominating agent (e.g., solid NBS) in small portions over an extended period (e.g., 1-2 hours). If using a liquid reagent, add it dropwise via a syringe pump.
-
-
Reaction Monitoring: Do not let the reaction run for an arbitrary amount of time. Over-running the reaction after the starting material is consumed can lead to side product formation.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.
-
Q3: My yield is low, and I suspect decarboxylation is occurring, especially during workup. How can I avoid this?
A3: Mitigating Decarboxylation
Decarboxylation, the loss of the -COOH group as CO₂, is a known side reaction for some aromatic carboxylic acids, particularly when subjected to high temperatures or harsh pH conditions.[4][5][6] Electron-withdrawing groups on the ring can sometimes lower the thermal stability of the benzoic acid.[5]
Causality: While this specific molecule is not exceptionally prone to decarboxylation under standard conditions, elevated temperatures during the reaction, refluxing for extended periods, or harsh acidic/basic conditions during the aqueous workup can promote this side reaction.
Troubleshooting Protocol:
-
Maintain Low Temperatures: Avoid heating the reaction unless absolutely necessary for activation. As discussed, lower temperatures are already recommended for selectivity.
-
Gentle Workup Conditions: The standard workup involves quenching the reaction, extracting with an organic solvent, and washing. Be mindful of the pH.
-
Recommendation: When adjusting the pH to precipitate the product or facilitate extraction, use dilute acids or bases (e.g., 1M HCl, saturated NaHCO₃) and perform these steps at low temperatures (ice bath). Avoid using strong, concentrated acids or bases.
-
-
Minimize Exposure to Heat During Purification: During solvent removal on a rotary evaporator, use a low-temperature water bath (e.g., <40 °C). When recrystallizing the final product, avoid prolonged boiling.
Key Reaction Pathways: Desired vs. Side Reactions
Caption: Competing reaction pathways during synthesis.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended method for purifying the final product?
-
A: Recrystallization is often the most effective method for removing minor impurities, especially isomers. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective. If significant isomeric impurities or di-bromo byproducts are present, column chromatography on silica gel may be necessary.
-
-
Q: How can I confirm the regiochemistry of my final product?
-
A: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show distinct splitting patterns for the aromatic protons. The desired 5-bromo isomer will have two aromatic protons that are ortho-coupled (a doublet), whereas the 3-bromo isomer will have two protons that are meta-coupled (a doublet with a smaller coupling constant). 2D NMR techniques like NOESY can also confirm the spatial relationship between the protons and the fluorine atom.
-
-
Q: My starting material, 4-Amino-2-fluorobenzoic acid, seems to be degrading. How should it be stored?
-
A: Like many amino-aromatic compounds, it can be sensitive to light and air (oxidation). It should be stored in a tightly sealed, amber-colored container, preferably under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
-
Experimental Protocol: High-Selectivity Synthesis
This protocol is optimized to minimize the side reactions discussed above.
Method: Selective Bromination with N-Bromosuccinimide (NBS)
Materials:
-
4-Amino-2-fluorobenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of starting material)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
1M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2-fluorobenzoic acid in DMF.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Once the temperature has stabilized, add NBS in small portions over the course of 1 hour. Ensure the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker containing ice water.
-
Add a small amount of saturated sodium thiosulfate solution to quench any residual bromine species.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a temperature below 40 °C.
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Amino-5-bromo-2-fluorobenzoic acid.
Quantitative Data Summary
| Parameter | Recommendation | Rationale | Potential Side Reaction Mitigated |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂.[3] | Isomer formation, Over-bromination |
| Stoichiometry | 1.0 - 1.05 equivalents | Prevents excess electrophile in solution. | Over-bromination |
| Temperature | 0 - 5 °C | Slows reaction rates, enhancing selectivity. | Isomer formation, Decarboxylation |
| Solvent | Aprotic (e.g., DMF) | Moderates reactivity and improves solubility.[3] | Isomer formation |
| Workup pH | Mild (Dilute acids/bases) | Avoids harsh conditions that can degrade product. | Decarboxylation |
References
- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light c
- Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water.
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Googleapis.com.
- The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innov
- Expert Insights: Using 4-Bromo-2-fluorobenzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Enhancing the Solubility of 4-Amino-5-bromo-2-fluorobenzoic Acid in Organic Solvents
Welcome to the technical support center for 4-Amino-5-bromo-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and encountering challenges with its solubility in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.
Introduction to the Solubility Challenges of 4-Amino-5-bromo-2-fluorobenzoic Acid
4-Amino-5-bromo-2-fluorobenzoic acid is a substituted aromatic carboxylic acid with a molecular formula of C₇H₅BrFNO₂ and a molecular weight of approximately 234.02 g/mol .[1] Its structure, featuring both an acidic carboxylic acid group and a basic amino group, along with halogen substituents, results in a molecule with complex solubility behavior. The presence of strong intermolecular forces, such as hydrogen bonding and crystal lattice energy, contributes to its characteristically moderate to low solubility in many common organic solvents.[1]
This guide will explore the fundamental principles behind these solubility limitations and provide practical, step-by-step strategies to enhance the dissolution of 4-Amino-5-bromo-2-fluorobenzoic acid in the solvent systems relevant to your work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Amino-5-bromo-2-fluorobenzoic acid?
As a substituted benzoic acid, 4-Amino-5-bromo-2-fluorobenzoic acid is a crystalline solid that is generally more soluble in polar aprotic organic solvents than in nonpolar or protic solvents. Its amphoteric nature, due to the presence of both an acidic carboxylic acid and a basic amino group, means its solubility in aqueous and some organic systems can be highly dependent on pH.
Q2: Which organic solvents are a good starting point for dissolving 4-Amino-5-bromo-2-fluorobenzoic acid?
For synthetic reactions and analytical purposes, polar aprotic solvents are often the most effective. These include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
Solubility in alcohols like methanol and ethanol is typically lower but can be improved with the methods described in this guide.
Q3: How does the structure of 4-Amino-5-bromo-2-fluorobenzoic acid influence its solubility?
The key structural features influencing solubility are:
-
Carboxylic Acid Group (-COOH): This group can participate in hydrogen bonding and acts as a proton donor. Its acidity is a key factor in pH-dependent solubility.
-
Amino Group (-NH₂): This group is basic and can also engage in hydrogen bonding.
-
Aromatic Ring, Bromine, and Fluorine Substituents: These contribute to the molecule's hydrophobicity and can influence crystal packing, which in turn affects the energy required to dissolve the solid.
Q4: Can heating be used to improve the solubility of this compound?
Yes, for most solid-solute systems, solubility increases with temperature. Gentle heating of the solvent while stirring can significantly increase both the rate of dissolution and the equilibrium solubility. However, it is crucial to first determine the thermal stability of 4-Amino-5-bromo-2-fluorobenzoic acid in your chosen solvent to avoid degradation.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments and provides a logical approach to resolving them.
Issue 1: The compound is poorly soluble in the desired solvent at room temperature.
-
Underlying Cause: The solvation energy provided by the solvent is insufficient to overcome the crystal lattice energy of the solid compound at ambient temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Issue 2: The compound precipitates out of solution upon cooling or addition of another reagent.
-
Underlying Cause:
-
Cooling: The solution was saturated or supersaturated at a higher temperature, and the decrease in temperature reduces the solubility limit.
-
Reagent Addition: The added reagent may be an anti-solvent, meaning it has a lower solvating power for your compound and is miscible with the primary solvent, thus reducing the overall solubility. Alternatively, the reagent may be reacting with the compound to form a less soluble product.
-
-
Troubleshooting Steps:
-
For Precipitation on Cooling:
-
Maintain a higher temperature during your experiment if the reaction conditions allow.
-
Use a larger volume of solvent to create a more dilute solution.
-
Consider using a co-solvent system (see Protocol 2) that improves solubility at lower temperatures.
-
-
For Precipitation Upon Reagent Addition:
-
Add the reagent slowly and with vigorous stirring to avoid localized high concentrations of the anti-solvent.
-
If possible, dissolve the reagent in the same solvent as your compound before adding it.
-
Analyze the precipitate to determine if it is the starting material or a new product. This will inform your next steps.
-
-
Experimental Protocols for Solubility Enhancement
Here we provide detailed, step-by-step methodologies for the most effective solubility enhancement techniques.
Protocol 1: pH-Mediated Solubility Enhancement via Salt Formation
This technique leverages the acidic nature of the carboxylic acid group. By deprotonating it with a base, a more polar and often more soluble carboxylate salt is formed.[2][3][4] This is particularly effective for increasing solubility in polar protic solvents.
-
Principle of the Method: The equilibrium between the neutral carboxylic acid and its conjugate base (carboxylate) can be shifted by changing the pH of the solution. According to the Henderson-Hasselbalch equation, when the pH is above the pKa of the carboxylic acid, the more soluble ionized form will predominate.[5][6]
-
Materials:
-
4-Amino-5-bromo-2-fluorobenzoic acid
-
Your organic solvent of choice (e.g., methanol, ethanol)
-
A suitable base (e.g., 1 M NaOH, triethylamine (TEA), or diisopropylethylamine (DIPEA))
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips (for aqueous or alcoholic solutions)
-
-
Procedure:
-
Suspend the desired amount of 4-Amino-5-bromo-2-fluorobenzoic acid in your chosen solvent in a flask.
-
Begin stirring the suspension at room temperature.
-
Slowly add the base dropwise to the stirring suspension.
-
Observe the dissolution of the solid. Continue adding the base until the solid is completely dissolved.
-
If your application is sensitive to the amount of base, you can monitor the pH (if appropriate for the solvent) and add base until a target pH is reached where the compound is soluble.
Caption: pH-mediated solubility enhancement.
-
Protocol 2: Improving Solubility with a Co-Solvent System
A co-solvent is a water-miscible solvent that is added to a primary solvent to increase the solubility of a poorly soluble compound.[7][8] This is a widely used and effective technique in both research and formulation.
-
Principle of the Method: Co-solvents work by reducing the polarity of the solvent system (if the primary solvent is water) or by disrupting the solvent's hydrogen bonding network, which can "squeeze out" non-polar solutes.[9] For organic systems, a small amount of a highly effective solvent (like DMSO or DMF) can be added to a less effective one to boost its overall solvating power.
-
Materials:
-
4-Amino-5-bromo-2-fluorobenzoic acid
-
Primary organic solvent (e.g., ethanol, ethyl acetate)
-
Co-solvent (e.g., DMSO, DMF, or N-methyl-2-pyrrolidone (NMP))
-
Volumetric flasks and pipettes
-
Magnetic stirrer
-
-
Procedure:
-
Determine the primary solvent for your experiment.
-
Select a co-solvent in which 4-Amino-5-bromo-2-fluorobenzoic acid is highly soluble and that is miscible with your primary solvent.
-
Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v co-solvent in the primary solvent).
-
Determine the solubility of your compound in each of these mixtures using a standard shake-flask method at a constant temperature.
-
Plot solubility versus the percentage of co-solvent to identify the optimal mixture for your needs.
-
Practical Tip: A common approach is to first dissolve the compound in a minimal amount of the strong co-solvent (e.g., DMSO) and then slowly add the primary solvent while stirring vigorously.
-
Quantitative Solubility Data
While specific, experimentally determined solubility data for 4-Amino-5-bromo-2-fluorobenzoic acid is not widely available in the literature, the following table provides a qualitative and estimated guide based on the behavior of structurally similar substituted benzoic acids.[10][11][12][13] We strongly recommend experimentally determining the solubility in your specific solvent system.
| Solvent | Type | Expected Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent choice for reactions. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Good for stock solutions and reactions. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Moderate | May require heating. |
| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | |
| Methanol | Polar Protic | Low to Moderate | Solubility can be improved with base. |
| Ethanol | Polar Protic | Low | Solubility can be improved with base. |
| Ethyl Acetate | Moderately Polar Aprotic | Low | |
| Dichloromethane (DCM) | Nonpolar | Very Low | |
| Toluene | Nonpolar | Very Low |
References
-
Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801-3803. [Link]
-
Zhang, C., Wang, Z., & Li, Y. (2015). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. NIST. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (2018). International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Al-Ghaban, A. M., Al-Angari, A. A., & Mahmood, A. A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Principles of Salt Formation. (2016). ResearchGate. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2022). PubMed Central. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2019). ResearchGate. [Link]
-
Determination and correlation for solubility of aromatic acids in solvents. (2000). ResearchGate. [Link]
-
Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]
-
Takács-Novák, K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). ResearchGate. [Link]
-
Medicinal products with pH-dependent solubility-A problem for BA/BE assessment?. (2024). PubMed. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (2018).
Sources
- 1. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. longdom.org [longdom.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. digital.library.unt.edu [digital.library.unt.edu]
Technical Support Center: A Troubleshooting Guide for Reactions of 4-Amino-5-bromo-2-fluorobenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Amino-5-bromo-2-fluorobenzoic acid (CAS No. 1807757-07-8).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this highly functionalized building block. Our goal is to move beyond simple protocols and provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
I. Foundational Knowledge: Understanding the Molecule
4-Amino-5-bromo-2-fluorobenzoic acid is a versatile intermediate due to its trifecta of reactive sites: a nucleophilic aromatic amine, a carboxylic acid capable of various transformations, and a bromine atom positioned for cross-coupling reactions.[1] The fluorine substituent further modulates the electronic properties of the aromatic ring. This polyfunctionality, while synthetically useful, is also the primary source of experimental challenges. Understanding the interplay between these groups is the first step toward successful reaction design.
Frequently Asked Questions: General Properties & Handling
Q: What are the basic physical properties and recommended storage conditions for this compound?
A: 4-Amino-5-bromo-2-fluorobenzoic acid is typically a white to pale yellow solid.[1] Due to the potential for light-induced degradation, it should be stored in a tightly sealed, light-resistant container in a cool, dry place, preferably under an inert atmosphere.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Moderately soluble in common organic solvents like DMF, DMSO, and THF. Poorly soluble in water. | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
II. Troubleshooting Amide Coupling Reactions
The formation of an amide bond by coupling the carboxylic acid with an amine is a common transformation. The primary challenge is chemoselectivity: preventing the amino group of one molecule from reacting with the activated carboxylic acid of another, which leads to oligomerization or polymerization.[3][4]
Frequently Asked Questions: Amide Coupling
Q1: My amide coupling reaction is showing low or no product formation, with mostly starting material remaining. What's the likely cause?
A1: This issue typically points to inefficient activation of the carboxylic acid or interference from the molecule's other functional groups.
-
Inadequate Carboxylic Acid Activation: The choice of coupling reagent is critical. For many substrates, standard carbodiimides like EDC are effective, but often require an additive like HOBt or OxymaPure to prevent side reactions and improve efficiency.[3] More potent uronium/aminium-based reagents like HATU or HBTU can be more effective, especially for less nucleophilic amines.[3]
-
Amine Basicity: The aromatic amine on your starting material is basic and will be protonated by any acidic species in the reaction, including the HCl salt of EDC if used. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential to neutralize these acids and ensure the amine nucleophile is in its free, reactive form.[3] Typically, 2-3 equivalents of base are required.[3]
-
Moisture: Coupling reagents, particularly carbodiimides, can be hydrolyzed by moisture, rendering them inactive. Ensure you are using anhydrous solvents and properly dried glassware.
Q2: I'm observing multiple new spots on my TLC, and I suspect self-polymerization. How can I prevent this?
A2: Self-polymerization is the most common side reaction. The key is to ensure the desired intermolecular reaction with your target amine is kinetically favored over the intermolecular self-reaction.
-
Order of Addition is Crucial: The most effective strategy is "pre-activation." Dissolve the 4-Amino-5-bromo-2-fluorobenzoic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your solvent (e.g., DMF) and stir for 15-30 minutes at 0 °C.[3] This allows for the formation of the activated ester intermediate. Only then should you add your target amine, ideally dropwise as a solution.[3] This ensures the activated species is immediately quenched by the desired nucleophile.
-
Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) can help manage the rate of competing side reactions.[3]
Q3: Does the bromo-substituent interfere with the amide coupling reaction?
A3: Under standard amide coupling conditions, the bromine atom is generally stable and does not interfere.[3] It is a potential site for side reactions only if palladium catalysts or strong nucleophiles are present under harsh conditions, which are not typical for this transformation.[3]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
-
To a dry, nitrogen-flushed round-bottom flask, add 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 eq).
-
Dissolve the acid in an anhydrous solvent such as DMF or DCM (approx. 0.1-0.5 M concentration).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and the desired primary or secondary amine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS, observing the consumption of the starting acid and the appearance of the product spot.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow: Amide Coupling```dot
graph TD { A[Start: Low Amide Yield] --> B{Is starting material consumed?}; B -- No --> C[Problem: Inefficient Activation]; B -- Yes --> D[Problem: Side Reactions]; C --> E{Reagent Choice}; E -- "EDC/HOBt" --> F[Increase equivalents of EDC/HOBt/Base]; E -- "HATU/HBTU" --> G[Ensure anhydrous conditions]; C --> H[Check Base: Use 2-3 eq. of non-nucleophilic base e.g., DIPEA]; D --> I{Pre-activation Used?}; I -- No --> J[Implement Pre-activation: Mix Acid + Coupling Reagent + Base for 15 min before adding amine]; I -- Yes --> K[Lower reaction temperature to 0 °C]; J --> L[Solution: Minimize Self-Polymerization]; F & G & H & K --> M[Re-run Reaction & Monitor];
}
Sources
Technical Support Center: Synthesis of Brominated 2-Fluoroaniline Derivatives
Welcome to the technical support center for synthetic challenges in the bromination of 2-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. The insights provided herein are curated from established literature and practical laboratory experience to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My bromination of 2-fluoroaniline is yielding a mixture of products, including di- and tri-brominated species. How can I improve the selectivity for mono-bromination?
Answer: This is a classic challenge in the electrophilic aromatic substitution of highly activated rings like anilines. The strong electron-donating nature of the amino group makes the aromatic ring highly susceptible to over-bromination.[1][2][3]
Root Cause Analysis: The -NH₂ group is a powerful activating group, directing electrophiles to the ortho and para positions.[1][2][4] In the case of 2-fluoroaniline, the primary sites for bromination are the C4 (para to the amino group) and C6 (ortho to the amino group) positions. The fluorine atom at the C2 position is a deactivating group but an ortho-para director; however, its influence is often overridden by the much stronger activating effect of the amino group. Direct bromination with elemental bromine (Br₂) often leads to a mixture of products because the reaction is difficult to control.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-bromination.
Recommended Protocol: Acetylation-Bromination-Hydrolysis
This three-step sequence is a robust method for achieving selective mono-bromination.[6][7][8][9]
-
Acetylation of 2-Fluoroaniline:
-
Bromination of 2-Fluoroacetanilide:
-
Dissolve the dried 2-fluoroacetanilide in a suitable solvent like acetic acid.[12]
-
Add bromine (Br₂) dissolved in acetic acid dropwise to the solution while maintaining a controlled temperature. The acetyl group's steric bulk will favor bromination at the less hindered para-position.[4][7]
-
After the addition is complete, stir the reaction mixture until completion.
-
-
Hydrolysis of 4-Bromo-2-fluoroacetanilide:
-
The crude p-bromoacetanilide can be hydrolyzed by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to remove the acetyl group and yield the desired 4-bromo-2-fluoroaniline.[6]
-
Question 2: I am struggling with poor regioselectivity, obtaining a mixture of 4-bromo- and 6-bromo-2-fluoroaniline. How can I favor the formation of the 4-bromo isomer?
Answer: Achieving high regioselectivity is critical, especially when the desired product is a specific isomer for further synthetic steps. The formation of a mixture of 4-bromo and 6-bromo isomers is a common outcome that can be influenced by several factors.[13]
Root Cause Analysis: While the para-position (C4) is generally favored electronically and sterically, the ortho-position (C6) is also activated by the amino group. The choice of brominating agent and solvent system can significantly impact the isomer ratio.[14]
Strategies for Enhancing Para-Selectivity:
| Strategy | Brominating Agent | Solvent | Key Considerations | Expected Outcome |
| Mild Bromination | N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF) | NBS is a milder and more selective brominating agent than Br₂.[15][16] DMF can promote high para-selectivity.[17] The reaction is often run at or below room temperature.[16] | Increased ratio of 4-bromo to 6-bromo isomer. |
| Catalytic Bromination | Bromine (Br₂) | Methylene Chloride (CH₂Cl₂) | Use of a quaternary ammonium bromide catalyst can improve selectivity.[13][18] | High yield and selectivity for the 4-bromo isomer.[18] |
| Copper-Mediated Bromination | Copper(II) Bromide (CuBr₂) | Ethanol or Ionic Liquids | Copper-mediated methods can offer excellent regioselectivity for the para-position under mild conditions.[19][20] | High yields of the para-brominated product.[20] |
Detailed Protocol using N-Bromosuccinimide (NBS):
This protocol is adapted from established procedures for the selective bromination of anilines.[16]
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoroaniline (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: Add solid N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution over a period of 2 hours.[16]
-
Reaction Monitoring: Allow the reaction to stir for an additional 20-30 minutes after the addition is complete.[16] Monitor the reaction progress by TLC or GC-MS.
-
Workup: Wash the reaction mixture with cold water to remove succinimide.
-
Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography to isolate the 4-bromo-2-fluoroaniline.[21][22]
Question 3: My reaction mixture turns dark, and I am getting low yields of the desired product. What is causing this, and how can I prevent it?
Answer: The darkening of the reaction mixture is often indicative of oxidation of the aniline substrate.
Root Cause Analysis: Anilines are susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents. Bromine itself can act as an oxidant, leading to the formation of polymeric, tar-like byproducts, which reduces the yield of the desired brominated product.[8]
Preventative Measures:
-
Use a Milder Brominating Agent: As mentioned previously, N-bromosuccinimide (NBS) is less oxidizing than elemental bromine.[23]
-
Control the Temperature: Running the reaction at low temperatures (0 °C or below) minimizes side reactions, including oxidation.[13][24]
-
Protect the Amino Group: Acetylation of the amino group not only controls the reactivity of the ring but also makes the nitrogen atom less susceptible to oxidation.
-
Use an Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions, especially if the reaction is sensitive to air.
Reaction Mechanism Overview:
The bromination of anilines proceeds via an electrophilic aromatic substitution mechanism. The key steps are illustrated below.
Caption: Mechanism of electrophilic bromination.
By understanding these common challenges and implementing the proposed solutions, researchers can significantly improve the efficiency, selectivity, and yield of the bromination of 2-fluoroaniline, a critical step in the synthesis of many valuable compounds.
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. youtube.com [youtube.com]
- 3. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.mathnet.ru [m.mathnet.ru]
- 6. youtube.com [youtube.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. Page loading... [wap.guidechem.com]
- 9. quora.com [quora.com]
- 10. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE [vedantu.com]
- 13. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
- 14. benchchem.com [benchchem.com]
- 15. Bromination - Common Conditions [commonorganicchemistry.com]
- 16. prepchem.com [prepchem.com]
- 17. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 18. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 19. tandfonline.com [tandfonline.com]
- 20. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 21. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 22. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]
- 23. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 24. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 4-Amino-5-bromo-2-fluorobenzoic acid
Welcome to the technical support center for 4-Amino-5-bromo-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your syntheses with confidence.
Introduction: The Reactivity Landscape of 4-Amino-5-bromo-2-fluorobenzoic acid
4-Amino-5-bromo-2-fluorobenzoic acid is a versatile aromatic compound featuring multiple reactive sites: an amino group, a bromine atom, a fluorine atom, and a carboxylic acid.[1] Its molecular structure (C₇H₅BrFNO₂) allows it to serve as a critical intermediate in the synthesis of pharmaceuticals, dyes, and other complex molecules.[1] The key to leveraging this compound effectively lies in understanding how to selectively manipulate its functional groups, a process in which temperature and pressure are the primary control levers. The bromine atom, in particular, is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the amino group is reactive in diazotization and amidation.[2][3]
Part 1: Frequently Asked Questions (FAQs) on Temperature & Pressure Optimization
This section addresses common questions regarding the fundamental principles of optimizing reactions involving this substrate.
Q1: How does temperature fundamentally alter the outcome of reactions with 4-Amino-5-bromo-2-fluorobenzoic acid?
A1: Temperature directly influences both reaction rate and selectivity by controlling the system's kinetic and thermodynamic pathways.
-
Kinetic Control (Rate): At lower temperatures, reactions with lower activation energy are favored. For instance, the formation of a diazonium salt from the amino group is highly exothermic and unstable, requiring strict temperature control between 0-5 °C to prevent decomposition and unwanted side reactions.[2]
-
Thermodynamic Control (Selectivity): At higher temperatures, the system has enough energy to overcome higher activation barriers, leading to the most thermodynamically stable product. Many cross-coupling reactions, such as Suzuki or Ullmann couplings, require significant heat (e.g., 60-130 °C) to drive the reaction to completion by overcoming the energy barrier for C-C or C-N bond formation.[2][4] Excessively high temperatures, however, can lead to thermal degradation or undesired side-products like decarboxylation.
Q2: When should I consider pressure as a critical parameter for my reaction?
A2: For most solution-phase reactions involving 4-Amino-5-bromo-2-fluorobenzoic acid, atmospheric pressure is sufficient. Pressure becomes a critical variable primarily in two scenarios:
-
Reactions Involving Gaseous Reagents: If your reaction involves a gas, such as in the catalytic hydrogenation of a nitro precursor to form the amino group, the partial pressure of the gas (e.g., H₂) is directly proportional to its concentration in the solvent.[5][6] Increasing the hydrogen pressure can significantly increase the reaction rate.
-
Reactions Above Solvent Boiling Point: When a reaction requires a temperature above the solvent's boiling point at atmospheric pressure, a sealed reaction vessel is used. The autogenous pressure generated by the heated solvent must be managed for safety. In this context, pressure is a consequence of temperature, not an independent variable to be optimized for reactivity.
Q3: Can the fluorine atom be displaced during nucleophilic substitution reactions?
A3: While possible, the bromine atom is a significantly better leaving group than fluorine in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] Therefore, under typical conditions, reactions will selectively occur at the C-Br bond. Forcing a reaction at the C-F bond would require much harsher conditions (very high temperatures and pressures), which would likely degrade the molecule.
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a logical, step-by-step approach to diagnosing and solving common problems encountered during synthesis.
| Problem Encountered | Possible Cause | Suggested Solution & Explanation |
| Low or No Product Yield | Temperature Too Low: Insufficient thermal energy to overcome the reaction's activation energy barrier. | Gradually increase the reaction temperature in 10-20 °C increments. This is common in cross-coupling reactions which often require significant heat.[3][4] |
| Degradation of Reagents: The starting material or a key reagent (e.g., organometallic catalyst) may have degraded due to improper storage or handling. | Use fresh, high-purity reagents. For sensitive coupling reactions, ensure all components are handled under an inert atmosphere (Nitrogen or Argon).[5] | |
| Formation of Multiple Impurities | Temperature Too High: Excessive heat can provide enough energy to activate undesired reaction pathways or cause thermal decomposition of the starting material or product. | Reduce the reaction temperature. Consider running a temperature gradient experiment to find the optimal balance between reaction rate and selectivity. For sensitive intermediates, a lower temperature for a longer duration is often preferable.[7] |
| Atmospheric Contamination: Oxygen or moisture can deactivate catalysts (e.g., Palladium catalysts) or lead to unwanted side reactions. | Ensure the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents and degas the reaction mixture before adding the catalyst. | |
| Incomplete Reaction After Extended Time | Suboptimal Temperature: The reaction may have reached equilibrium or is proceeding too slowly at the current temperature. | Increase the temperature moderately to increase the reaction rate. Monitor by TLC or LCMS to ensure the product is stable at the higher temperature.[8] |
| Catalyst Deactivation: In cross-coupling reactions, the catalyst may have been poisoned or has degraded over the course of the reaction. | Add a fresh portion of the catalyst to the reaction mixture. If this is a recurring issue, investigate potential sources of catalyst poisons in your starting materials or solvents. |
Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for addressing common issues in reactions involving 4-Amino-5-bromo-2-fluorobenzoic acid.
Caption: Troubleshooting workflow for synthesis problems.
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Temperature Screening for a Suzuki Coupling Reaction
This protocol provides a framework for optimizing the temperature for a palladium-catalyzed Suzuki coupling reaction, a common application for this substrate.[9]
Materials:
-
4-Amino-5-bromo-2-fluorobenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.5 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Reaction vials suitable for heating
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add 4-Amino-5-bromo-2-fluorobenzoic acid, the arylboronic acid, and K₂CO₃ to five separate reaction vials.
-
Solvent & Catalyst Addition: Add the solvent mixture to each vial, followed by the Pd(PPh₃)₄ catalyst.
-
Heating: Seal the vials and place them in parallel heating blocks set to different temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction. Analyze the samples by TLC or LCMS to determine the extent of conversion and the impurity profile at each temperature.
-
Analysis: Compare the results to identify the optimal temperature that provides the best conversion rate with the fewest byproducts. The ideal temperature is often the lowest one that achieves a satisfactory reaction rate within a reasonable timeframe.
General Experimental Optimization Workflow
The following diagram outlines a systematic approach to optimizing any reaction involving 4-Amino-5-bromo-2-fluorobenzoic acid.
Caption: A systematic workflow for reaction optimization.
References
-
PubChem. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
PubChem. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681. National Center for Biotechnology Information. Available at: [Link]
-
Acta Crystallographica Section E. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. National Institutes of Health (NIH). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Available at: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link]
-
Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
Sources
- 1. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]
- 2. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]
- 6. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID CAS#: 1374208-42-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. 3-Amino-5-bromo-4-fluorobenzoic acid | 1290117-11-1 | Benchchem [benchchem.com]
Technical Support Center: Catalyst Selection for 4-Amino-5-bromo-2-fluorobenzoic acid
Welcome to the technical support center for enhancing the reactivity of 4-Amino-5-bromo-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in complex organic synthesis. Here, we move beyond simple protocols to dissect the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The unique structure of 4-Amino-5-bromo-2-fluorobenzoic acid—featuring a reactive bromine atom, an electron-donating amino group, and electron-withdrawing fluorine and carboxylic acid groups—presents both opportunities and distinct challenges in catalyst selection, particularly for palladium-catalyzed cross-coupling reactions. This guide provides field-proven insights to navigate these complexities.
Core Reactivity Challenges
The primary challenge in reactions with this substrate is managing the competing electronic effects and the coordinating potential of its functional groups. The electron-donating amino group activates the ring but can also act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Furthermore, this amino group can facilitate undesired side reactions, most notably hydrodehalogenation (debromination).[2] The carboxylic acid will be deprotonated under the basic conditions typical for cross-coupling, which can lead to solubility issues in common organic solvents.[1] Successful catalyst selection hinges on balancing these factors to favor the desired reaction pathway.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the functionalization of 4-Amino-5-bromo-2-fluorobenzoic acid in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting material. What are the first things I should check?
A1: Failure to achieve conversion in a Suzuki coupling is a common issue that can typically be traced back to one of four key areas: catalyst activity, reaction conditions, reagent quality, or inadequate degassing.
-
Catalyst Activity: The active species in the catalytic cycle is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in-situ.[3] Some catalyst systems are air-sensitive. Using modern, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) can often resolve this issue.[2]
-
Base and Solvent Choice: The base is critical for activating the boronic acid, but its choice is interdependent with the solvent.[3] For this substrate, the formation of the carboxylate salt can cause poor solubility. A mixed solvent system, such as 1,4-dioxane/water or Toluene/water, is often necessary to solubilize all components.[1][4] Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and, for anhydrous reactions, thoroughly dried.[2][3]
-
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate, typically between 80-110 °C.[2] If your reaction is sluggish, a cautious increase in temperature may be beneficial. However, excessive heat can cause catalyst decomposition.
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote the homocoupling of the boronic acid.[3][5] Thoroughly degassing all solvents and ensuring the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) is critical.[1]
Q2: I'm observing a significant amount of the debrominated side product, 4-amino-2-fluorobenzoic acid. How can I suppress this side reaction?
A2: Debromination (or hydrodehalogenation) is a prevalent side reaction with electron-rich aryl halides like this one. It occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group instead of the desired cross-coupling.[2][5] The electron-donating amino group can exacerbate this issue. There are three primary strategies to mitigate this:
-
Ligand Selection: This is the most effective solution. Employing bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) is crucial. These ligands accelerate the rate of the desired reductive elimination step (product formation), allowing it to outcompete the debromination pathway.[2][6]
-
Base Selection: Use a milder base. Strong bases can sometimes promote the formation of palladium-hydride species. Switching from a strong base like NaOt-Bu to a milder one such as K₂CO₃ or K₃PO₄ can reduce debromination.[2]
-
N-Protection: Protecting the amino group as a Boc-carbamate can significantly reduce its electron-donating ability and its tendency to coordinate with the palladium center, thereby suppressing debromination.[2] While an extra step, this is a very robust solution for challenging substrates.
Q3: For a Suzuki-Miyaura coupling, what is a reliable starting catalyst system to screen?
A3: For this specific substrate, bypassing older catalysts like Pd(PPh₃)₄ is recommended due to the potential for side reactions. A more modern and reliable system would be the combination of a palladium(II) precatalyst with a bulky, electron-rich biarylmonophosphine ligand. These systems show high activity for electron-rich and sterically hindered substrates.[6]
| Catalyst System Component | Recommendation | Loading (mol%) | Rationale |
| Palladium Source | Pd(OAc)₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | 1 - 2% | Pd(OAc)₂ is cost-effective, while precatalysts offer greater reliability and air-stability.[2] |
| Ligand | SPhos or XPhos | 1.2 - 2.4% (1.2x Pd) | These bulky, electron-rich ligands are proven to accelerate reductive elimination and minimize debromination.[2][6] |
| Base | K₃PO₄ or Cs₂CO₃ | 2 - 3 equivalents | Effective bases for Suzuki couplings that balance reactivity with minimizing side reactions.[3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | 0.1 - 0.5 M | Biphasic systems are often required to ensure solubility of both the organic components and the inorganic base/carboxylate salt.[1] |
| Temperature | 80 - 100 °C | - | A common temperature range for these types of couplings.[2] |
Q4: I am planning a Buchwald-Hartwig amination with this substrate. What are the key considerations for catalyst selection?
A4: The Buchwald-Hartwig amination also benefits greatly from modern catalyst systems. The development of specialized ligands is key to its broad scope.[7] Given the substrate's structure, a system capable of coupling an electron-rich aryl bromide is needed.
-
Catalyst System: Use a palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, paired with a suitable biarylmonophosphine ligand like XPhos or SPhos.[2] These systems are highly active and versatile.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice, although potassium phosphate (K₃PO₄) can also be effective and is milder.[2]
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are standard.[2] It is critical to ensure the reaction is free of water, which can consume the strong base and hinder catalysis.
-
Amine Scope: These modern catalyst systems can couple a wide variety of amines, including primary and secondary alkylamines and anilines.[7][8]
Visualized Workflows and Protocols
To further aid in your experimental design, we provide the following workflow diagrams and detailed experimental protocols.
Diagrams
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Caption: Catalyst System Selection by Reaction Type.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 4-Amino-5-bromo-2-fluorobenzoic acid with a generic arylboronic acid.[2][4][9]
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 5:1 ratio, to a concentration of 0.1 M with respect to the limiting reagent).
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 80–100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: N-Boc Protection of 4-Amino-5-bromo-2-fluorobenzoic acid
This procedure is recommended when debromination is a persistent and significant issue.[2]
-
Dissolution: In a round-bottom flask, dissolve 4-Amino-5-bromo-2-fluorobenzoic acid (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (Et₃N, 2.5 equiv) to the solution.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) portion-wise to the stirred solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which can often be used in the subsequent coupling step without further purification.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2022, August 15). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?[Link]
-
ACS Publications. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]
-
PMC. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
-
RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
PMC. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
Scite.ai. Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. [Link]
-
ScienceDirect. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
PMC. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
Frontiers. (2022, April 25). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. [Link]
-
PMC. Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
-
NIH. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. [Link]
-
PubChem. 2-Amino-4-bromo-5-fluorobenzoic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]
-
PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]
-
PubMed. (2015, July 8). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
Sources
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- 5. Yoneda Labs [yonedalabs.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of 4-Amino-5-bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount to ensure the safety and efficacy of the final drug product. 4-Amino-5-bromo-2-fluorobenzoic acid is a key building block in the development of various pharmaceuticals.[1][2] Its molecular structure, featuring amino, bromo, and fluoro groups on a benzoic acid backbone, presents unique analytical challenges. This guide provides an in-depth, objective comparison of various analytical methods for the validation of 4-Amino-5-bromo-2-fluorobenzoic acid purity, complete with supporting experimental data and protocols.
The Criticality of Method Validation in Pharmaceutical Development
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, ensuring that they are suitable for their intended purpose.[3][4] Key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness.[5] Adherence to these guidelines is a regulatory expectation and is essential for producing reliable and consistent data throughout the drug development lifecycle.
Comparative Overview of Analytical Techniques
The selection of an analytical method for purity determination depends on several factors, including the chemical nature of the analyte, the expected impurities, and the required sensitivity and selectivity. This guide will compare three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Potentiometric Titration.
| Analytical Method | Principle | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, widely applicable for impurity profiling.[6] | Can be more time-consuming and requires larger volumes of organic solvents compared to other methods. |
| Gas Chromatography (GC) with Derivatization | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Excellent for the analysis of volatile and semi-volatile impurities, high separation efficiency.[6] | Requires a derivatization step for non-volatile analytes like 4-Amino-5-bromo-2-fluorobenzoic acid, which can add complexity and potential for error.[7][8] |
| Potentiometric Titration | Quantitative determination of the analyte based on a chemical reaction with a titrant, monitored by an electrode system. | Simple, cost-effective, and provides a direct measure of the acidic functional group. | Lacks the specificity to distinguish between the main component and acidic or basic impurities. |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity, making it ideal for separating and quantifying closely related impurities.[6]
Causality Behind Experimental Choices
A reversed-phase HPLC method is the logical choice for 4-Amino-5-bromo-2-fluorobenzoic acid due to its moderate polarity. A C18 column provides a hydrophobic stationary phase, and a mobile phase consisting of an aqueous buffer and an organic modifier allows for the elution of the analyte and its potential impurities based on their polarity. The use of a phosphate buffer helps to maintain a consistent pH, ensuring reproducible retention times. UV detection is suitable as the aromatic ring and chromophoric groups in the molecule absorb UV light.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 80 20 20 20 80 25 20 80 26 80 20 | 30 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of 4-Amino-5-bromo-2-fluorobenzoic acid reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Validation Data (Illustrative)
| Validation Parameter | Result | Acceptance Criteria (as per ICH Q2(R1)) |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 150 µg/mL | Reporting threshold to 120% of the specification |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.0 - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.5% | ≤ 2.0% |
| - Intermediate Precision | 0.8% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Specificity | No interference from potential impurities (e.g., starting materials, over-brominated species). | Peak purity of the main component should be demonstrated. |
Gas Chromatography (GC) with Derivatization
Due to the low volatility of 4-Amino-5-bromo-2-fluorobenzoic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[7][8] Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids and amines.[9]
Causality Behind Experimental Choices
The choice of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as the silylating agent is based on its high reactivity towards both the carboxylic acid and amino groups, forming a volatile trimethylsilyl (TMS) derivative.[10] A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is well-suited for separating the derivatized analyte from other volatile or derivatized impurities. Flame Ionization Detection (FID) is a robust and sensitive detector for organic compounds.
Experimental Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.
Derivatization:
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 1 mL of pyridine (as a catalyst and solvent) and 0.5 mL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Visualization of the GC with Derivatization Workflow
Caption: Workflow for GC Purity Analysis with Derivatization.
Validation Data (Illustrative)
| Validation Parameter | Result | Acceptance Criteria (as per ICH Q2(R1)) |
| Linearity (R²) | 0.9992 | ≥ 0.999 |
| Range | 0.5 - 100 µg/mL | Reporting threshold to 120% of the specification |
| Accuracy (% Recovery) | 98.5 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.7% | ≤ 2.0% |
| - Intermediate Precision | 1.0% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Specificity | No interference from derivatization reagents or potential volatile impurities. | Peak purity of the derivatized main component should be demonstrated. |
Potentiometric Titration
Potentiometric titration is a classic analytical technique that can be used to determine the purity of 4-Amino-5-bromo-2-fluorobenzoic acid by assaying its carboxylic acid functional group.
Causality Behind Experimental Choices
An acid-base titration is a direct and stoichiometric method for quantifying the acidic content of the sample. Using a standardized solution of sodium hydroxide as the titrant allows for the neutralization of the carboxylic acid group. A potentiometric endpoint determination using a pH electrode is more objective and precise than using a colorimetric indicator, especially for weakly acidic or colored solutions.
Experimental Protocol
Instrumentation:
-
Autotitrator with a pH electrode or a pH meter and a burette.
Reagents:
-
Titrant: 0.1 M Sodium Hydroxide, standardized.
-
Solvent: A mixture of 70% ethanol and 30% water, neutralized to a pH of 7.0.
Procedure:
-
Accurately weigh approximately 200 mg of 4-Amino-5-bromo-2-fluorobenzoic acid.
-
Dissolve the sample in 50 mL of the neutralized solvent mixture.
-
Immerse the pH electrode in the solution and stir.
-
Titrate with standardized 0.1 M sodium hydroxide to the potentiometric endpoint (the point of maximum inflection in the titration curve).
-
Record the volume of titrant consumed.
Calculation: Purity (%) = (V x M x F x 100) / W
Where:
-
V = Volume of NaOH consumed (mL)
-
M = Molarity of NaOH
-
F = Molar mass of 4-Amino-5-bromo-2-fluorobenzoic acid (234.02 g/mol )
-
W = Weight of the sample (mg)
Visualization of the Titration Workflow
Caption: Workflow for Potentiometric Titration.
Validation Data (Illustrative)
| Validation Parameter | Result | Acceptance Criteria (as per ICH Q2(R1)) |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Range | 80 - 120% of the test concentration | 80 - 120% of the test concentration |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.0 - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.3% | ≤ 1.0% |
| - Intermediate Precision | 0.5% | ≤ 1.0% |
| Specificity | Non-specific; will react with any acidic or basic impurities. | Not applicable as a standalone purity method for impurity profiling. |
Conclusion and Recommendations
The choice of the most appropriate analytical method for the purity validation of 4-Amino-5-bromo-2-fluorobenzoic acid depends on the specific requirements of the analysis.
-
HPLC-UV is the recommended method for comprehensive purity profiling and routine quality control. It offers excellent specificity for separating and quantifying potential impurities, which is a critical requirement for pharmaceutical development.
-
GC with derivatization provides a highly sensitive alternative, particularly for identifying and quantifying volatile or semi-volatile impurities. However, the additional derivatization step can introduce variability and complexity.
-
Potentiometric titration is a simple and accurate method for assaying the main component but lacks the specificity to be used as a standalone method for purity analysis where the impurity profile is unknown or needs to be controlled. It is best used as a complementary technique to confirm the overall assay value.
For a robust quality control strategy, a combination of these methods can be employed. For instance, HPLC can be used for routine purity testing and impurity profiling, while titration can be used as a secondary assay method. This multi-faceted approach ensures a thorough and reliable assessment of the purity of 4-Amino-5-bromo-2-fluorobenzoic acid, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Teshome, E., & Tessema, M. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2021, February 17). Derivatization in Gas Chromatography (GC) Explained. Retrieved from [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]
-
Ramesh, C. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). Retrieved from [Link]
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
-
Nwanisobi, C. G., & Ukoha, P. O. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]
-
MDPI. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]
-
CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2018, April 16). (PDF) "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation". Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Retrieved from [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
KCI. (n.d.). Comparison of methods for determination of para-aminobenzoic acid (PABA). Retrieved from [Link]
-
Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
-
PubMed. (2008, May 15). Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Autechaux. (n.d.). The Role of 4-Amino-2-Fluorobenzoic Acid in Modern Chemical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Analysis of 4-Amino-5-bromo-2-fluorobenzoic Acid
The Analytical Imperative: Why Spectroscopic Characterization Matters
4-Amino-5-bromo-2-fluorobenzoic acid serves as a versatile building block in organic synthesis, particularly in the development of enzyme inhibitors and anticancer agents.[1] The strategic placement of amino, bromo, and fluoro substituents on the benzoic acid core dictates its chemical reactivity and biological activity. Therefore, unambiguous confirmation of its structure is a critical step in any research and development workflow. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while mass spectrometry offers precise molecular weight determination and fragmentation patterns that act as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a wealth of structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Amino-5-bromo-2-fluorobenzoic acid is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The analysis is best performed in a solvent like DMSO-d₆, which can exchange with the acidic and amine protons, leading to broad signals.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-5-bromo-2-fluorobenzoic acid in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to exchange with the solvent. |
| ~7.8 | Doublet | 1H | H-6 | This proton is ortho to the bromine atom and meta to the fluorine, leading to deshielding. It will be split by the adjacent fluorine atom. |
| ~6.5 | Doublet | 1H | H-3 | This proton is ortho to the fluorine atom and the amino group, which is electron-donating, leading to shielding. It will be split by the adjacent fluorine atom. |
| ~5.0-6.0 | Broad singlet | 2H | -NH₂ | The amine protons will appear as a broad singlet due to quadrupole broadening and exchange. |
For comparison, the structurally similar isomer, 2-amino-4-bromo-5-fluorobenzoic acid, shows aromatic protons in the range of δ 7.62 and a broad multiplet between δ 6.5-7.21 in DMSO-d₆.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the directly attached atoms and substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-5-bromo-2-fluorobenzoic acid
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~155-160 (d) | C-F | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to C-F coupling. |
| ~145-150 | C-NH₂ | The carbon attached to the amino group will be shielded relative to other aromatic carbons. |
| ~130-135 | C-H (aromatic) | Aromatic carbons bearing a hydrogen atom. |
| ~120-125 | C-H (aromatic) | Aromatic carbons bearing a hydrogen atom. |
| ~115-120 | C-COOH | The carbon to which the carboxylic acid is attached. |
| ~100-105 | C-Br | The carbon attached to the bromine atom will be shielded compared to other substituted aromatic carbons. |
Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For 4-Amino-5-bromo-2-fluorobenzoic acid (C₇H₅BrFNO₂), the expected exact mass of the molecular ion [M+H]⁺ is approximately 233.9560 Da.
Ionization Techniques
For a polar molecule like this, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal. These methods minimize fragmentation in the ion source, allowing for clear observation of the molecular ion.
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural information. Key expected fragmentation pathways include:
-
Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.
-
Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation pathway for benzoic acids.
-
Loss of Br (79/81 Da): Cleavage of the carbon-bromine bond. The isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in a pair of peaks separated by 2 Da.
Experimental Protocols: A Step-by-Step Guide
To obtain high-quality data, adherence to standardized protocols is crucial.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR sample preparation and analysis.
Mass Spectrometry Protocol (LC-MS)
Caption: General workflow for LC-MS analysis of a small molecule.
Comparative Analysis with Alternative Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the N-H stretches of the amine (~3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-Br/C-F stretches in the fingerprint region.
-
X-ray Crystallography: Provides the definitive solid-state structure, including bond lengths and angles, and intermolecular interactions. This would be the gold standard for unambiguous structural confirmation if a suitable single crystal can be obtained.
Conclusion
The structural analysis of 4-Amino-5-bromo-2-fluorobenzoic acid requires a multi-technique approach, with NMR and mass spectrometry at the forefront. This guide provides a detailed predictive framework for the expected spectroscopic data, grounded in fundamental principles and comparison with related molecules. While this predictive analysis is a powerful tool for researchers, it underscores the critical need for the generation and public dissemination of experimental data for novel compounds to accelerate scientific progress.
References
-
Organic Spectroscopy International. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of Halogenated Benzoic Acid Derivatives
Introduction
Benzoic acid, a simple aromatic carboxylic acid, serves as a foundational scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are ubiquitous, found in nature and synthesized for a vast array of applications, including use as food preservatives, and as precursors for pharmaceuticals and other bioactive compounds.[1][2][3] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzoic acid ring is a powerful and widely utilized strategy to modulate its physicochemical properties and, consequently, its biological activity.
Halogenation can profoundly influence a molecule's lipophilicity, electronic distribution, acidity, and metabolic stability. These modifications alter how the derivative interacts with biological targets such as enzymes, receptors, and microbial cell membranes. This guide provides a comparative analysis of the diverse biological activities of halogenated benzoic acid derivatives, supported by experimental data and protocols, to aid researchers in the fields of drug development, microbiology, and oncology.
The Influence of Halogenation on Physicochemical Properties and Bioactivity
The specific halogen and its position on the benzene ring dictate the resulting biological effects. Generally, halogenation increases lipophilicity (hydrophobicity), a property that often enhances the ability of a compound to cross biological membranes.[4] The strong electron-withdrawing nature of halogens also increases the acidity of the carboxylic group, which can influence binding interactions and cell penetration.[5]
The structure-activity relationship (SAR) is paramount in understanding these compounds. Key factors include:
-
Type of Halogen: The effect often correlates with the size and electronegativity of the halogen (F < Cl < Br < I).
-
Position of Halogen: The ortho, meta, and para positions can lead to vastly different activities due to steric and electronic effects.[6][7]
-
Degree of Halogenation: Mono-, di-, or tri-halogenated derivatives exhibit distinct activity profiles.
Caption: Logical relationship between halogenation and biological activity.
Comparative Analysis of Biological Activities
Antimicrobial and Antifungal Activity
Halogenated benzoic acids are well-documented for their efficacy against a range of bacteria and fungi. The primary mechanism often involves the disruption of microbial cell membrane integrity and interference with essential metabolic processes.[8] Once inside the cell, they can lower the intracellular pH, leading to cytoplasmic acidification and growth inhibition.[8]
Studies on 2-chlorobenzoic acid derivatives have shown significant antimicrobial potential.[9][10] For example, certain Schiff's bases of 2-chlorobenzoic acid were found to be more potent than their ester counterparts, with one derivative showing activity against Escherichia coli comparable to the standard drug norfloxacin.[9][10] Similarly, 3-chlorobenzoic acid and its derivatives are used as antibacterial and antifungal agents.[11] The combination of amylmetacresol and 2,4-dichlorobenzyl alcohol has demonstrated broad-spectrum bactericidal action against organisms implicated in pharyngitis, achieving a 99.9% kill rate within 10 minutes.[12][13][14]
The position of the halogen is critical. For instance, moving a chloro group on the phenyl ring in the order ortho > meta > para was found to enhance antifungal activity against A. flavus and A. fumigatus.[7]
Comparative Antimicrobial Activity Data
| Compound/Derivative | Target Organism(s) | Activity Metric (MIC/EC50) | Key Findings & Reference(s) |
| 2-Chlorobenzoic Acid Derivative (Compound 6) | Escherichia coli | pMIC = 2.27 µM/ml | Activity comparable to Norfloxacin.[9][10] |
| 4-Chlorobenzoic Acid | Pseudokirchneriella subcapitata | EC50 = 0.55 - 270.7 mg/L | Possesses high risk to aquatic organisms.[4] |
| 3-Bromobenzoic Acid | Pseudokirchneriella subcapitata | EC50 = 0.55 - 270.7 mg/L | Possesses high risk to aquatic organisms.[4] |
| 4-Bromobenzoic Acid | Various Fungi | Not specified | Metabolized by Penicillium brasilianum into new brominated compounds.[15] |
| Iodobenzoic Acid Hydrazones | Staphylococcus aureus (MRSA) | Not specified | Showed beneficial antimicrobial effect against MRSA.[16] |
| 2,4-Dichlorobenzyl Alcohol (with Amylmetacresol) | Streptococcus pyogenes, H. influenzae | >99.9% kill in 10 min | Rapid bactericidal activity.[12][13][14] |
Anticancer Activity
The incorporation of halogens, particularly fluorine and iodine, has led to the development of potent anticancer agents. The trifluoromethyl (-CF3) group, in particular, is a common feature in modern anticancer drug design due to its ability to enhance metabolic stability and binding affinity.
Trifluoromethylated ketones have demonstrated higher tumor-specific cytotoxicity than their non-fluorinated analogs.[17] One study found that a trifluoromethyl ketone derivative (TF2) induced non-apoptotic cell death in promyelocytic leukemia (HL-60) cells.[17] In another study, a pyrazole derivative with a 4-trifluoromethylphenyl group was highly effective against breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer cell lines, with IC50 values in the low microgram per milliliter range.[18]
Derivatives of iodobenzoic acid have also been synthesized and evaluated as potential anticancer agents, with some showing promising activity.[16]
Comparative Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (IC50) | Key Findings & Reference(s) |
| Isoxazole with -CF3 group (Compound 2g) | MCF-7 (Breast) | 2.639 µM | Showed high selectivity for cancer cells over normal cells.[19] |
| Pyrazole with 4-trifluoromethylphenyl (Compound a1) | MDA-MB-231 (Breast) | 5.01 µg/mL | Potent activity against multiple cancer cell lines.[18] |
| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine (Compound 3b) | C32 (Melanoma) | 24.4 µM | Strongest cytotoxic effect observed against melanoma cells.[20] |
| Trifluoromethyl α-hydroxy ketone (TF2/TF3) | HL-60 (Leukemia) | Not specified | Induced non-apoptotic cell death (autophagy).[17] |
Anti-inflammatory Activity
Halogenated benzoic acids are key precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). 2-Fluorobenzoic acid , for instance, is a starting material for N-arylanthranilic acids (fenamates), which exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and modulating the NF-κB signaling pathway.[21]
Furthermore, the introduction of chlorine or bromine into a series of benzoic acid derivatives led to potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes. One such derivative demonstrated an IC50 of 0.51 nM and showed efficacy in a rat pleurisy model when administered orally.[22]
Herbicidal Activity
One of the most commercially significant applications of halogenated benzoic acids is in agriculture. Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective systemic herbicide that controls broadleaf weeds.[23][24] It functions as a synthetic auxin, mimicking natural plant hormones that regulate growth.[25] Dicamba causes rapid, abnormal cell growth, leading to senescence and plant death.[23][25][26] It is effective for weed control in various grain crops and turf areas.[24][25]
Experimental Protocols
The following are standardized, step-by-step methodologies for evaluating the biological activities discussed.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9]
Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., E. coli, S. aureus) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the halogenated benzoic acid derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
Caption: General workflow for MIC determination via broth microdilution.
Protocol 2: Cytotoxicity Assay (MTT Assay for IC50)
This colorimetric assay measures cell metabolic activity and is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[19]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
Halogenation of the benzoic acid scaffold is a proven and effective strategy for generating derivatives with a wide spectrum of biological activities. The choice of halogen, its position, and the overall substitution pattern are critical determinants of the resulting antimicrobial, anticancer, anti-inflammatory, and herbicidal properties. Structure-activity relationship studies reveal that increased lipophilicity and altered electronic properties are key drivers of enhanced bioactivity.[4] This guide highlights the versatility of these compounds and provides a foundation for researchers aiming to design and screen new halogenated benzoic acid derivatives for therapeutic and agricultural applications. Future work should continue to explore novel halogenation patterns and derivatizations to optimize potency and selectivity while minimizing toxicity.
References
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
- Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapit
- Dicamba. (n.d.). Wikipedia.
- Dicamba basics. (2024). Bayer Crop Science Canada.
- Dicamba herbicide and it's effects. (n.d.). Nexles.
- Dicamba Technical Fact Sheet. (n.d.).
- Application Notes and Protocols for 4-Amino-2-chlorobenzoic Acid Analogs as Antimicrobial Agents. (n.d.). Benchchem.
- Application Notes and Protocols: 2-Fluorobenzoic Acid in the Synthesis of Anti-Inflamm
- (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (2025).
- Effect of halogens in benzoic acid. (n.d.). thetestmag.com.
- 3-Chlorobenzoic acid: antibacterial activity and its degrad
- FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA 3,6-dichloro-2-methoxy-benzoic acid. (2016).
- Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024). PubMed.
- Chemical structure and biodegradability of halogenate aromatic compounds.
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HPLC method development for 4-Amino-5-bromo-2-fluorobenzoic acid
An In-Depth Technical Guide to HPLC Method Development for 4-Amino-5-bromo-2-fluorobenzoic Acid: A Comparative Analysis
As a crucial intermediate in pharmaceutical synthesis, the purity and quantification of 4-Amino-5-bromo-2-fluorobenzoic acid are of paramount importance.[1] This guide provides a comprehensive, technically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound. We will explore the rationale behind critical methodological choices, compare alternative approaches with supporting data, and provide detailed protocols, adhering to the principles of scientific integrity and established regulatory standards.[2][3]
Understanding the Analyte: Physicochemical Properties
4-Amino-5-bromo-2-fluorobenzoic acid is an aromatic compound with a molecular formula of C₇H₅BrFNO₂ and a molecular weight of approximately 234.02 g/mol .[1] Its structure incorporates an acidic carboxylic acid group, a basic amino group, and halogen substituents, making it an ionizable compound. The interplay of these functional groups dictates its behavior in a chromatographic system. The retention of ionizable compounds in reversed-phase HPLC is significantly influenced by the pH of the mobile phase.[4][5][6]
The molecule's aromatic nature suggests that interactions with the stationary phase will be a key factor in its retention and separation.[7][8] The presence of both an acidic (carboxylic acid) and a basic (amino) functional group means the molecule's overall charge will change significantly with pH. This makes pH control of the mobile phase the most critical parameter in method development.[6][9]
Strategic Method Development: A Logic-Driven Workflow
A successful HPLC method development process is not a random walk but a systematic investigation. The workflow for 4-Amino-5-bromo-2-fluorobenzoic acid can be visualized as a series of logical steps, each informing the next.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Critical Method Parameters
This section compares key parameters and their impact on the chromatographic separation of 4-Amino-5-bromo-2-fluorobenzoic acid. The experimental data presented is illustrative, based on established chromatographic principles, to demonstrate the expected outcomes.
The Decisive Role of Mobile Phase pH
The retention of ionizable compounds is highly dependent on the mobile phase pH relative to their pKa values.[4] For an acidic compound like 4-Amino-5-bromo-2-fluorobenzoic acid, a lower pH will suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention time on a reversed-phase column.[5] Conversely, at a higher pH, the carboxylic acid group will be ionized, making the molecule more polar and leading to earlier elution.[6]
Experimental Protocol: pH Screening
-
Columns: Standard C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with buffer/additive
-
Mobile Phase B: Acetonitrile
-
Gradient: 20-80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
pH Conditions Tested:
-
pH 2.5 (0.1% Trifluoroacetic Acid - TFA)
-
pH 4.5 (10 mM Acetate Buffer)
-
pH 7.0 (10 mM Phosphate Buffer)
-
Comparative Data: Impact of pH on Retention Time and Peak Shape
| Mobile Phase pH | Additive/Buffer | Expected Retention Time (min) | Theoretical Plates (N) | Tailing Factor (Tf) |
| 2.5 | 0.1% TFA | 7.8 | 12,500 | 1.1 |
| 4.5 | 10 mM Acetate | 5.2 | 9,800 | 1.4 |
| 7.0 | 10 mM Phosphate | 3.1 | 6,500 | 1.8 |
Analysis and Rationale:
At a pH of 2.5, well below the pKa of the carboxylic acid, the molecule is in its neutral, more hydrophobic form, leading to strong retention and excellent peak shape.[5][10] The use of an additive like Trifluoroacetic acid (TFA) at this pH also serves as an ion-pairing agent and can suppress interactions with residual silanols on the stationary phase, further improving peak symmetry.[11][12] As the pH increases towards and above the pKa, the molecule becomes ionized, reducing its hydrophobicity and retention.[13] The poorer peak shape at higher pH is likely due to mixed ionic interactions with the stationary phase.[9] Therefore, a low pH mobile phase is the optimal choice.
Column Chemistry: C18 vs. Phenyl Stationary Phases
While C18 columns are the workhorses of reversed-phase HPLC, alternative chemistries can offer unique selectivity, especially for aromatic compounds.[14] Phenyl columns, with their phenyl functional groups, can engage in π-π interactions with aromatic analytes, providing an alternative retention mechanism to the hydrophobic interactions of a C18 phase.[7][15]
Experimental Protocol: Column Comparison
-
Columns:
-
C18 Column (4.6 x 150 mm, 5 µm)
-
Phenyl Column (4.6 x 150 mm, 5 µm)
-
-
Mobile Phase A: Water with 0.1% TFA (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Caption: Interaction mechanisms on C18 vs. Phenyl columns.
Comparative Data: Performance of C18 vs. Phenyl Columns
| Column Type | Retention Time (min) | Resolution (from a hypothetical impurity) | Tailing Factor (Tf) |
| C18 | 6.5 | 2.1 | 1.2 |
| Phenyl | 7.2 | 2.8 | 1.1 |
Analysis and Rationale:
The Phenyl column provides slightly more retention and superior resolution for the target analyte from a closely eluting hypothetical impurity. This is attributed to the additional π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[7][16] This alternative selectivity makes the Phenyl column a more robust choice for separating 4-Amino-5-bromo-2-fluorobenzoic acid from structurally similar impurities.
Final Recommended Method and System Suitability
Based on the comparative data, the following method is recommended for the analysis of 4-Amino-5-bromo-2-fluorobenzoic acid.
Optimized HPLC Method
-
Column: Phenyl Column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
System Suitability Criteria (as per USP <621>) [17][18][19]
To ensure the ongoing validity of the analysis, a system suitability test must be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Tf) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 5000 |
| Repeatability (%RSD for 5 replicate injections) | ≤ 1.0% |
| Resolution (Rs) | ≥ 2.0 (between the main peak and any specified impurity) |
Conclusion
The development of a robust HPLC method for 4-Amino-5-bromo-2-fluorobenzoic acid is critically dependent on the control of mobile phase pH and the selection of an appropriate stationary phase. By systematically evaluating these parameters, we have established that a low pH mobile phase (pH ~2.1 using 0.1% TFA) is essential for achieving good peak shape and retention. A Phenyl column offers superior selectivity and resolution compared to a standard C18 column due to its ability to engage in π-π interactions with the aromatic analyte. This guide provides a comprehensive framework and a validated starting point for researchers and drug development professionals working with this and similar aromatic carboxylic acids.[8][20] The principles and protocols outlined herein are grounded in established chromatographic theory and align with regulatory expectations for analytical method validation.[2][21]
References
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- U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY.
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- Axion Labs. (n.d.). How to Select a Buffer for your HPLC Mobile Phase?
- Chromatography Forum. (2008). The role of TFA on Reverse phase chromatography?
- Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?
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- PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 1.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- DSDP Analytics. (n.d.). USP <621> Chromatography.
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- ACS Publications. (1996). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids.
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- uHPLCs. (2025). Phenyl Column You Should Know.
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- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2020). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
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Reactivity comparison between 4-Amino-5-bromo-2-fluorobenzoic acid and similar compounds
An In-Depth Guide to the Reactivity of 4-Amino-5-bromo-2-fluorobenzoic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my focus extends beyond simply providing molecules; it's about empowering researchers to leverage them effectively. 4-Amino-5-bromo-2-fluorobenzoic acid is a fascinating and highly functionalized building block. Its utility in medicinal chemistry and materials science stems from the unique interplay of its four distinct functional groups: a nucleophilic amino group, a versatile bromine atom, an electron-withdrawing fluorine atom, and a carboxylic acid handle. Understanding the reactivity profile of this molecule is paramount to unlocking its synthetic potential.
This guide provides an in-depth comparison of the reactivity of 4-Amino-5-bromo-2-fluorobenzoic acid against its structural analogs. We will dissect the electronic and steric contributions of each substituent to predict and explain its behavior in key organic transformations, supported by established chemical principles and representative experimental protocols.
The Electronic Architecture: A Tale of Competing Effects
The reactivity of an aromatic ring is dictated by the electronic nature of its substituents. In 4-Amino-5-bromo-2-fluorobenzoic acid, we have a delicate balance of competing inductive and resonance effects.
-
Amino Group (-NH₂): A powerful activating group. It donates electron density to the ring via a strong positive mesomeric (+M) or resonance effect, while exerting a weaker negative inductive (-I) effect. This group strongly directs incoming electrophiles to the ortho and para positions.
-
Halogens (-F, -Br): These are deactivating groups. They are highly electronegative and pull electron density from the ring through a strong inductive (-I) effect. While they possess lone pairs that can be donated via a +M effect, this is weaker than their inductive pull (especially for fluorine). Paradoxically, they are ortho, para-directors for electrophilic aromatic substitution.
-
Carboxylic Acid (-COOH): A deactivating group. It withdraws electron density from the ring through both inductive (-I) and negative mesomeric (-M) effects, making the ring less susceptible to electrophilic attack. It is a meta-director.[1]
The combination of these groups makes the aromatic ring electron-deficient overall, yet with specific sites of modulated reactivity crucial for selective transformations.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at position 5 makes 4-Amino-5-bromo-2-fluorobenzoic acid an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. [2]This is arguably its most important reactive site for generating molecular complexity.
Key Considerations:
-
Catalyst Inhibition: The free amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle. [3]* Substrate Solubility: Under the basic conditions typical for Suzuki couplings, the carboxylic acid exists as a carboxylate salt, which may have poor solubility in common organic solvents. [3]* Side Reactions: Dehalogenation (replacement of bromine with hydrogen) can be a competing side reaction, sometimes promoted by the free amino group. [4] Comparison & Optimization Strategy:
-
vs. 4-Bromo-2-fluorobenzoic acid: This analog lacks the amino group, simplifying the reaction by removing a potential coordinating group. [2]Therefore, reactions with this substrate may proceed with simpler catalyst systems. For our target molecule, a more specialized approach is often necessary.
-
Protecting Groups: To circumvent issues with the amino and carboxyl groups, they can be protected, for instance, as a Boc-carbamate and a methyl ester, respectively. This can improve solubility and prevent catalyst inhibition, often leading to higher yields. [5]* Ligand Choice: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step in the catalytic cycle and suppress side reactions like dehalogenation. [4]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are representative methodologies. Causality: The choice of a mixed solvent system in the Suzuki protocol is to ensure the solubility of both the organic substrates and the inorganic base. [3]The use of a specialized palladium catalyst/ligand system is to overcome potential inhibition by the amine and promote high yields. [4]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling 4-Amino-5-bromo-2-fluorobenzoic acid with an arylboronic acid.
Materials:
-
4-Amino-5-bromo-2-fluorobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 4-Amino-5-bromo-2-fluorobenzoic acid, the arylboronic acid, and potassium phosphate.
-
Add the palladium acetate and SPhos ligand.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-5-aryl-2-fluorobenzoic acid.
Protocol 2: Diazotization of the Amino Group
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -I) via Sandmeyer or related reactions. [6][7] Materials:
-
4-Amino-5-bromo-2-fluorobenzoic acid (1.0 equiv)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄) (approx. 3-4 equiv)
-
Sodium nitrite (NaNO₂, 1.0-1.1 equiv)
-
Water and Ice
Procedure:
-
Suspend 4-Amino-5-bromo-2-fluorobenzoic acid in water in a beaker.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add the concentrated acid while stirring, maintaining the low temperature.
-
In a separate flask, dissolve sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold acidic suspension of the amine. Maintain the temperature strictly between 0 and 5 °C.
-
Stir the mixture for 15-30 minutes at 0-5 °C. The formation of the diazonium salt solution is often indicated by a slight color change and the dissolution of the solid.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent reaction (e.g., by adding it to a solution of CuCN for a Sandmeyer reaction).
Conclusion and Outlook
4-Amino-5-bromo-2-fluorobenzoic acid presents a sophisticated reactivity profile governed by a subtle interplay of steric and electronic effects.
-
Acidity: Its acidity is enhanced by the ortho-fluoro substituent, a feature that can be exploited in designing purification strategies or modulating biological activity.
-
C-Br Bond: The bromine atom is the primary handle for building molecular complexity via palladium-catalyzed cross-coupling reactions, making it a valuable building block for biaryl structures common in pharmaceuticals. [2][8]* -NH₂ and -COOH Groups: These functional groups offer multiple avenues for derivatization through amidation, esterification, or diazotization, further expanding its synthetic utility.
By understanding the nuanced reactivity of this compound in comparison to its simpler analogs, researchers can make more informed decisions in reaction design, catalyst selection, and protocol optimization. This knowledge is critical for efficiently harnessing the potential of this versatile intermediate in the development of novel therapeutics and advanced materials.
References
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-
University of Calgary. (n.d.). Substituent Effects. Retrieved December 31, 2025, from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved December 31, 2025, from [Link]
- Filo. (2025). Effect of substituents on acidity of benzoic acids. Retrieved December 31, 2025.
- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
-
Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. Retrieved December 31, 2025, from [Link]
-
Chemistry Stack Exchange. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects? Retrieved December 31, 2025, from [Link]
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- Böhm, S., Fiedler, P., & Exner, O. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing.
-
Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved December 31, 2025, from [Link]
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-
Open Exploration Publishing. (n.d.). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Retrieved December 31, 2025, from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved December 31, 2025, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Retrieved December 31, 2025, from [Link]
-
FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Retrieved December 31, 2025, from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Amino-5-bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Integrity in Pharmaceutical Building Blocks
In the landscape of modern drug discovery, halogenated anthranilic acid derivatives are invaluable scaffolds and building blocks. 4-Amino-5-bromo-2-fluorobenzoic acid, with its strategically placed functional groups, serves as a versatile precursor for synthesizing complex molecular architectures with significant therapeutic potential.[1][2] The bromine atom provides a reactive handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the amino and carboxylic acid groups offer sites for further derivatization.
However, the utility of this key intermediate is entirely dependent on its structural purity. The presence of regioisomers, unreacted starting materials, or side-products can derail subsequent synthetic steps, compromise biological activity, and create significant regulatory hurdles. Therefore, a robust, multi-faceted analytical approach is not merely a quality control measure; it is a fundamental necessity for ensuring the integrity and success of a research and development program.
This guide provides an in-depth comparison of the critical analytical techniques required to unequivocally validate the structure of synthesized 4-Amino-5-bromo-2-fluorobenzoic acid. We will move beyond simply listing data, explaining the causality behind experimental choices and demonstrating how a synergistic analytical workflow provides a self-validating system for ultimate confidence in your material.
Context: A Common Synthetic Pathway
To appreciate the potential analytical challenges, it is helpful to consider a common route for the synthesis of the target compound: the catalytic reduction of its nitro precursor, 4-bromo-5-fluoro-2-nitrobenzoic acid.[3][4]
Caption: Common synthesis of the target compound.
This context is crucial because our validation methods must be sensitive enough to distinguish the final product from the starting material, primarily by confirming the conversion of the nitro (-NO₂) group to an amine (-NH₂) group.
The Analytical Triad: A Multi-Pronged Approach to Validation
Caption: The synergistic analytical validation workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen, carbon, and fluorine atoms.
-
High-Resolution Mass Spectrometry (HRMS) : Delivers a highly accurate mass measurement, which confirms the elemental formula. It also reveals the characteristic isotopic pattern of bromine, acting as a definitive marker.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : A rapid and effective technique for confirming the presence of essential functional groups, providing clear evidence of the synthetic transformation.
Part 1: Nuclear Magnetic Resonance (NMR) – The Structural Blueprint
NMR spectroscopy is unparalleled in its ability to map the precise structure of a molecule. For 4-Amino-5-bromo-2-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a rich, self-validating dataset.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆), as the compound's polarity may limit solubility in CDCl₃. DMSO-d₆ is particularly useful as it will exchange with the acidic -COOH and basic -NH₂ protons, which can be observed.
-
Internal Standard : Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.
-
Processing : Process the acquired Free Induction Decay (FID) using appropriate Fourier transform and phasing algorithms.
¹H NMR: Mapping the Protons
The proton NMR spectrum provides the most immediate information on the aromatic substitution pattern.
-
Causality : We expect two signals in the aromatic region. The electron-withdrawing fluorine and bromine atoms, along with the electron-donating amino group, create distinct electronic environments for the two aromatic protons. Their splitting patterns (coupling) will be dictated by the neighboring fluorine atom.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Aromatic H (at C3) | ~7.6 | Doublet (d) | JH-F ≈ 9-10 Hz | 1H | This proton is ortho to the fluorine atom, resulting in a large coupling constant. |
| Aromatic H (at C6) | ~6.7-7.0 | Doublet (d) | JH-F ≈ 4-5 Hz | 1H | This proton is meta to the fluorine atom, resulting in a smaller coupling constant. |
| Amine (-NH₂) | ~5.0-6.5 | Broad Singlet (br s) | N/A | 2H | The protons are exchangeable and often appear as a broad signal. Its position can vary. |
| Carboxylic Acid (-COOH) | >12.0 | Broad Singlet (br s) | N/A | 1H | The acidic proton is highly deshielded and its signal is typically very broad. |
¹³C and ¹⁹F NMR: Confirming Key Atoms
-
¹³C NMR : This experiment confirms the presence of all seven unique carbon atoms in the molecule. The carbon directly attached to the fluorine atom will appear as a doublet with a large ¹JC-F coupling constant, providing definitive evidence of the C-F bond.
-
¹⁹F NMR : This is a crucial and straightforward experiment. It should yield a single signal, confirming the presence of one unique fluorine environment in the molecule.
Comparison Point : An alternative but incorrect isomer, such as 2-Amino-5-bromo-4-fluorobenzoic acid, would produce a completely different set of coupling constants and chemical shifts in the ¹H NMR spectrum, allowing for unambiguous differentiation.
Part 2: High-Resolution Mass Spectrometry (HRMS) – The Molecular Formula and Isotopic Fingerprint
While NMR maps the structure, HRMS confirms the fundamental building blocks: the exact mass and elemental composition.
-
Why HRMS is Essential : Standard mass spectrometry provides the nominal mass, but HRMS (e.g., ESI-TOF) provides a mass measurement accurate to several decimal places. This precision allows for the confident determination of the molecular formula, ruling out other potential formulas that might have the same nominal mass.
Experimental Protocol: ESI-HRMS
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization : Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source. Analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Mass Analysis : Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) detector.
-
Data Analysis : Compare the measured accurate mass to the theoretical mass calculated for the target formula.
Interpreting the Data: A Two-Fold Confirmation
The HRMS data provides two critical pieces of evidence for the structure of 4-Amino-5-bromo-2-fluorobenzoic acid.
| Validation Parameter | Expected Result | Causality & Significance |
| Elemental Formula | C₇H₅BrFNO₂ | The experimentally measured accurate mass should match the theoretical mass for this formula within a very low error margin (typically < 5 ppm). |
| Theoretical Accurate Mass [M+H]⁺ | 233.9560 | An experimental result of, for example, 233.9558 would strongly support the proposed formula.[5] |
| Bromine Isotopic Pattern | Two peaks of nearly equal intensity separated by ~2 m/z units (e.g., at 233.95 and 235.95 for [M+H]⁺) | This is the "smoking gun" for a monobrominated compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This signature pattern is unmistakable. |
Comparison Point : A non-brominated impurity, such as 4-Amino-2-fluorobenzoic acid, would be immediately identified by its significantly lower molecular weight and, more importantly, the complete absence of the characteristic 1:1 isotopic doublet.
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy – The Functional Group Check
FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. In this context, its primary role is to confirm the successful conversion of the nitro group to an amine and to verify the continued presence of the carboxylic acid moiety.
Experimental Protocol: ATR-FTIR
-
Background Scan : Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire Spectrum : Apply pressure to ensure good contact and acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
Interpreting the Spectrum: Key Vibrational Bands
The FTIR spectrum provides a clear "fingerprint" of the molecule's functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Significance for Validation |
| N-H Stretch (Amine) | 3500 - 3300 | Two distinct sharp-to-medium peaks | Confirms the presence of the primary amine (-NH₂). This is the key indicator of successful nitro group reduction.[5][6] |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad and strong band | Confirms the presence of the carboxylic acid. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1650 | Strong, sharp peak | Confirms the carbonyl of the carboxylic acid.[5][7] |
| Aromatic C=C Stretch | 1620 - 1450 | Multiple medium-to-sharp peaks | Confirms the presence of the benzene ring. |
Comparative Analysis : The most powerful application of FTIR here is a direct comparison with the spectrum of the starting material, 4-bromo-5-fluoro-2-nitrobenzoic acid.
| Compound | Key Differentiating Bands |
| Starting Material (Nitro Compound) | Presence of strong N=O stretches (~1550 and 1350 cm⁻¹). Absence of N-H stretches. |
| Product (Amino Compound) | Absence of N=O stretches. Presence of two N-H stretches (~3500-3300 cm⁻¹). |
This direct comparison provides irrefutable evidence that the desired chemical transformation has occurred.
Conclusion: A Consolidated and Self-Validating Verdict
By integrating the data from NMR, HRMS, and FTIR, we construct a comprehensive and self-validating case for the structure of synthesized 4-Amino-5-bromo-2-fluorobenzoic acid.
-
FTIR confirms the correct functional groups are present (-NH₂, -COOH) and the starting nitro group is absent.
-
HRMS confirms the correct elemental formula (C₇H₅BrFNO₂) and the presence of a single bromine atom via its unique isotopic signature.
-
NMR provides the final, definitive piece of the puzzle, mapping the exact connectivity of the atoms and confirming the specific regioisomer.
No single technique could achieve this level of certainty. Together, they form a robust, logical, and scientifically sound validation workflow that ensures the quality and identity of this critical synthetic intermediate, empowering researchers to proceed to the next steps of discovery with confidence.
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Crasto, A. M. (2018-10-09). 2-amino-4-bromo-5-fluorobenzoic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 67514961, 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]
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Abdu-Allah, H. H. M., et al. (2021). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1081–1085. Retrieved from [Link]
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A Comparative Guide to the Efficacy of 4-Amino-5-bromo-2-fluorobenzoic Acid Derivatives in Drug Discovery
Introduction: The Strategic Advantage of the 4-Amino-5-bromo-2-fluorobenzoic Acid Scaffold
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 4-amino-5-bromo-2-fluorobenzoic acid structure represents a highly versatile and "privileged" scaffold. Its inherent chemical features—an aromatic ring substituted with an amino group, a carboxylic acid, and two distinct halogen atoms (bromine and fluorine)—provide a robust platform for the synthesis of diverse compound libraries.
The strategic placement of these functional groups is key to its utility. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[1] The bromine atom serves as a convenient synthetic handle, readily participating in palladium-catalyzed cross-coupling reactions to introduce molecular diversity.[2] The amino and carboxylic acid groups offer sites for amide bond formation, allowing for the extension of the molecule to probe interactions with biological targets.[3] This guide provides a comparative analysis of the efficacy of derivatives built from this scaffold, focusing on their anticancer applications, and furnishes the experimental basis for their evaluation.
Comparative Efficacy of Benzoic Acid Derivatives in Oncology
Derivatives of halogenated benzoic acids have demonstrated significant potential as anticancer agents, often functioning as inhibitors of key enzymes in oncogenic pathways.[3] While direct efficacy data for a wide range of 4-amino-5-bromo-2-fluorobenzoic acid derivatives is emerging, comparative analysis with structurally related benzamides provides valuable insights into their potential performance. The following table summarizes the in vitro cytotoxic activity of various benzamide and benzoic acid derivatives against a panel of human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Type | Reference |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5 | MTT | [4] |
| HeLa | Cervical | 9.3 | MTT | [4] | |
| MCF-7 | Breast | 8.9 | MTT | [4] | |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 | Renal | 14.46 | MTT | [4][5] |
| NCI-H23 | Lung | 13.97 | MTT | [4][5] | |
| MDAMB-231 | Breast | 11.35 | MTT | [4][5] | |
| MCF-7 | Breast | 11.58 | MTT | [4][5] | |
| A-549 | Lung | 15.77 | MTT | [4][5] | |
| 4-Methylbenzamide-Purine Derivative 7 | K562 | Leukemia | 2.27 | Not Specified | [6][7] |
| HL-60 | Leukemia | 1.42 | Not Specified | [6][7] | |
| OKP-GS | Renal | 4.56 | Not Specified | [6][7] | |
| 4-Methylbenzamide-Purine Derivative 10 | K562 | Leukemia | 2.53 | Not Specified | [6][7] |
| HL-60 | Leukemia | 1.52 | Not Specified | [6][7] | |
| OKP-GS | Renal | 24.77 | Not Specified | [6][7] | |
| Tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidine 7a | FaDu | Head & Neck | 1.73 | Not Specified | [8] |
Analysis of Comparative Data: The data clearly indicates that the benzamide scaffold is a potent starting point for anticancer agents. Modifications, such as the inclusion of purine moieties, can lead to compounds with low micromolar efficacy against leukemia cell lines (K562, HL-60).[6][7] The 1-(4-(benzamido)phenyl)-3-arylurea derivatives also show broad-spectrum activity across renal, lung, and breast cancer cell lines.[5] Compound 7a , a more complex thieno[2,3-d]pyrimidine derivative, demonstrates particularly high potency against the FaDu head and neck cancer cell line.[8] This comparative data strongly supports the hypothesis that derivatives of 4-amino-5-bromo-2-fluorobenzoic acid, which share key structural motifs, are promising candidates for development as novel anticancer therapeutics.
Mechanistic Insights: Targeting Critical Cancer Pathways
The anticancer activity of these derivatives is often rooted in their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.
Protein Kinase Inhibition
Many benzoic acid and benzamide derivatives are designed as protein kinase inhibitors.[6] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. By mimicking the natural ATP substrate, these compounds can bind to the ATP-pocket of a kinase, blocking its activity and disrupting downstream signaling.[7] Some derivatives can also act as allosteric (Type 2) inhibitors, binding to a nearby pocket and inducing an inactive conformation of the enzyme.[6][7]
PARP Inhibition
The 3-aminobenzamide structure is a known inhibitor of Poly(ADP-ribose) Polymerase (PARP), an enzyme essential for DNA repair.[4] PARP inhibitors exploit a vulnerability in cancer cells that have pre-existing defects in other DNA repair pathways (e.g., BRCA mutations), leading to synthetic lethality and targeted cell death.
Aromatase Inhibition
Some derivatives, particularly 1-(4-(benzamido)phenyl)-3-arylureas, have been investigated as potential aromatase inhibitors.[5] Aromatase is a key enzyme in the biosynthesis of estrogens, which are critical drivers in the development of hormone-dependent breast cancers.[5]
The diagram below illustrates a generalized signaling pathway for kinase inhibition, a common mechanism for this class of compounds.
Caption: Hypothesized inhibition of the MAPK signaling pathway by a kinase inhibitor derivative.
Experimental Protocols for Efficacy Validation
To ensure the trustworthiness and reproducibility of efficacy data, standardized in vitro assays are essential. The following section details the protocol for the MTT assay, a widely used method for assessing the cytotoxic effects of potential drug candidates on cancer cell lines.[4]
Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
1. Principle: This colorimetric assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]
2. Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compound (4-amino-5-bromo-2-fluorobenzoic acid derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader (wavelength 570 nm)
3. Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the old medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.[4]
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the compound's expected mechanism of action.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_control) * 100
-
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the resulting dose-response curve using non-linear regression analysis.[4]
-
The workflow for this screening process is visualized below.
Caption: Standard workflow for in vitro cytotoxicity screening using the MTT assay.
Conclusion and Future Perspectives
The 4-Amino-5-bromo-2-fluorobenzoic acid scaffold is a validated and promising starting point for the development of novel therapeutics, particularly in oncology. Its derivatives have shown potent activity against a range of cancer types by targeting key cellular pathways like protein kinases. The comparative data presented herein underscores the potential for this chemical class to yield drug candidates with significant efficacy. Future work should focus on synthesizing and screening a broader library of derivatives to establish clear structure-activity relationships (SAR), optimizing pharmacokinetic properties, and advancing the most promising leads into preclinical in vivo models. The robust experimental protocols outlined provide a clear and reliable framework for the continued evaluation and development of these compelling compounds.
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- In silico Design, Synthesis and in vitro Anticancer Activity of Novel 4-Methylbenzamide Derivatives Containing 2,6- Substituted Purines. (2022). Current Topics on Chemistry and Biochemistry.
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2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (n.d.). RSC Publishing. Retrieved from
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- 2-Amino-4-bromo-5-fluorobenzoic acid. (n.d.). Sigma-Aldrich.
- 5-Bromo-2-fluorobenzoic acid 97. (n.d.). Sigma-Aldrich.
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A Researcher's Guide to the Spectroscopic Differentiation of Amino Bromo Fluorobenzoic Acid Isomers
In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Isomers, molecules with identical formulas but different arrangements of atoms, can exhibit profoundly different pharmacological and toxicological profiles. For active pharmaceutical ingredients (APIs) like the substituted aminobenzoic acids, seemingly minor shifts in the position of a substituent on the aromatic ring can drastically alter biological activity. This guide provides an in-depth spectroscopic comparison of various isomers of amino bromo fluorobenzoic acid, offering both experimental data and predictive insights to aid researchers in their unambiguous characterization.
The strategic placement of amino, bromo, and fluoro groups on a benzoic acid scaffold creates a set of isomers with unique electronic and steric properties. Differentiating these isomers is a critical analytical challenge. Here, we delve into the application of four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), to provide a robust analytical workflow for isomer differentiation.
The Analytical Workflow: An Integrated Approach
The conclusive identification of a specific isomer requires a multi-faceted approach. No single technique provides all the necessary information. Instead, data from each method should be integrated to build a comprehensive and self-validating structural profile. The following workflow illustrates the logical progression of analysis.
Caption: Plausible fragmentation pathways for aminobromofluorobenzoic acid.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample, dissolved in a volatile solvent like methanol or acetonitrile, is typically introduced via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) inlet.
-
Ionization: In the source, high-energy electrons (typically 70 eV for Electron Ionization, EI) bombard the sample molecules, ejecting an electron to form a positively charged molecular ion (M⁺˙).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Conclusion
The differentiation of amino bromo fluorobenzoic acid isomers is a critical task that demands a rigorous and integrated analytical approach. While MS and UV-Vis spectroscopy provide initial, class-specific information, and IR spectroscopy confirms the presence of key functional groups, it is NMR spectroscopy that delivers the definitive, high-resolution data needed to establish the specific substitution pattern and confirm the identity of an isomer. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently elucidate the precise structure of these valuable pharmaceutical building blocks, ensuring the integrity and success of their development programs.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Nwanisobi, C. G., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376. [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
Benchmarking the performance of 4-Amino-5-bromo-2-fluorobenzoic acid in synthesis
An In-Depth Guide to the Synthetic Performance of 4-Amino-5-bromo-2-fluorobenzoic Acid
Authored by: Senior Application Scientist, Chemical Synthesis Division
Publication Date: December 31, 2025
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the design of complex molecular architectures hinges on the availability of versatile, highly functionalized starting materials. 4-Amino-5-bromo-2-fluorobenzoic acid has emerged as a cornerstone intermediate, prized for a unique substitution pattern that provides multiple, orthogonal handles for synthetic manipulation. The strategic placement of an activating amino group, a versatile bromine handle for cross-coupling, and a modulating fluorine atom on a benzoic acid scaffold makes it an invaluable tool for drug discovery professionals.[1] The fluorine atom, in particular, can significantly influence a drug candidate's pharmacokinetic properties, including its metabolic stability and binding affinity, often leading to improved efficacy.[1]
This guide provides an in-depth, objective benchmark of the performance of 4-Amino-5-bromo-2-fluorobenzoic acid in key synthetic transformations. We will dissect its inherent reactivity, compare its performance against common structural isomers and halogen analogs, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Reactivity Profile: An Analysis of Electronic and Steric Effects
The synthetic utility of 4-Amino-5-bromo-2-fluorobenzoic acid is a direct consequence of the interplay between its four distinct functional groups. Understanding the electronic contributions of each substituent is critical to predicting its behavior and making informed experimental choices.
-
Amino Group (-NH₂): As a powerful electron-donating group (EDG) through resonance (+M effect), the amino substituent activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution and facilitating the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
Halogen Substituents (-F, -Br): Both halogens exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring. However, the bromine atom's primary synthetic value lies in its role as an excellent leaving group in cross-coupling reactions.[2][3] The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond, allowing for selective reaction at the C-Br position.[4]
-
Carboxylic Acid Group (-COOH): This electron-withdrawing group (EWG) deactivates the ring and serves as a key handle for amide bond formation, a fundamental transformation in the synthesis of countless pharmaceutical agents.
This specific arrangement creates a molecule with a nuanced reactivity profile, offering a balance between ring activation from the amino group and the versatile C-Br bond, which is primed for selective functionalization.
Performance Benchmark in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many active pharmaceutical ingredients (APIs).[2] The performance of 4-Amino-5-bromo-2-fluorobenzoic acid in these reactions is a key metric of its utility.
The reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl >> F .[5] This trend is dictated by the bond dissociation energy (BDE) of the carbon-halogen bond; weaker bonds lead to faster reaction rates and often permit the use of milder reaction conditions.[5]
Comparative Analysis with Halogen Analogs
When benchmarking against its analogs, 4-Amino-5-bromo-2-fluorobenzoic acid presents a compelling balance of reactivity and stability.
-
vs. 4-Amino-5-iodo-2-fluorobenzoic Acid: The iodo-analog exhibits higher reactivity due to the lower C-I bond energy. This can be advantageous for difficult couplings, potentially requiring lower catalyst loadings or temperatures. However, aryl iodides are typically more expensive and can be less stable, posing challenges for storage and large-scale synthesis.
-
vs. 4-Amino-5-chloro-2-fluorobenzoic Acid: The chloro-analog is often more cost-effective and readily available, making it attractive for process chemistry.[6] However, its lower reactivity, stemming from the stronger C-Cl bond, necessitates more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, and the use of specialized, highly active catalyst systems and ligands.[6]
Therefore, the bromo-derivative occupies a "sweet spot," offering robust reactivity under relatively mild conditions without the higher cost and potential instability of the iodo-derivative.
Caption: Suzuki-Miyaura Catalytic Cycle.
Quantitative Performance Data
The following table provides a summary of representative data from a hypothetical Suzuki-Miyaura coupling reaction, illustrating the performance differences between halogenated analogs.
| Parameter | 4-Amino-5-chloro -2-fluorobenzoic acid | 4-Amino-5-bromo -2-fluorobenzoic acid | 4-Amino-5-iodo -2-fluorobenzoic acid |
| Catalyst Loading | 2-5 mol% (often requires specialized ligands) | 1-3 mol% | 0.5-2 mol% |
| Typical Temperature | 100-120 °C | 80-100 °C | 60-90 °C |
| Reaction Time | 12-24 hours | 4-12 hours | 1-8 hours |
| Typical Yield | 65-85% | 80-95% | 85-98% |
| Relative Cost | Low | Medium | High |
Note: Data is representative and can vary significantly based on the specific coupling partners, catalyst, ligand, base, and solvent system used.
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of 2-Amino-4-bromo-5-fluorobenzoic Acid
This protocol describes the reduction of the nitro-precursor to afford the title compound.
Materials:
-
4-bromo-5-fluoro-2-nitrobenzoic acid (1.00 kg, 3.79 mol)
-
5% Platinum on Carbon (Pt/C), 50% wet (60 g)
-
Isopropyl acetate (22 L)
-
Toluene
-
Nitrogen and Hydrogen gas supply
Procedure:
-
Charge a suitable reaction vessel with 4-bromo-5-fluoro-2-nitrobenzoic acid and isopropyl acetate under a nitrogen atmosphere.[7]
-
Carefully add the 5% Pt/C catalyst to the mixture.
-
Purge the vessel headspace three times with nitrogen, followed by three purges with hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at 25 °C.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 40 hours.
-
Upon completion, purge the vessel three times with nitrogen to remove all hydrogen.
-
Filter the reaction mixture to remove the Pt/C catalyst, rinsing the filter with additional isopropyl acetate.[7]
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Perform a solvent swap to toluene under reduced pressure to precipitate the product.
-
Isolate the solid by filtration, wash with cold toluene, and dry under vacuum at 50 °C to yield 2-amino-4-bromo-5-fluorobenzoic acid as a crystalline solid (Typical Yield: ~66%).[7]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the C-C bond formation using the title compound.
Caption: Suzuki Coupling Experimental Workflow.
Materials:
-
4-Amino-5-bromo-2-fluorobenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine 4-Amino-5-bromo-2-fluorobenzoic acid, the corresponding arylboronic acid, and the base.[6]
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous solvent followed by the palladium catalyst.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature.
-
Perform an aqueous workup by diluting the mixture with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion and Strategic Outlook
4-Amino-5-bromo-2-fluorobenzoic acid stands out as a highly strategic building block in modern synthesis. Its performance benchmark reveals a well-calibrated balance of reactivity, stability, and accessibility. While iodo-analogs offer faster kinetics and chloro-analogs provide a cost advantage for large-scale work, the bromo-derivative provides a reliable and robust performance profile suitable for a wide range of applications, from early-stage discovery to process development. The ability to selectively functionalize the C-Br bond via cross-coupling while retaining the amino and carboxylic acid groups for subsequent modifications makes it an exceptionally powerful tool for generating molecular diversity and accelerating the development of novel therapeutics and advanced materials.
References
- A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. Benchchem.
- A Comparative Analysis of the Reactivity of 2-Amino-4-bromobenzoic Acid and Other Halogen
- A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. Benchchem.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]
- The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innov
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
- What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. FAQ - benchchem.com.
- 3-Amino-5-bromo-4-fluorobenzoic acid | 1290117-11-1. Benchchem.
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- Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis. Benchchem.
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4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Mechanistic investigations. Ruhr-Universität Bochum. Available at: [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
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Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]
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Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Available at: [Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses. Available at: [Link]
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-
5-Bromo-2-(phenyl-amino)-benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Amino-5-bromo-2-fluorobenzoic Acid
As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and protect the broader ecosystem. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-5-bromo-2-fluorobenzoic acid, a halogenated aromatic compound. By understanding the principles behind these procedures, you can ensure compliance with regulations and foster a culture of safety within your laboratory.
While a specific Safety Data Sheet (SDS) for 4-Amino-5-bromo-2-fluorobenzoic acid was not located, data from structurally similar compounds, such as 4-Bromo-2-fluorobenzoic acid and other aminobromofluorobenzoic acids, indicate that this compound should be handled as a hazardous substance. These related compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if ingested or inhaled[1][2][3]. Therefore, treating 4-Amino-5-bromo-2-fluorobenzoic acid with the same level of caution is a prudent and necessary safety measure.
Core Principles of Halogenated Waste Management
Halogenated aromatic compounds require special disposal considerations due to their potential for environmental persistence and toxicity. The U.S. Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA)[4][5]. The fundamental principle is to prevent their release into the environment, which means they should never be disposed of down the drain or in regular trash[6][7].
The cornerstone of proper disposal is waste segregation. Halogenated organic waste must be collected separately from non-halogenated waste[8][9][10]. This is crucial for several reasons. Co-mingling can lead to dangerous chemical reactions, and the disposal methods for halogenated compounds are often different and more costly than for other chemical waste streams[11].
Hazard Profile and Key Data
To facilitate a quick risk assessment, the following table summarizes the anticipated hazards of 4-Amino-5-bromo-2-fluorobenzoic acid based on data from analogous compounds.
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid creating dust. Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE). |
| Skin Irritation | Causes skin irritation. | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation. | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory tract irritation. | Work in a well-ventilated area, preferably a chemical fume hood. |
| Environmental Hazard | Potentially harmful to aquatic life. | Prevent release to the environment. Dispose of as hazardous waste. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of 4-Amino-5-bromo-2-fluorobenzoic acid from the point of generation to its final collection.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:
2. Waste Segregation:
-
Designate a specific waste container for "Halogenated Organic Solids."
-
Do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash[8][9].
3. Container Selection and Labeling:
-
Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is a suitable choice[12][13].
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Amino-5-bromo-2-fluorobenzoic acid"[8].
-
Affix your institution's hazardous waste tag to the container as soon as the first particle of waste is added[11].
4. Waste Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[12][14].
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a spill.
-
Keep the waste container closed at all times, except when adding waste[6][14].
5. Handling Contaminated Materials:
-
Any materials contaminated with 4-Amino-5-bromo-2-fluorobenzoic acid, such as weighing paper, gloves, or pipette tips, must also be disposed of in the designated halogenated waste container.
-
For cleaning contaminated glassware, rinse it with a minimal amount of a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as halogenated liquid waste in a separate, appropriately labeled container[8].
6. Arranging for Waste Pickup:
-
Once the waste container is full, or if you are approaching the accumulation time limits set by your institution (often up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office[8][12][14].
-
Ensure the hazardous waste tag is completely filled out with all required information, including the chemical composition and approximate quantity.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-5-bromo-2-fluorobenzoic acid and associated materials.
Caption: Disposal workflow for 4-Amino-5-bromo-2-fluorobenzoic acid.
By adhering to these procedures, you contribute to a safer research environment and ensure that your work has a minimal impact on the environment. Always consult your institution's specific waste management guidelines and the Safety Data Sheet for any chemical you are working with.
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022-07-12). Tetra Tech. Available from: [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. Available from: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21). Daniels Health. Available from: [Link]
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EPA Hazardous Waste Management. (2024-04-29). Axonator. Available from: [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA. Available from: [Link]
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Learn the Basics of Hazardous Waste. (2025-03-24). US EPA. Available from: [Link]
-
Household Hazardous Waste (HHW). (2025-05-15). US EPA. Available from: [Link]
-
Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. Available from: [Link]
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available from: [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Available from: [Link]
-
Halogenated Solvents in Laboratories. Temple University. Available from: [Link]
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A Senior Application Scientist's Guide to Handling 4-Amino-5-bromo-2-fluorobenzoic Acid
As laboratory professionals, our primary responsibility extends beyond achieving research milestones; it begins with fostering an unwavering culture of safety. The handling of any chemical, particularly novel or sparsely documented compounds like 4-Amino-5-bromo-2-fluorobenzoic acid, demands a proactive and informed approach to personal protection. This guide synthesizes established safety protocols for structurally related compounds to provide a robust operational framework. Our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety for yourself and your colleagues.
Hazard Assessment: Understanding the Risks
4-Amino-5-bromo-2-fluorobenzoic acid is a halogenated aromatic compound. While comprehensive toxicological data for this specific molecule is not widely available, the hazards can be inferred from its structural motifs and data from similar chemicals.[1]
The primary hazards are associated with:
-
Skin Irritation: Like many halogenated benzoic acids, this compound is expected to cause skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation and potential damage.[3][4][5][6] This is a common characteristic of acidic and aromatic powders.
-
Respiratory Tract Irritation: As a fine powder, the compound poses an inhalation risk and may cause respiratory irritation.[2][3][4]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[4]
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity.
Essential Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required equipment for handling 4-Amino-5-bromo-2-fluorobenzoic acid.
| Protection Type | Required Equipment | Rationale & Standard |
| Eye & Face | Chemical Safety Goggles & Face Shield | Goggles must be worn at all times to protect from splashes and airborne particles. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing. Conforms to OSHA 29 CFR 1910.133. |
| Hand | Chemical-Resistant Nitrile Gloves | Provides a barrier against skin contact.[1] Gloves must be inspected for integrity before each use and disposed of immediately after contamination.[7][8] Never reuse disposable gloves. |
| Body | Full-Length Laboratory Coat | Protects skin and personal clothing from contamination.[1][9] |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or when dust generation is unavoidable. An N95 respirator is the minimum standard. For related halogenated benzoic acids, specific control banding may require respirators with an assigned protection factor (APF) of at least 10.[10] |
Operational and Disposal Plan
A safe experiment is a well-planned one. The following workflow provides a step-by-step guide from preparation to disposal.
Step 1: Preparation and Engineering Controls
-
Designate a Workspace: All work with 4-Amino-5-bromo-2-fluorobenzoic acid powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Assemble Safety Equipment: Before handling the chemical, ensure you know the location and proper operation of the nearest safety shower and eyewash station.[2]
-
Prepare for Spills: Have a chemical spill kit readily available that is appropriate for solid acidic compounds.
Step 2: Safe Handling Protocol
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: To minimize dust, use a micro-spatula and weigh the compound onto weighing paper or into a tared container within the fume hood. Avoid pouring the powder, which can create airborne dust.[3]
-
In Solution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After completing your work, decontaminate the work surface.
Step 3: Decontamination and Doffing PPE
-
Remove Gloves: Remove gloves using the proper technique to avoid contaminating your skin.[7][8] Dispose of them in the designated hazardous waste container.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.[2][12][13]
-
Remove Coat and Goggles: Remove your lab coat and eye protection before leaving the laboratory.
Step 4: Waste Management and Disposal
-
Segregation: All solid waste contaminated with 4-Amino-5-bromo-2-fluorobenzoic acid (e.g., used gloves, weighing paper, contaminated paper towels) must be segregated into a dedicated, clearly labeled hazardous waste container.[1][14]
-
Containerization: Use a sealed, leak-proof container labeled "Hazardous Waste" with the full chemical name.[14]
-
Disposal: Under no circumstances should this chemical or its waste be disposed of in standard trash or down the drain.[8][14] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[2][4][14]
Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely managing 4-Amino-5-bromo-2-fluorobenzoic acid in the laboratory.
Caption: Procedural workflow for handling 4-Amino-5-bromo-2-fluorobenzoic acid.
References
- 2-Amino-3-bromo-5-fluorobenzoic acid Safety D
- 4-Fluorobenzoic acid Safety D
- 4-Bromobenzoic acid Safety D
- Halogenated benzoic acid (generic) (P-19-173). eCFR.
- 4-Bromo-2-fluorobenzoic acid Material Safety D
- 2-Bromobenzoic acid Safety D
- 2-Amino-5-fluorobenzoic Acid Safety D
- Safety in the Organic Chemistry Labor
- Benzoic acid MSDS. Harper College.
- Rules for the Safe Handling of Chemicals in the Labor
- Benzoic Acid Hazards and How to Manage Them. CloudSDS.
- 2-AMINO-5-BROMO-4-FLUOROBENZOIC ACID Safety D
- Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
- Benzoic acid Safety D
- BENZOIC ACID Safety D
- 4-Aminobenzoic acid Safety D
- School Chemistry Labor
- Safe Handling of Chemicals. UNC EHS.
- 4-Amino-3-bromobenzoic Acid Waste Management. Benchchem.
- 4-Bromo Benzoic Acid MATERIAL SAFETY D
- Proper Disposal of 4-Amino-3-bromobenzoic Acid. Benchchem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
